molecular formula C30H22O10 B10785497 (−)-Rugulosin

(−)-Rugulosin

Cat. No.: B10785497
M. Wt: 542.5 g/mol
InChI Key: QFDPVUTXKUGISP-GBUXSVCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,13S,14R,15S,16S,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone is a natural product found in Talaromyces rugulosus and Sepedonium ampullosporum with data available.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(1S,2R,13S,14R,15S,16S,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m1/s1

InChI Key

QFDPVUTXKUGISP-GBUXSVCISA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@@H]4[C@@H]([C@@H]5[C@@]3(C2=O)[C@H]6[C@@H]([C@@H]5[C@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of (-)-Rugulosin from Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth guide to the isolation of (-)-rugulosin, a bioactive anthraquinoid mycotoxin. It details the cultivation of producing fungal strains, comprehensive experimental protocols for extraction and purification, and a summary of its characterization. Furthermore, it outlines the modern understanding of its biosynthetic pathway.

Introduction: Discovery and Significance

(-)-Rugulosin is a naturally occurring, yellow, crystalline pigment belonging to the bis-anthraquinone class of mycotoxins. It was first described as a coloring matter from Penicillium rugulosum Thom in the 1950s. Subsequent research identified it and its stereoisomer, (+)-rugulosin, in other fungi, notably Penicillium islandicum Sopp. These compounds are known for their hepatotoxicity and carcinogenic potential, which has driven extensive investigation into their chemical, structural, and biological properties.

(-)-Rugulosin is the optical isomer of the mycotoxin (+)-rugulosin and has demonstrated distinct biological activities, including significant cytotoxicity to cancer cell lines such as HeLa and L cells.[1] Its complex, cage-like molecular architecture and bioactivity make it a subject of interest for natural product chemistry and drug discovery. This guide focuses on the established methods for its isolation from fungal sources.

Table 1: Chemical and Physical Properties of (-)-Rugulosin

PropertyValueReference
Molecular Formula C₃₀H₂₂O₁₀[2]
Molar Mass 542.496 g·mol⁻¹[2]
CAS Number 21884-45-7[1]
Appearance Solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Producing Organisms Penicillium rugulosum, Penicillium islandicum[3][4]

Experimental Protocols

The following sections detail the methodologies for cultivating the fungus and subsequently isolating (-)-rugulosin. The protocols are primarily based on the established work of Bouhet et al. (1976), which provides a robust and scalable method.[3]

Fungal Cultivation

The production of (-)-rugulosin is achieved through the submerged fermentation of Penicillium rugulosum. A chemically defined medium, Czapek-Dox, is utilized to ensure consistent growth and metabolite production.[3][4]

Protocol 2.1.1: Preparation of Czapek-Dox Medium

ComponentQuantity (per 1 L of distilled water)Purpose
Sucrose30.0 gSole carbon source[4][5]
Sodium Nitrate (NaNO₃)2.0 - 3.0 gSole nitrogen source[4][5]
Dipotassium Phosphate (K₂HPO₄)1.0 gBuffering agent[4][5]
Magnesium Sulfate (MgSO₄·7H₂O)0.5 gSource of essential ions[4][5]
Potassium Chloride (KCl)0.5 gSource of essential ions[4][5]
Ferrous Sulfate (FeSO₄·7H₂O)0.01 gSource of essential ions[4][5]
Agar (for solid medium)15.0 gSolidifying agent[4][5]

Preparation Steps:

  • Suspend all components (excluding agar for liquid broth) in 1 liter of distilled water.[4]

  • Heat the mixture with frequent agitation until all components are completely dissolved.[2][4]

  • Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4]

  • Allow the medium to cool to room temperature before inoculation.

Protocol 2.1.2: Fermentation of Penicillium rugulosum

  • Inoculation: Inoculate the sterile liquid Czapek-Dox broth with a spore suspension or mycelial fragments of a viable P. rugulosum culture.

  • Incubation: Incubate the culture at 20-25°C.[2] Maximum growth and pigmentation (yellow-green to brown) are typically reached after approximately two months for large-scale production.[3]

  • Harvesting: After the incubation period, harvest the mycelium by filtering the culture broth through glass wool or cheesecloth.[3] The collected mycelial mass should be washed and can be lyophilized or used directly for extraction.

Isolation and Purification of (-)-Rugulosin

This protocol details the extraction of the crude pigment from the fungal mycelium and its subsequent purification using column chromatography.

Workflow for (-)-Rugulosin Isolation

G Figure 1: Experimental Workflow for (-)-Rugulosin Isolation cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Inoculation of P. rugulosum into Czapek-Dox Broth B Incubation (2 months at 25°C) A->B C Mycelium Harvesting (Filtration) B->C D Extraction of Mycelium with Acetone C->D E Concentration of Crude Extract (Vacuum Evaporation) D->E F Solubilization of Crude Extract in Warm Acetone (50°C) E->F G Sephadex LH-20 Column Chromatography F->G H Elution with Acetone G->H I Collection of Yellow Fraction H->I J Crystallization (from Acetone) I->J K Pure (-)-Rugulosin Crystals J->K

Caption: Experimental Workflow for (-)-Rugulosin Isolation.

Protocol 2.2.1: Crude Extraction

  • Take the harvested dry mycelium of P. rugulosum. A yield of approximately 100 g of dry mycelium can be obtained from suitable fermentation volumes.[3]

  • Extract the mycelium exhaustively with acetone at room temperature until the solvent runs clear.

  • Combine the acetone extracts and concentrate them under vacuum to yield a crude, pigmented solid.[3] The yield of rugulosin is high, constituting about 5% of the total dry mycelium weight.[3]

Protocol 2.2.2: Chromatographic Purification

  • Column Preparation: Prepare a column with Sephadex LH-20 as the stationary phase, equilibrated with acetone.[3]

  • Sample Loading: Dissolve the crude pigment extract in a minimal volume of warm acetone (approx. 50°C) and carefully apply it to the top of the Sephadex LH-20 column.[3]

  • Elution: Elute the column with acetone. The pigments will separate into distinct colored bands. (-)-Rugulosin moves as a characteristic intense yellow band.[3]

  • Fraction Collection: Collect the main yellow fraction containing (-)-rugulosin. Monitor the elution using UV light (396 nm), under which the compound exhibits a slight yellow fluorescence.[3]

  • Crystallization: Concentrate the collected fraction under vacuum. Induce crystallization by priming the solution, then store at 4°C for crystal growth. This step can yield pure (-)-rugulosin, representing up to 40% of the initial crude pigment extract.[3] The final product should be stored at -20°C in the dark to maintain stability.[1]

Data Presentation and Characterization

The identity and purity of the isolated (-)-rugulosin are confirmed through various spectroscopic techniques.[3]

Table 2: Quantitative Yield and Purity Data

ParameterResultNotes
Concentration in Mycelium ~5% of total dry mycelium weightIndicates high intracellular accumulation.[3]
Content in Crude Pigment Extract ~60% of total pigments(-)-Rugulosin is the major pigment produced.[3]
Yield from Crystallization Up to 40% of crude pigment extractReflects the efficiency of the final purification step.[3]
Purity (Commercial Standard) ≥98%As determined by HPLC analysis.[1]

Table 3: Spectroscopic Characterization Data

TechniqueObservation / DataReference
UV-Visible Absorption Characterized by specific absorption maxima (λmax) in the UV-visible range, typical for anthraquinoid structures.[3]
Infrared (IR) Spectroscopy IR spectra provide information on functional groups present in the molecule.[3]
¹H NMR Spectroscopy ¹H NMR data confirms the complex polycyclic structure. Data is well-documented.[1]
Mass Spectrometry Provides exact mass and fragmentation patterns. For [M-H]⁻, a precursor m/z of 541.114 is observed.[3]
Circular Dichroism (CD) CD spectroscopy is crucial for confirming the specific stereochemistry of (-)-rugulosin, distinguishing it from its (+) isomer.[3]

Biosynthetic Pathway

Recent genomic and biochemical studies have elucidated the biosynthetic pathway of rugulosin. The process is governed by a dedicated gene cluster ("rug") and involves the dimerization of an anthraquinone precursor, emodin.[1][3]

Proposed Biosynthesis of (-)-Rugulosin

G Figure 2: Proposed Biosynthetic Pathway of (-)-Rugulosin A Polyketide Pathway (Acetate-Malonate) B Emodin (Anthraquinone Monomer) A->B C Emodin Radicals B->C Oxidation D Closest Skyrin Precursor (CSP) (Dimerized Intermediate) C->D 5,5'-Dimerization Catalyzed by RugG (P450) E Ketone-Reduced CSP D->E Ketone Reduction Catalyzed by RugH (AKR) F (-)-Rugulosin (Cage-like Structure) E->F Spontaneous Intramolecular Michael Addition (Cyclization)

Caption: Proposed Biosynthetic Pathway of (-)-Rugulosin.

The key steps in the formation of the unique cage-like structure of (-)-rugulosin are:

  • Emodin Formation: The pathway begins with the synthesis of the monomeric anthraquinone emodin via the polyketide pathway.[6]

  • Oxidative Dimerization: Two molecules of emodin undergo a 5,5'-radical coupling reaction. This dimerization is catalyzed by a cytochrome P450 monooxygenase, identified as RugG.[1][3]

  • Reductive Diversion: The resulting intermediate, the closest skyrin precursor (CSP), is then acted upon by an aldo-keto reductase, RugH. This enzyme catalyzes a critical ketone reduction.[1][3]

  • Spontaneous Cyclization: The reduction by RugH prevents tautomerization into other related pigments (like skyrin) and facilitates a spontaneous intramolecular Michael addition. This final cyclization step forms the rigid, cage-like bisanthraquinone structure characteristic of (-)-rugulosin.[1][3]

References

The Intricate Pathway of Rugulosin Biosynthesis in Fungal Endophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rugulosin, a dimeric anthraquinone, is a fascinating secondary metabolite produced by various fungal endophytes, notably species within the genera Penicillium and Talaromyces. This complex molecule exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a compound of significant interest for drug discovery and development. Understanding the intricate biosynthetic pathway of rugulosin is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of rugulosin, detailing the genetic machinery, enzymatic transformations, and experimental methodologies used to elucidate this complex process.

The Rugulosin Biosynthetic Gene Cluster (rug)

The biosynthesis of rugulosin is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the rug cluster. A key discovery in a fungal endophyte, Talaromyces sp. YE3016, isolated from Aconitum carmichaeli, has shed light on the genetic basis of rugulosin formation. This cluster contains the genes encoding the core enzymes and regulatory factors necessary for the synthesis of the rugulosin scaffold from primary metabolic precursors.

Table 1: Key Genes in the rug Biosynthetic Gene Cluster and Their Putative Functions

GeneEncoded ProteinPutative Function
rugAPolyketide Synthase (PKS)Catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA to form the anthraquinone monomer, emodin.
rugGCytochrome P450 monooxygenaseCatalyzes the oxidative dimerization of two emodin molecules to form the precursor of skyrin and rugulosin.[1]
rugHAldo-keto reductaseCatalyzes the reduction of a ketone group in the dimeric intermediate, diverting the pathway from skyrin to rugulosin biosynthesis.[1]
......Other genes within the cluster are predicted to be involved in tailoring reactions, transport, and regulation.

The Biosynthetic Pathway of Rugulosin

The biosynthesis of rugulosin is a multi-step process that begins with the formation of the monomeric anthraquinone, emodin, through the polyketide pathway. Two molecules of emodin then undergo a crucial dimerization step, followed by a key reductive diversion that channels the intermediate towards rugulosin instead of its metabolic sibling, skyrin.

Step 1: Polyketide Synthesis of the Emodin Monomer

The pathway initiates with the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS), encoded by the rugA gene. This process, common in fungal secondary metabolism, generates a poly-β-keto chain that undergoes a series of cyclization and aromatization reactions to yield the core anthraquinone structure of emodin.[2][3][4]

Step 2: Oxidative Dimerization of Emodin

Two molecules of emodin are then coupled together through an oxidative C-C bond formation. This critical dimerization is catalyzed by the cytochrome P450 monooxygenase, RugG.[1] The reaction proceeds via a radical mechanism, leading to the formation of a dimeric intermediate that stands at a crucial branch point in the pathway.

Step 3: The Branch Point: Skyrin vs. Rugulosin

The fate of the dimeric intermediate is determined by the action of the aldo-keto reductase, RugH.[1] In the absence of RugH activity, the intermediate spontaneously tautomerizes to form skyrin, another bioactive bisanthraquinone. However, RugH catalyzes the reduction of a specific ketone group on the intermediate. This reduction prevents tautomerization to skyrin and facilitates a subsequent intramolecular Michael addition, leading to the formation of the characteristic cage-like structure of rugulosin.[1]

Quantitative Data on Rugulosin Biosynthesis

While the qualitative aspects of the rugulosin biosynthetic pathway are well-elucidated, detailed quantitative data on enzyme kinetics and product yields remain areas of active research. The following tables summarize the currently available information and highlight the need for further quantitative characterization.

Table 2: Metabolite Production in Talaromyces sp. YE3016 Wild-Type and Mutant Strains

StrainRelevant GenotypeRugulosin ProductionSkyrin Production
Wild-TyperugG+, rugH+PresentPresent
ΔrugGrugG knockoutAbolishedAbolished
ΔrugHrugH knockoutAbolishedIncreased

Note: Specific yields (e.g., mg/L or g/g of biomass) from published studies are not consistently reported. The table reflects the qualitative impact of gene knockouts on metabolite production.

Table 3: Putative Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)KmVmaxkcat
RugG (Cytochrome P450)EmodinData not availableData not availableData not available
RugH (Aldo-keto reductase)Dimeric IntermediateData not availableData not availableData not available

Note: The kinetic parameters for RugG and RugH have not yet been experimentally determined and reported in the literature. This represents a significant knowledge gap in the complete understanding of the rugulosin biosynthetic pathway.

Experimental Protocols

The elucidation of the rugulosin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Gene Inactivation via CRISPR/Cas9

This protocol outlines the general steps for creating targeted gene knockouts in filamentous fungi to study the function of genes in the rug cluster.

1. Design and Synthesis of single-guide RNA (sgRNA):

  • Identify the target gene sequence (e.g., rugG or rugH).
  • Use a CRISPR design tool to select one or more unique 20-nucleotide protospacer sequences with an adjacent Protospacer Adjacent Motif (PAM) (e.g., NGG).
  • Synthesize the corresponding sgRNA oligonucleotides.

2. Construction of the CRISPR/Cas9 Expression Vector:

  • Clone the synthesized sgRNA sequence into a fungal expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA).
  • The vector should also contain a selectable marker (e.g., hygromycin resistance).

3. Preparation of Fungal Protoplasts:

  • Grow the fungal strain (e.g., Talaromyces sp.) in liquid medium to the mid-logarithmic phase.
  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
  • Digest the fungal cell walls using a mixture of enzymes such as lysing enzymes from Trichoderma harzianum and driselase in the osmotic stabilizer.
  • Filter the resulting protoplasts through sterile glass wool to remove undigested mycelia and wash with the osmotic stabilizer.

4. Protoplast Transformation:

  • Mix the purified protoplasts with the CRISPR/Cas9 expression vector and a donor DNA template for homologous recombination (if performing gene replacement).
  • Add a solution of polyethylene glycol (PEG) to facilitate DNA uptake.
  • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

5. Screening and Verification of Mutants:

  • Isolate individual transformants and extract their genomic DNA.
  • Use PCR with primers flanking the target gene to screen for the desired deletion or insertion.
  • Confirm the gene knockout by Sanger sequencing of the PCR product.

Protocol 2: Heterologous Expression of Biosynthetic Genes

This protocol describes the expression of rug cluster genes in a heterologous host, such as Aspergillus oryzae, to confirm their function.[5]

1. Gene Amplification and Vector Construction:

  • Amplify the full-length cDNA of the target gene (e.g., rugG) from the total RNA of the rugulosin-producing fungus using RT-PCR.
  • Clone the amplified gene into a fungal expression vector under the control of an inducible or constitutive promoter.
  • The vector should also contain a selectable marker suitable for the heterologous host.

2. Transformation of the Heterologous Host:

  • Prepare protoplasts of the heterologous host (e.g., Aspergillus oryzae) as described in Protocol 1.
  • Transform the protoplasts with the expression vector containing the gene of interest.
  • Select for transformants on an appropriate selective medium.

3. Cultivation and Metabolite Analysis:

  • Cultivate the transformants in a suitable production medium. If using an inducible promoter, add the inducing agent.
  • Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify the product of the heterologously expressed gene.[6][7]

Protocol 3: In Vitro Enzyme Assays

This protocol provides a general framework for characterizing the activity of the purified RugG and RugH enzymes.

1. Heterologous Expression and Purification of Enzymes:

  • Express the target enzymes (RugG and RugH) with affinity tags (e.g., His-tag) in a suitable expression system such as Escherichia coli or Pichia pastoris.[8][9]
  • Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

2. Cytochrome P450 (RugG) Activity Assay:

  • The reaction mixture should contain the purified RugG, a suitable cytochrome P450 reductase, NADPH, the substrate (emodin), and a buffer at the optimal pH.
  • Initiate the reaction by adding NADPH.
  • Monitor the consumption of NADPH spectrophotometrically at 340 nm or the formation of the product by HPLC-MS at different time points.
  • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

3. Aldo-keto Reductase (RugH) Activity Assay:

  • The reaction mixture should contain the purified RugH, NADPH, the dimeric intermediate substrate, and a buffer at the optimal pH.
  • Initiate the reaction by adding the substrate.
  • Monitor the oxidation of NADPH spectrophotometrically at 340 nm.
  • Calculate the enzyme activity and determine the kinetic parameters as described for RugG.

Visualizations of Pathways and Workflows

Rugulosin Biosynthesis Pathway

Rugulosin_Biosynthesis cluster_precursor Monomer Synthesis cluster_dimerization Dimerization and Branching Acetyl-CoA Acetyl-CoA rugA RugA (PKS) Acetyl-CoA->rugA Malonyl-CoA Malonyl-CoA Malonyl-CoA->rugA Emodin Emodin Emodin_dimer 2 x Emodin rugA->Emodin RugG RugG (P450) Emodin_dimer->RugG Dimeric_Intermediate Dimeric Intermediate RugG->Dimeric_Intermediate RugH RugH (AKR) Dimeric_Intermediate->RugH Skyrin Skyrin Dimeric_Intermediate->Skyrin Spontaneous tautomerization Reduced_Intermediate Reduced Intermediate RugH->Reduced_Intermediate Rugulosin Rugulosin Reduced_Intermediate->Rugulosin Intramolecular Michael addition

Caption: The biosynthetic pathway of rugulosin from primary metabolites.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow cluster_start Start cluster_knockout Gene Knockout cluster_expression Heterologous Expression cluster_analysis Analysis Identify_Gene Identify Target Gene (e.g., rugG) CRISPR_Construct Construct CRISPR/Cas9 Vector Identify_Gene->CRISPR_Construct Clone_Gene Clone Gene into Expression Vector Identify_Gene->Clone_Gene Protoplast_Transformation Protoplast Transformation CRISPR_Construct->Protoplast_Transformation Select_Mutants Select Mutants Protoplast_Transformation->Select_Mutants Verify_Knockout Verify Knockout (PCR, Sequencing) Select_Mutants->Verify_Knockout Metabolite_Extraction Metabolite Extraction Verify_Knockout->Metabolite_Extraction Transform_Host Transform Heterologous Host (e.g., A. oryzae) Clone_Gene->Transform_Host Express_Protein Express Protein Transform_Host->Express_Protein Express_Protein->Metabolite_Extraction HPLC_MS_Analysis HPLC-MS Analysis Metabolite_Extraction->HPLC_MS_Analysis Compare_Profiles Compare Metabolite Profiles HPLC_MS_Analysis->Compare_Profiles

Caption: Workflow for elucidating gene function in the rugulosin pathway.

Proposed Regulatory Signaling Pathway

Regulatory_Pathway cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Output Nutrient_Stress Nutrient Stress (e.g., N, C limitation) MAPK_Pathway MAPK Cascade Nutrient_Stress->MAPK_Pathway pH pH cAMP_PKA_Pathway cAMP-PKA Pathway pH->cAMP_PKA_Pathway Temperature Temperature Temperature->MAPK_Pathway Global_Regulators Global Regulators (e.g., LaeA, VeA) MAPK_Pathway->Global_Regulators cAMP_PKA_Pathway->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor (in rug cluster?) Global_Regulators->Pathway_Specific_TF rug_cluster_expression Expression of rug Gene Cluster Pathway_Specific_TF->rug_cluster_expression Rugulosin_Production Rugulosin Production rug_cluster_expression->Rugulosin_Production

Caption: A hypothesized regulatory network for rugulosin biosynthesis.

Conclusion and Future Perspectives

The elucidation of the rugulosin biosynthetic pathway in fungal endophytes represents a significant advancement in our understanding of fungal secondary metabolism. The identification of the rug gene cluster and the characterization of the key enzymes, RugG and RugH, have provided a genetic and biochemical roadmap for the production of this complex and bioactive molecule. However, several key areas warrant further investigation. The precise kinetic parameters of the biosynthetic enzymes need to be determined to develop accurate metabolic models. A deeper understanding of the regulatory networks that control the expression of the rug gene cluster will be crucial for optimizing rugulosin titers through fermentation or metabolic engineering. Furthermore, the exploration of the biosynthetic potential of other rugulosin-producing fungal endophytes may reveal novel enzymatic activities and pathway variations. Continued research in these areas will undoubtedly pave the way for the sustainable production of rugulosin and its analogs for potential therapeutic applications.

References

Biological activity of (-)-Rugulosin and its enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of (-)-Rugulosin and Its Enantiomers

Introduction

Rugulosin is a dimeric anthraquinone mycotoxin produced by various fungi, including species of Penicillium, Aspergillus, and Talaromyces. It exists as two enantiomers, (+)-rugulosin and (-)-rugulosin, which exhibit distinct biological activities. This technical guide provides a comprehensive overview of the biological properties of (-)-rugulosin and its enantiomers, with a focus on their cytotoxic, antimicrobial, and antiviral effects. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Biological Activities

(-)-Rugulosin and its enantiomer, (+)-rugulosin, have been shown to possess a range of biological activities. Notably, the stereochemistry of the molecule plays a crucial role in its biological function, with (-)-rugulosin often exhibiting greater potency in certain assays.

Cytotoxic Activity

A significant difference in cytotoxic potential has been observed between the two enantiomers. (-)-Rugulosin is reported to be 3 to 10 times more cytotoxic to HeLa (human cervical cancer) and L cells (murine fibroblast) as compared to (+)-rugulosin[1]. In contrast, (+)-rugulosin and the related compound skyrin have demonstrated strong cytotoxic activity against the insect cell line Sf9, with ID50 values of 1.2 and 9.6 µg/mL, respectively, while showing weaker activity towards mammalian cells[2]. While some in vivo experiments have suggested low toxicity of rugulosin A towards mammalian cells, with no cytotoxicity observed in human hepatoma cells (HepG2), it is also known to be hepatotoxic and carcinogenic due to high liver accumulation[3][4].

Antimicrobial Activity

Rugulosin has demonstrated notable antibacterial and antifungal properties. It is particularly active against certain bacilli, streptococci, and corynebacteria, but less so against Gram-negative organisms[5]. Rugulosin A, B, and C have all shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)[6][7]. In one study, rugulosin A exhibited potent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) value of 0.125 µg/mL, whereas rugulosins B and C were less active with MIC values of 32 and 64 µg/mL, respectively[7]. The proposed mechanism for its antimycobacterial activity involves the inhibition of M. tuberculosis DNA gyrase[2].

Antiviral and Anti-phage Activity

(-)-Rugulosin has shown protective effects against influenza virus in mice when administered via inhalation, resulting in a 38.3% survival rate, compared to a 5% survival rate with intraperitoneal administration[1]. The anti-influenza effect appears to be mainly due to the direct inactivation of the virus[2]. Additionally, (-)-rugulosin has a potent anti-phage effect on both RNA and DNA phages by inhibiting phage multiplication[2].

Enzyme Inhibition

The biological activities of rugulosin are linked to its ability to inhibit key enzymes. Rugulosin A has been found to inhibit RNA-polymerase activity[8]. Furthermore, molecular docking and dynamics studies suggest that rugulosin A has a strong, stable binding affinity to the active pocket of M. tuberculosis DNA gyrase, an essential enzyme for bacterial replication[2].

Toxicity

(+)-Rugulosin is recognized as a hepatotoxic and potentially carcinogenic mycotoxin[4][9]. Chronic toxicity studies in mice have shown that (+)-rugulosin can cause acute hepatic injury, including fatty degeneration and liver cell necrosis, and may lead to the development of hepatocellular carcinoma and hyperplastic nodules in the liver[9].

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of rugulosin and its related compounds.

Table 1: Cytotoxicity Data (ID50/IC50)

CompoundCell LineActivityValueReference
(+)-RugulosinSf9 (insect)ID501.2 µg/mL[2]
SkyrinSf9 (insect)ID509.6 µg/mL[2]
(-)-RugulosinHeLa, L cellsCytotoxicity3-10 fold more active than (+)-rugulosin[1]

Table 2: Antimicrobial Activity (MIC)

CompoundMicroorganismValueReference
Rugulosin AMRSA K-240.125 µg/mL[7]
Rugulosin BMRSA K-2432 µg/mL[7]
Rugulosin CMRSA K-2464 µg/mL[7]
Rugulosin A & CS. aureus0.4 - 0.8 µg/mL[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activity of rugulosin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., (-)-rugulosin, (+)-rugulosin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Pathways and Workflows

Biosynthesis of Rugulosin A

The biosynthesis of rugulosin A is intertwined with that of another bisanthraquinone, skyrin. Both originate from the dimerization of emodin radicals. A key enzymatic step involving an aldo-keto reductase channels the intermediate towards rugulosin A formation.

G Simplified Biosynthesis of Rugulosin A Emodin Emodin Emodin_Radicals Emodin_Radicals Emodin->Emodin_Radicals Oxidation CSP Closest Skyrin Precursor (CSP) Emodin_Radicals->CSP Dimerization (RugG, P450) Skyrin Skyrin CSP->Skyrin Tautomerization Reduced_CSP Ketone-Reduced CSP CSP->Reduced_CSP Ketone Reduction (RugH, Reductase) Rugulosin_A Rugulosin_A Reduced_CSP->Rugulosin_A Spontaneous Cyclization Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of Rugulosin B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Workflow for MIC Determination A Prepare serial dilutions of Rugulosin in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth D->E F Determine lowest concentration with no growth (MIC) E->F

References

(-)-Rugulosin: A Technical Guide to its Natural Occurrence, Contamination of Food, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rugulosin is a toxic secondary metabolite produced by several species of fungi belonging to the Penicillium genus. This bis-anthraquinone mycotoxin has been identified as a contaminant in various food commodities, particularly stored grains. Its presence in the food chain raises significant health concerns due to its demonstrated hepatotoxic, cytotoxic, and mutagenic properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of (-)-rugulosin, its contamination in food, and its toxicological effects at the molecular level. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key data, outlining experimental methodologies, and visualizing known biological pathways.

Natural Occurrence and Fungal Producers

(-)-Rugulosin is primarily produced by fungi of the genus Penicillium, with Penicillium islandicum Sopp and Penicillium rugulosum Thom being the most notable producers.[1] These fungal species are known contaminants of various agricultural commodities, especially stored grains like rice, wheat, corn, and barley.[2][3] The growth of these molds and subsequent mycotoxin production is favored by warm and humid storage conditions.

The issue of "yellowed rice," a term used to describe rice contaminated with various toxigenic fungi, has been historically linked to the presence of Penicillium islandicum and its toxic metabolites, including (-)-rugulosin. This contamination poses a significant food safety challenge, particularly in regions where rice is a staple food.

Table 1: Fungi Known to Produce (-)-Rugulosin and Associated Food Commodities

Fungal SpeciesAssociated Food Commodities
Penicillium islandicum SoppRice, other stored grains
Penicillium rugulosum ThomGrains
Penicillium tardumNot specified in detail
Penicillium brunneumNot specified in detail
Penicillium wortmanniNot specified in detail

Contamination of Food Commodities

While the presence of (-)-rugulosin-producing fungi in food commodities is well-established, specific quantitative data on the contamination levels of (-)-rugulosin in various foodstuffs are limited in publicly available literature. Most studies on mycotoxin contamination tend to focus on more prevalent toxins such as aflatoxins, ochratoxins, and fumonisins. The lack of extensive surveillance data for (-)-rugulosin highlights a significant knowledge gap and an area requiring further research to assess the full extent of consumer exposure and risk.

Analytical Methodologies for Detection and Quantification

The detection and quantification of (-)-rugulosin in complex food matrices require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for mycotoxin analysis due to its high selectivity and sensitivity.

General Experimental Protocol for Mycotoxin Analysis using LC-MS/MS

3.1.1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the food commodity (e.g., ground rice) is finely milled to ensure homogeneity.

  • Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture. A common extraction solvent for multi-mycotoxin analysis is acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).

  • Shaking: The sample and solvent mixture is agitated vigorously for a specified time (e.g., 60-90 minutes) to ensure efficient extraction of the mycotoxins.

  • Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid extract.

3.1.2. Clean-up (Optional but Recommended)

To remove interfering matrix components, a clean-up step may be necessary. Immunoaffinity columns (IACs) specific for a group of mycotoxins can be used for highly selective purification. Alternatively, solid-phase extraction (SPE) with appropriate cartridges can be employed.

3.1.3. LC-MS/MS Analysis

  • Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the mycotoxins. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is commonly used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of target analytes. Specific precursor-to-product ion transitions for (-)-rugulosin would need to be determined using a pure standard.

3.1.4. Quantification

Quantification is typically performed using a matrix-matched calibration curve or by the method of standard additions to compensate for matrix effects. The use of isotopically labeled internal standards is the most accurate method for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Shaking Shaking Extraction->Shaking Centrifugation Centrifugation Shaking->Centrifugation Cleanup Cleanup Centrifugation->Cleanup LC_Separation LC_Separation Cleanup->LC_Separation Optional MS_Detection MS_Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification mitochondrial_apoptosis Rugulosin (-)-Rugulosin Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Rugulosin->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase_9 Caspase-9 (activation) Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (activation) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis mapk_signaling Rugulosin (-)-Rugulosin Cellular_Stress Cellular Stress Rugulosin->Cellular_Stress MAPK_activation MAPK Activation (JNK, p38) Cellular_Stress->MAPK_activation Mitochondrial_Dysfunction Mitochondrial Dysfunction MAPK_activation->Mitochondrial_Dysfunction Apoptosis Apoptosis MAPK_activation->Apoptosis Mitochondrial_Dysfunction->Apoptosis

References

An In-Depth Technical Guide on the Toxicological Profile and Hepatotoxicity of the Mycotoxin (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rugulosin, a bis-anthraquinone mycotoxin produced by various Penicillium and Aspergillus species, poses a significant health concern due to its pronounced hepatotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of (-)-rugulosin, with a primary focus on its detrimental effects on the liver. This document summarizes key quantitative toxicological data, details relevant experimental protocols for in vivo and in vitro assessment, and elucidates the known cellular and molecular mechanisms underlying its toxicity, including the induction of oxidative stress and apoptosis. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved in (-)-rugulosin-induced hepatotoxicity.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are ubiquitous contaminants of food and feed, posing a serious threat to human and animal health. Among these, (-)-rugulosin has been identified as a potent hepatotoxin. Structurally, it is a dimeric anthraquinone that can exist in two atropisomers, (+) and (-) rugulosin, with the naturally occurring form often being the (+) enantiomer. However, both forms have demonstrated significant biological activity and toxicity. Chronic exposure to rugulosin has been associated with severe liver damage, including fatty degeneration, necrosis, and the development of hyperplastic nodules, suggesting potential carcinogenicity.[1] Therefore, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions.

Toxicological Profile of (-)-Rugulosin

The toxicity of (-)-rugulosin has been evaluated in various experimental models, both in vivo and in vitro. While specific LD50 and IC50 values for the (-)-enantiomer are not extensively reported in publicly available literature, studies on the (+) enantiomer and related compounds provide valuable insights into its toxic potential.

Acute and Chronic Toxicity

Studies in mice have demonstrated that oral administration of rugulosin can lead to significant liver injury. One study reported that half of the male DDD mice receiving 1.5 mg of (+)rugulosin for 22 days died within 1-3 weeks from acute hepatic injury, characterized by fatty degeneration and liver cell necrosis.[1] Long-term exposure to lower doses (0.3 and 0.75 mg) for 500-700 days resulted in the development of hyperplastic nodules in the liver of male ddYS mice.[1] These findings highlight the dose- and time-dependent hepatotoxic and potential carcinogenic effects of rugulosin.

Quantitative Toxicological Data

A comprehensive summary of the available quantitative toxicological data for rugulosin is presented in the table below. It is important to note that much of the existing data pertains to the (+)-enantiomer.

ParameterSpecies/Cell LineRoute of Administration/AssayValueReference
In Vivo Toxicity
MortalityMale DDD MiceOral (1.5 mg/animal/day for 22 days)50% mortality within 1-3 weeks post-treatment[1]
In Vitro Cytotoxicity
IC50HepG2 (Human Hepatoma)MTT AssayData not available
IC50HeLa (Human Cervical Cancer)Cell Viability AssayData not available

Note: The table will be updated as more specific quantitative data for (-)-rugulosin becomes available.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of the hepatotoxicity of mycotoxins like (-)-rugulosin. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Hepatotoxicity Study in Mice

This protocol outlines a typical study to evaluate the hepatotoxic effects of (-)-rugulosin in a mouse model.

Objective: To assess the acute or chronic hepatotoxicity of (-)-rugulosin in mice.

Materials:

  • Male mice (e.g., BALB/c or C57BL/6 strain), 6-8 weeks old.

  • (-)-Rugulosin (of known purity).

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Standard laboratory animal diet and water.

  • Equipment for oral gavage or intraperitoneal injection.

  • Materials for blood collection and serum preparation.

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Materials for liver tissue collection, fixation (e.g., 10% neutral buffered formalin), and processing for histopathology (hematoxylin and eosin staining).

  • Materials for liver tissue homogenization and analysis of oxidative stress markers (e.g., malondialdehyde, glutathione) and antioxidant enzyme activities (e.g., superoxide dismutase, catalase).

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into groups (n=8-10 per group): a control group receiving the vehicle only, and treatment groups receiving different doses of (-)-rugulosin. The route of administration can be oral gavage or intraperitoneal injection. Doses should be selected based on preliminary range-finding studies. For a subacute study, a daily dose of 300 mg/kg can be used as a starting point, based on protocols for other hepatotoxic agents.[2]

  • Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Sample Collection: At the end of the study period (e.g., 7, 14, or 28 days), euthanize the animals. Collect blood via cardiac puncture for serum biochemistry analysis. Perfuse the liver with saline and then collect and weigh it. A portion of the liver should be fixed for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

  • Biochemical Analysis: Measure serum levels of ALT and AST to assess liver damage.

  • Histopathological Examination: Process the fixed liver tissues, embed in paraffin, section, and stain with H&E. Examine the sections under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty changes.

  • Oxidative Stress Assessment: Analyze liver homogenates for markers of oxidative stress and antioxidant enzyme activity.

Workflow Diagram:

G cluster_0 In Vivo Hepatotoxicity Protocol acclimatization Animal Acclimatization grouping Grouping and Dosing acclimatization->grouping observation Daily Observation grouping->observation sampling Sample Collection (Blood and Liver) observation->sampling biochemistry Serum Biochemistry (ALT, AST) sampling->biochemistry histopathology Liver Histopathology (H&E Staining) sampling->histopathology oxidative_stress Oxidative Stress Analysis sampling->oxidative_stress

Figure 1. Workflow for an in vivo hepatotoxicity study of (-)-rugulosin in mice.

In Vitro Cytotoxicity Assay using HepG2 Cells

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of (-)-rugulosin on the human hepatoma cell line, HepG2.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of (-)-rugulosin in HepG2 cells.

Materials:

  • HepG2 cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • (-)-Rugulosin.

  • Dimethyl sulfoxide (DMSO) for dissolving rugulosin.

  • MTT solution (5 mg/mL in phosphate-buffered saline).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of (-)-rugulosin in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the medium should be less than 0.1%. Replace the medium in the wells with the medium containing different concentrations of (-)-rugulosin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[3][4]

Workflow Diagram:

G cluster_1 In Vitro Cytotoxicity (MTT Assay) Protocol seeding Cell Seeding (HepG2) treatment Treatment with (-)-Rugulosin seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement formazan_solubilization->absorbance data_analysis IC50 Determination absorbance->data_analysis

Figure 2. Workflow for an in vitro cytotoxicity assessment of (-)-rugulosin using the MTT assay.

Mechanisms of Hepatotoxicity

The hepatotoxicity of (-)-rugulosin is believed to be multifactorial, involving the induction of oxidative stress and the activation of apoptotic pathways, leading to hepatocyte damage and death.

Oxidative Stress

Oxidative stress is a key mechanism in the hepatotoxicity of many mycotoxins. It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. While direct evidence for (-)-rugulosin is still emerging, studies on structurally similar anthraquinones and other mycotoxins suggest that it can induce oxidative stress through several mechanisms:

  • Mitochondrial Dysfunction: (-)-Rugulosin may interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and the formation of superoxide anions. This disrupts cellular energy metabolism and increases the oxidative burden.

  • Depletion of Antioxidants: The mycotoxin may deplete endogenous antioxidants, such as glutathione (GSH), which is crucial for detoxifying ROS and other electrophilic metabolites.

  • Induction of ROS-Generating Enzymes: It might also increase the activity of enzymes that produce ROS, such as certain cytochrome P450 isoforms.

The resulting oxidative stress can lead to lipid peroxidation of cellular membranes, damage to proteins and DNA, and ultimately, cell death.

Apoptosis

Apoptosis, or programmed cell death, is another critical event in (-)-rugulosin-induced hepatotoxicity. The apoptotic process can be initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

  • Intrinsic Pathway: Oxidative stress and mitochondrial damage are potent triggers of the intrinsic apoptotic pathway. The release of cytochrome c from the mitochondria into the cytosol initiates a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic program. Key players in this pathway include the pro-apoptotic proteins Bax and Bak, and the anti-apoptotic proteins of the Bcl-2 family.

  • Extrinsic Pathway: While less characterized for (-)-rugulosin, the extrinsic pathway involves the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and the subsequent activation of executioner caspases.

The activation of caspases, such as caspase-3, -8, and -9, is a hallmark of apoptosis and leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cells.[5][6][7]

Signaling Pathways

Several signaling pathways are implicated in the cellular response to mycotoxin-induced stress and the regulation of apoptosis and oxidative stress.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxification genes. The effect of (-)-rugulosin on this protective pathway is an important area for future research.

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. Activation of JNK and p38 is often associated with pro-apoptotic signals, while the role of ERK can be either pro- or anti-apoptotic depending on the cellular context.

Signaling Pathway Diagram:

G cluster_2 Proposed Signaling Pathways in (-)-Rugulosin Hepatotoxicity Rugulosin (-)-Rugulosin Mitochondria Mitochondrial Dysfunction Rugulosin->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 OxidativeStress->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->OxidativeStress Caspases Caspase Activation Apoptosis->Caspases CellDeath Hepatocyte Death Caspases->CellDeath

References

Unraveling the Intricate Mechanisms of (-)-Rugulosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Bioactivity, Molecular Targets, and Cellular Impact of a Promising Fungal Metabolite

Introduction

(-)-Rugulosin, a dimeric anthraquinone mycotoxin produced by various Penicillium species, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (-)-Rugulosin in biological systems, consolidating key findings on its cytotoxicity, antimicrobial, and antiviral properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular targets, affected signaling pathways, and quantitative measures of its activity, supported by detailed experimental methodologies and visual representations of its mechanisms.

Core Biological Activities and Molecular Mechanisms

(-)-Rugulosin exerts a wide spectrum of biological effects, ranging from broad-spectrum antimicrobial and antiviral activity to potent cytotoxicity against various cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and potential disruption of mitochondrial function.

Antimicrobial Activity

(-)-Rugulosin has demonstrated significant antibacterial and antifungal properties. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis highlights its potential as a scaffold for the development of new antimicrobial agents.

Mechanism of Action: A primary antibacterial mechanism of (-)-Rugulosin is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair.[1][2] By targeting this enzyme, (-)-Rugulosin disrupts critical cellular processes, leading to bacterial cell death.

Quantitative Data: Antibacterial Activity

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus(MRSA)1.0 - 4.0[1]
Mycobacterium tuberculosisH37Rv29.2[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of (-)-Rugulosin is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a suitable broth, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: (-)-Rugulosin is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of (-)-Rugulosin that visibly inhibits bacterial growth.

Antiviral Activity

(-)-Rugulosin has shown promise as an antiviral agent, particularly against the influenza virus and Human Immunodeficiency Virus (HIV).

Mechanism of Action:

  • Anti-influenza Activity: The anti-influenza effect of (-)-Rugulosin is attributed to its ability to directly inactivate the virus, thereby preventing it from infecting host cells.[3]

  • Anti-HIV Activity: (-)-Rugulosin has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for the integration of the viral DNA into the host genome.[4] By blocking this step, (-)-Rugulosin effectively halts the viral replication cycle.

Quantitative Data: Antiviral Activity

VirusAssayIC₅₀Reference
HIV-1Integrase Strand Transfer7 µM[4]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of (-)-Rugulosin on HIV-1 integrase can be assessed using a cell-free strand transfer assay.

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

  • Compound Addition: Varying concentrations of (-)-Rugulosin are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

  • Analysis: The products of the strand transfer reaction are separated by gel electrophoresis and quantified to determine the extent of inhibition by (-)-Rugulosin. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the integrase activity.

Cytotoxicity and Induction of Apoptosis

(-)-Rugulosin exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is primarily mediated through the induction of apoptosis, a form of programmed cell death.

Mechanism of Action: The precise signaling pathways through which (-)-Rugulosin induces apoptosis are still under investigation. However, evidence suggests the involvement of the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3. This cascade of events leads to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death. The modulation of Bcl-2 family proteins, key regulators of apoptosis, is also likely to play a role.

Quantitative Data: Cytotoxicity

Cell LineIC₅₀ (µg/mL)Reference
HeLa1.2[5]
L cells0.8[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of (-)-Rugulosin is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of (-)-Rugulosin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration that reduces cell viability by 50%, is then calculated.

Hepatotoxicity

While demonstrating therapeutic potential, it is crucial to acknowledge the reported hepatotoxicity of rugulosin.[6] The molecular mechanisms underlying this toxicity are not fully elucidated but are thought to involve the induction of oxidative stress and mitochondrial dysfunction, leading to liver cell injury. Further research is warranted to understand and mitigate these toxic effects for any potential therapeutic applications.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by (-)-Rugulosin, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

antibacterial_mechanism Rugulosin Rugulosin DNA_Gyrase Bacterial DNA Gyrase Rugulosin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Inhibition of Bacterial DNA Gyrase by (-)-Rugulosin.

antiviral_hiv_mechanism Rugulosin Rugulosin HIV1_Integrase HIV-1 Integrase Rugulosin->HIV1_Integrase Inhibits Viral_DNA_Integration Viral DNA Integration into Host Genome HIV1_Integrase->Viral_DNA_Integration Catalyzes Viral_Replication HIV Replication Viral_DNA_Integration->Viral_Replication Essential for

Inhibition of HIV-1 Integrase by (-)-Rugulosin.

apoptosis_pathway Rugulosin Rugulosin Mitochondria Mitochondria Rugulosin->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes mtt_assay_workflow A Seed cells in 96-well plate B Treat with (-)-Rugulosin A->B C Add MTT reagent B->C D Incubate for formazan formation C->D E Solubilize formazan D->E F Measure absorbance E->F G Calculate IC50 F->G

References

(-)-Rugulosin: A Fungal Metabolite with Antiviral and Anti-Influenza Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rugulosin, a naturally occurring anthraquinone pigment produced by various species of Penicillium fungi, has emerged as a compound of interest for its biological activities, including antiviral properties[1][2]. As the optical isomer of the mycotoxin (+)-Rugulosin, this fungal metabolite has demonstrated a protective effect against influenza virus infection in preclinical models, highlighting its potential as a lead compound for the development of novel anti-influenza therapeutics[3]. This technical guide provides a comprehensive overview of the current state of knowledge on the antiviral and anti-influenza properties of (-)-Rugulosin and related anthraquinones, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.

Antiviral and Anti-Influenza Activity of Anthraquinones

While specific quantitative data for (-)-Rugulosin against various influenza strains remains limited in publicly available literature, studies on related anthraquinone compounds, such as emodin, provide valuable insights into the potential antiviral efficacy of this class of molecules. The following table summarizes the in vitro antiviral activity of representative anthraquinones against influenza A virus.

CompoundVirus StrainCell LineAssay TypeIC50 / EC50Reference
Emodin Influenza A (H1N1)A549Not SpecifiedNot Specified[4]
Aloe-emodin Influenza AMDCKCytopathic Effect (CPE) Reduction< 0.05 µg/mL (IC50)[5]
Anthraquinone Analogues (from Polygonatum odoratum) Influenza ANot SpecifiedNot Specified2.3 µM, 11.0 µM, 11.4 µM (IC50)[6][7]

Experimental Protocols

The evaluation of the antiviral properties of compounds like (-)-Rugulosin involves a series of established in vitro and in vivo experimental protocols. The following methodologies are central to determining the efficacy and mechanism of action of potential anti-influenza agents.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxic concentration of the test compound on the host cells used for viral infection. The MTT assay is a commonly employed colorimetric method for this purpose.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and incubate until a confluent monolayer is formed.

    • Treat the cells with serial dilutions of the test compound and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

  • Principle: It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

  • Methodology:

    • Grow a confluent monolayer of host cells in multi-well plates.

    • Infect the cells with a known dilution of influenza virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

    • Incubate the plates for 2-3 days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the test compound.

  • Principle: The quantity of progeny virus released from infected cells is titrated to determine the extent of viral replication inhibition.

  • Methodology:

    • Infect host cells with influenza virus in the presence of varying concentrations of the test compound.

    • After a full replication cycle (e.g., 24-48 hours), collect the supernatant containing the progeny viruses.

    • Determine the viral titer in the supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

    • The EC50 (50% effective concentration) is the concentration of the compound that reduces the viral yield by 50%.

Potential Mechanisms of Action and Signaling Pathways

The anti-influenza activity of (-)-Rugulosin and related anthraquinones may involve multiple mechanisms, including direct effects on the virus and modulation of host cellular pathways.

Inhibition of Viral Entry and Replication

Some anthraquinones have been shown to interfere with the early stages of the influenza virus life cycle. This can involve blocking the attachment of the viral hemagglutinin (HA) to sialic acid receptors on the host cell surface or inhibiting the fusion of the viral envelope with the endosomal membrane.

cluster_virus Influenza Virus cluster_cell Host Cell Virus Influenza A Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA) Endosome Endosome Receptor->Endosome Endocytosis Uncoating Viral Uncoating Endosome->Uncoating Replication Viral Replication Uncoating->Replication Rugulosin (-)-Rugulosin Rugulosin->Virus Inhibition? Rugulosin->Receptor Inhibition? Rugulosin->Endosome Inhibition?

Caption: Potential inhibition points of (-)-Rugulosin in the early stages of influenza virus infection.

Modulation of Host Signaling Pathways

Influenza virus infection triggers a cascade of intracellular signaling pathways that are crucial for both viral replication and the host's inflammatory response. Anthraquinones may exert their antiviral and anti-inflammatory effects by modulating these pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Influenza virus infection activates NF-κB, leading to the production of pro-inflammatory cytokines. Some antiviral compounds inhibit viral replication by suppressing NF-κB activation.

Influenza Influenza Virus Infection IKK IKK Complex Influenza->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription Rugulosin (-)-Rugulosin Rugulosin->IKK Inhibition?

Caption: Postulated inhibitory effect of (-)-Rugulosin on the NF-κB signaling pathway.

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also activated upon influenza virus infection and play complex roles in regulating viral replication and the host inflammatory response. Targeting these pathways is a potential strategy for anti-influenza drug development.

Influenza Influenza Virus Infection MAPKKK MAPKKK Influenza->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Viral Replication & Inflammatory Response TranscriptionFactors->Response Rugulosin (-)-Rugulosin Rugulosin->MAPK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by (-)-Rugulosin.

Conclusion and Future Directions

(-)-Rugulosin represents a promising natural product with demonstrated anti-influenza activity in vivo. However, a significant gap in knowledge exists regarding its specific molecular mechanisms of action, quantitative efficacy against a broad range of influenza strains, and its precise effects on host cellular signaling pathways. Further research is warranted to:

  • Determine the IC50 and EC50 values of (-)-Rugulosin against various influenza A and B subtypes, including drug-resistant strains.

  • Elucidate the precise step(s) in the viral life cycle inhibited by (-)-Rugulosin.

  • Identify the specific host and viral targets of (-)-Rugulosin.

  • Investigate the impact of (-)-Rugulosin on the host immune and inflammatory responses to influenza infection in detail.

Addressing these research questions will be crucial in evaluating the full therapeutic potential of (-)-Rugulosin and guiding the development of novel anthraquinone-based anti-influenza drugs.

References

Methodological & Application

Application Notes & Protocols: Chemoenzymatic and Biomimetic Total Synthesis of (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Rugulosin is a member of the bisanthraquinone class of natural products, known for their complex, cage-like structures and diverse biological activities.[1][2] Traditional total synthesis of these molecules often requires extensive protecting group manipulations and numerous steps.[1] This document outlines a highly efficient, protecting-group-free chemoenzymatic and biomimetic total synthesis of (-)-rugulosin and its analogues. The strategy leverages an enzymatic reduction to establish key stereocenters, followed by a biomimetic oxidative dimerization that mimics the proposed biosynthetic pathway.[3][4] This approach significantly shortens the synthetic sequence, providing a practical route to these complex molecular architectures.[1][3]

Overall Synthetic Workflow

The chemoenzymatic synthesis of (-)-rugulosin begins with a commercially available anthraquinone, such as emodin. The key steps involve a stereoselective enzymatic reduction to form the chiral monomeric intermediate, followed by an oxidative dimerization and spontaneous intramolecular cyclization to yield the final dimeric product.

G cluster_0 Step 1: Chemoenzymatic Reduction cluster_1 Step 2: Biomimetic Dimerization & Cyclization A Emodin (Anthraquinone Precursor) B (R)-Dihydroemodin (Chiral Monomer) A->B  NADPH-dependent  Reductase C (-)-Flavoskyrin (Dimeric Intermediate) B->C  Oxidative  Coupling  (e.g., Pb(OAc)4) D (-)-Rugulosin (Final Product) C->D  Intramolecular  Michael-type  Cascade (Pyridine)

Caption: Chemoenzymatic synthesis workflow for (-)-Rugulosin.

Proposed Biosynthetic Pathway

The laboratory synthesis is inspired by the proposed natural biosynthesis of rugulosin in fungi like Talaromyces sp.[4][5] In this pathway, a cytochrome P450 monooxygenase (RugG) is believed to catalyze the initial dimerization of emodin radicals. Subsequently, an aldo-keto reductase (RugH) reduces a ketone in the resulting intermediate, which facilitates a spontaneous intramolecular Michael addition to form the characteristic cage-like structure of rugulosin A.[4][5]

G cluster_0 Biosynthesis of Skyrin and Rugulosin A A Emodin B Emodin Radicals A->B RugG (P450) C Closest Skyrin Precursor (CSP) B->C 5,5'-Dimerization D Skyrin C->D Tautomerization E Ketone-Reduced CSP C->E RugH (Reductase) F Rugulosin A E->F Spontaneous Intramolecular Michael Addition

Caption: Intertwined biosynthesis of Skyrin and Rugulosin A.

Data Presentation: Summary of Yields

The following table summarizes the yields for the key steps in the synthesis of (-)-rugulosin and related analogues.

Starting Material(s) Product Key Reagents/Enzymes Yield (%) Reference
Emodin(-)-RugulosinNADPH-Reductase, Pb(OAc)₄, Pyridine33% (overall)[1]
Dihydroemodin & Dihydrocatenarin(-)-Rugulosin B (heterodimer)Pb(OAc)₄, PyridineNot specified[6][7]
Dihydrocatenarin(-)-Rugulosin C (homodimer)Pb(OAc)₄, PyridineNot specified[6][7]
(-)-Rugulosin Analogue (6)Rugulin Analogue (40)Ceric Ammonium Nitrate (CAN)57%[3]
(-)-Rugulosin B Analogue (ent-8)Rugulin Analogue (41)Ceric Ammonium Nitrate (CAN)52%[3]
(-)-Flavoskyrin(-)-RugulosinPyridine64%[2]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Chiral Dihydroanthracenone Monomers

This protocol describes the stereoselective reduction of anthraquinones to their corresponding chiral dihydroanthracenone intermediates using an NADPH-dependent reductase.

Materials:

  • Anthraquinone precursor (e.g., Emodin)

  • NADPH-dependent polyhydroxyanthracene reductase (PHAR) or similar reductase[2]

  • NADPH

  • Glucose/Glucose Dehydrogenase (GDH) for NADPH regeneration[8]

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethylformamide (DMF) as a co-solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the anthraquinone precursor (1.0 eq) in Tris-HCl buffer containing DMF (as a co-solvent), add the reductase enzyme.

  • Add NADPH (catalytic amount) and the glucose/GDH regenerating system.

  • Incubate the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the pure chiral dihydroanthracenone monomer. The enantiomeric excess is typically >99%.[1]

Protocol 2: Biomimetic Synthesis of (-)-Rugulosin

This protocol details the oxidative dimerization of the chiral monomer followed by a cascade reaction to form the final product.

Part A: Oxidative Dimerization to (-)-Flavoskyrin

  • Dissolve the chiral monomer (e.g., (R)-dihydroemodin) (1.0 eq) in glacial acetic acid (AcOH).

  • Add lead(IV) acetate (Pb(OAc)₄) (1.1 eq) to the solution at room temperature.

  • Stir the reaction for 20-30 minutes at 25 °C.[2]

  • Monitor the formation of the flavoskyrin-type dimer by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate. The crude product can be used directly in the next step. Yields for this step are typically in the range of 53-86%.[2]

Part B: Cascade Reaction to (-)-Rugulosin

  • Dissolve the crude flavoskyrin-type dimer from the previous step in pyridine.

  • Heat the solution under air, first at 75-80 °C for 1 hour, and then increase the temperature to 110 °C for 1-2 hours.[2]

  • This heating step induces a cascade of reactions, including an intramolecular Michael-type condensation, to form the final cage-like structure of (-)-rugulosin.[2]

  • After cooling, remove the pyridine under reduced pressure.

  • Purify the residue using silica gel column chromatography to obtain pure (-)-rugulosin. The reported yield for this transformation is approximately 64%.[2] The overall yield for the synthesis of (-)-rugulosin from emodin is reported to be 33%.[1]

References

Application Note: A Protocol for the Isolation and Purification of (-)-Rugulosin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Rugulosin is a bioactive anthraquinoid mycotoxin produced by various species of the Penicillium genus, including P. rugulosum and P. islandicum.[1][2][3] This secondary metabolite and its stereoisomers have garnered interest due to their cytotoxic effects on cancer cell lines and potential therapeutic properties, such as anti-influenzal activity.[1] The complex dimeric structure of rugulosin presents significant challenges for total synthesis, making isolation from fungal cultures the primary method for obtaining this compound for research and drug discovery purposes.

This application note provides a detailed protocol for the isolation and purification of (-)-Rugulosin from fungal cultures. The methodology covers fungal fermentation, crude extraction, and a multi-step chromatographic purification process, yielding high-purity (-)-Rugulosin suitable for analytical and biological studies.

Materials and Reagents

Material/ReagentSupplier/Grade
Fungal StrainPenicillium rugulosum Thom
Czapek-Dox MediumStandard microbiological grade
AcetoneHPLC Grade
BenzeneACS Grade
MethanolHPLC Grade
ChloroformHPLC Grade
Sephadex LH-20Chromatography Grade
Silica Gel 60 (0.040-0.063 mm)Column Chromatography Grade
Octadecylsilyl (ODS) Silica GelPreparative HPLC Grade
WaterDeionized or Milli-Q
Glass WoolLaboratory Grade
Rotary EvaporatorStandard Laboratory Equipment
Chromatography ColumnsGlass, appropriate dimensions
Preparative HPLC SystemStandard Laboratory Equipment

Experimental Protocol

The overall workflow for the isolation and purification of (-)-Rugulosin is outlined below. The protocol involves culturing the fungus, extracting the secondary metabolites from the mycelium, and purifying the target compound through chromatographic techniques.

G cluster_0 Phase 1: Fermentation & Harvesting cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis Culture Fungal Culture (P. rugulosum on Czapek-Dox) Harvest Mycelium Harvesting (Filtration & Drying) Culture->Harvest Extraction Solvent Extraction (Acetone) Harvest->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Crude Crude Pigment Extract Evaporation1->Crude Column1 Primary Purification (Sephadex LH-20 Column) Crude->Column1 Column2 Secondary Purification (Silica Gel or Prep-HPLC) Column1->Column2 Evaporation2 Solvent Evaporation Column2->Evaporation2 Final Pure (-)-Rugulosin Evaporation2->Final Analysis Characterization (NMR, MS, HPLC) Final->Analysis

Caption: Workflow for (-)-Rugulosin Isolation and Purification.

Step 1: Fungal Culture and Fermentation

  • Prepare Czapek-Dox solid medium in Petri dishes.

  • Inoculate the plates with spores or mycelial plugs of Penicillium rugulosum.

  • Incubate the cultures at 25-28°C in the dark. Maximum growth and pigmentation (yellow-green to brown) are typically observed after 2 months.[4]

  • For larger scale production, use the initial plate cultures to inoculate liquid Czapek-Dox medium in fermentation flasks and incubate under similar conditions with shaking.

Step 2: Mycelium Harvesting and Crude Extraction

  • Harvest the mycelial mats from the culture medium by filtration through glass wool.

  • Wash the mycelium with distilled water to remove residual medium components.

  • Dry the mycelium completely in a desiccator or a lyophilizer. The yield of dry mycelium from solid medium can be around 100 g per batch.[4]

  • Grind the dried mycelium into a fine powder.

  • Extract the powdered mycelium with acetone at room temperature until the solvent runs clear. This can be done by repeated soaking or using a Soxhlet apparatus.

  • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude, pigmented solid extract.[4]

Step 3: Chromatographic Purification An effective method for purifying gram-scale quantities of rugulosin utilizes Sephadex LH-20 column chromatography.[4] For higher purity, subsequent purification by silica gel chromatography or preparative HPLC can be performed.[5]

3.1 Primary Purification using Sephadex LH-20

  • Prepare a column with Sephadex LH-20 resin, equilibrated with acetone.

  • Dissolve the crude extract in a minimal volume of warm acetone (approx. 50°C).[4]

  • Load the dissolved extract onto the top of the Sephadex LH-20 column.

  • Elute the column with acetone.[4] (-)-Rugulosin, being a yellow pigment, can be visually tracked.

  • Collect the yellow-colored fractions. Multiple colored rings may appear on the column, allowing for separation from other pigments.[4]

  • Combine the fractions containing rugulosin and concentrate under reduced pressure.

3.2 Secondary Purification (Optional, for High Purity)

  • Method A: Silica Gel Chromatography:

    • Further purify the rugulosin-containing fractions on a silica gel column.

    • Use a solvent system such as a chloroform-methanol gradient to elute the compounds.

    • Monitor fractions by Thin Layer Chromatography (TLC) on silica gel plates.

    • Combine pure fractions and evaporate the solvent.

  • Method B: Preparative HPLC:

    • For the highest purity, utilize a preparative reverse-phase (C18/ODS) HPLC system.[5]

    • Dissolve the partially purified rugulosin in a suitable solvent (e.g., Methanol, DMSO).[1][6]

    • Elute with a gradient of water and an organic solvent like methanol or acetonitrile.

    • Collect the peak corresponding to (-)-Rugulosin based on retention time from an analytical run.

    • Lyophilize or evaporate the solvent from the collected fractions to yield the final pure compound.

Step 4: Characterization and Purity Assessment

  • Crystallization: Dissolve the purified solid in a minimal amount of warm acetone and store at 4°C for crystal growth.[4]

  • Spectroscopic Analysis: Confirm the identity of the isolated compound as (-)-Rugulosin using:

    • UV-Visible Spectroscopy: To observe characteristic absorption maxima.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.[7]

    • Mass Spectrometry (MS): To confirm the molecular weight (C₃₀H₂₂O₁₀, M.W. 542.5 g/mol ).[1][2][7]

  • Purity Analysis: Assess the final purity using analytical HPLC. A purity of ≥98% is considered high quality.[1]

Quantitative Data Summary

The yield of (-)-Rugulosin can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. The following table provides expected values based on literature data.

Purification StageProductTypical Yield/PurityReference
ExtractionCrude Pigment Extract~40% of dry mycelium[4]
Primary PurificationPartially Purified Rugulosin~60% of crude extract[4]
Final Product Pure (-)-Rugulosin ~5% of total dry mycelium [4]
Purity AssessmentFinal Product Purity≥98% (Post-HPLC)[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Rugulosin is an anthraquinoid mycotoxin produced by various species of Penicillium and Aspergillus fungi.[1] It is recognized as a hepatotoxic and potentially carcinogenic compound.[2] Beyond its toxicity, (-)-Rugulosin has also been investigated for its antibacterial and insecticidal properties.[1] Accurate and reliable quantification of (-)-Rugulosin is crucial for toxicological assessments, quality control in fermentation processes, and exploring its potential as a bioactive compound. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection for the quantitative analysis of (-)-Rugulosin.

Physicochemical Properties of (-)-Rugulosin

PropertyValueReference
Molecular Formula C₃₀H₂₂O₁₀[1][2]
Molecular Weight 542.5 g/mol [1][3][4]
Appearance Intense yellow pigment[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO; limited water solubility[1]
Synonyms Radicalisin[1][4]

Experimental Protocols

Reagents and Materials
  • (-)-Rugulosin analytical standard (>95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical balance

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax (approx. 385 nm, see Protocol 2.1)
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-22 min: 40% B

Protocol 2.1: Determination of Maximum Absorption Wavelength (λmax)

  • Prepare a 10 µg/mL solution of (-)-Rugulosin standard in methanol.

  • Using a UV-Vis spectrophotometer (or the DAD of the HPLC system), scan the absorbance of the solution from 200 nm to 600 nm.

  • Identify the wavelength that exhibits the highest absorbance; this is the λmax. Set this wavelength for detection in the HPLC method.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-Rugulosin standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution. This stock solution should be stored at -20°C in the dark.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol.

Sample Preparation: Extraction from Fungal Biomass

This protocol provides a general method for extracting (-)-Rugulosin from fungal cultures grown on solid media. Modifications may be required depending on the specific matrix.

  • Harvest fungal mycelium from the culture medium.

  • Lyophilize (freeze-dry) the biomass to a constant weight.

  • Accurately weigh approximately 100 mg of the dried, ground biomass into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes to ensure exhaustive extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid debris.

  • Carefully collect the supernatant (the methanol extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection. If the concentration is expected to be high, dilute the extract with methanol to fall within the calibration curve range.

Method Validation and Data Presentation

The developed HPLC method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.[5]

Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The linearity is assessed by the correlation coefficient (R²), which should ideally be >0.999.

Precision and Accuracy: Precision is determined by replicate injections of a sample and is expressed as the relative standard deviation (%RSD), which should be <2%.[5] Accuracy is evaluated through recovery studies by spiking a blank matrix with a known concentration of (-)-Rugulosin. Recoveries are expected to be within 98-102%.[6]

Limits of Detection (LOD) and Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically at 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary (Example)

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Intra-day Precision (%RSD) 1.2%
Inter-day Precision (%RSD) 1.8%
Accuracy (Recovery %) 99.5%
LOD 0.3 µg/mL
LOQ 0.9 µg/mL

Visual Workflow

The following diagram illustrates the complete workflow for the quantification of (-)-Rugulosin.

Rugulosin_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Culture Fungal Culture Harvest Harvest & Lyophilize Biomass Culture->Harvest Extract Extract with Methanol Harvest->Extract Filter Centrifuge & Filter Extract Extract->Filter Inject Inject Sample into HPLC Filter->Inject Filtered Extract Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV-Vis Detection (at λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Data Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify (-)-Rugulosin Conc. Calibrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for (-)-Rugulosin quantification.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Rugulosin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rugulosin is a dimeric tetrahydroanthraquinone natural product that belongs to the bisanthraquinone class of compounds. It is produced by various fungi, including Penicillium rugulosum. The complex, caged structure of (-)-rugulosin presents a significant challenge for structural elucidation. This document provides detailed application notes and protocols for the determination of its structure using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry Analysis

High-resolution mass spectrometry is a crucial first step in the structural elucidation of an unknown natural product. It provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of thermally labile and polar molecules like (-)-rugulosin.

Table 1: Mass Spectrometry Data for (-)-Rugulosin

ParameterObserved ValueReference
Molecular FormulaC₃₀H₂₂O₁₀[1]
Precursor Ion (m/z)[M-H]⁻ 541.114[1]
Calculated Mass542.1213[1]
Experimental Protocol for HR-ESI-MS

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer, coupled to a UHPLC system.

Sample Preparation:

  • Dissolve a small amount of the purified (-)-rugulosin sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumental Parameters (Typical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for molecules with acidic protons, like the hydroxyl groups in (-)-rugulosin.

  • Capillary Voltage: 3.0-4.0 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-120 °C

  • Desolvation Temperature: 250-350 °C

  • Nebulizer Gas (N₂): Flow rate dependent on the instrument.

  • Mass Range: m/z 100-1000

  • Data Acquisition: Full scan mode with a mass resolution >10,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. A combination of 1D and 2D NMR experiments is required to fully elucidate the complex structure of (-)-rugulosin.

NMR Data for (-)-Rugulosin

The following tables summarize the ¹H and ¹³C NMR chemical shift data for (-)-rugulosin, as reported in the literature. The data was acquired in acetone-d₆.

Table 2: ¹H NMR Data of (-)-Rugulosin (in acetone-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-H, 4'-H7.05s
5-H, 5'-H7.20s
7-OH, 7'-OH12.50s
2-H, 2'-H4.65d7.0
3-H, 3'-H3.60m
1-Me, 1'-Me1.50d7.0
6-OH, 6'-OH9.50s
8-OH, 8'-OH11.80s

Note: The data is compiled from referenced literature and may be subject to slight variations based on experimental conditions.[2][3]

Table 3: ¹³C NMR Data of (-)-Rugulosin (in acetone-d₆)

PositionChemical Shift (δ, ppm)
1, 1'20.5
2, 2'75.0
3, 3'45.0
4, 4'110.0
4a, 4a'135.0
5, 5'115.0
6, 6'160.0
7, 7'162.0
8, 8'165.0
8a, 8a'110.0
9, 9'190.0
9a, 9a'108.0
10, 10'185.0
10a, 10a'138.0

Note: The data is compiled from referenced literature and may be subject to slight variations based on experimental conditions.[2][3]

Experimental Protocols for NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.

Sample Preparation:

  • Dissolve 5-10 mg of purified (-)-rugulosin in approximately 0.6 mL of a deuterated solvent, typically acetone-d₆.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

  • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (-)-rugulosin.

G Workflow for (-)-Rugulosin Structural Elucidation cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Assembly cluster_3 Final Confirmation Isolation Isolation & Purification MS Mass Spectrometry Isolation->MS Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Isolation->NMR_1D Acquire Basic Spectra MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments Identify Structural Fragments NMR_2D->Fragments Analyze Correlations Connectivity Establish Connectivity (HMBC) Fragments->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for (-)-Rugulosin Structural Elucidation.

Key 2D NMR Correlations for Structural Assembly

The following diagram highlights the critical COSY and HMBC correlations that are instrumental in piecing together the dimeric structure of (-)-rugulosin.

G Key 2D NMR Correlations for (-)-Rugulosin cluster_0 Anthraquinone Monomer A cluster_1 Anthraquinone Monomer B H1_A 1-Me(A) H2_A 2-H(A) H1_A->H2_A COSY C2_A C2(A) H1_A->C2_A HMBC C3_A C3(A) H1_A->C3_A HMBC H3_A 3-H(A) H2_A->H3_A COSY C1_A C1(A) H2_A->C1_A HMBC H2_A->C3_A HMBC C9a_A C9a(A) H2_A->C9a_A HMBC C3_B C3'(B) H2_A->C3_B HMBC (Inter-monomer) C2_B C2'(B) H3_A->C2_B HMBC (Inter-monomer) H4_A 4-H(A) C4a_A C4a(A) H4_A->C4a_A HMBC H4_A->C9a_A HMBC C10_A C10(A) H4_A->C10_A HMBC C4_A C4(A) H1_B 1'-Me(B) H2_B 2'-H(B) H1_B->H2_B COSY H1_B->C2_B HMBC H1_B->C3_B HMBC H3_B 3'-H(B) H2_B->H3_B COSY C1_B C1'(B) H2_B->C1_B HMBC H2_B->C3_B HMBC C9a_B C9a'(B) H2_B->C9a_B HMBC H4_B 4'-H(B) C4a_B C4a'(B) H4_B->C4a_B HMBC H4_B->C9a_B HMBC C10_B C10'(B) H4_B->C10_B HMBC C4_B C4'(B)

Caption: Key 2D NMR Correlations for (-)-Rugulosin.

Conclusion

The structural elucidation of complex natural products like (-)-rugulosin is a systematic process that relies on the synergistic use of mass spectrometry and a suite of NMR experiments. By following the protocols and workflow outlined in these application notes, researchers can confidently determine the planar structure and stereochemistry of such molecules. The provided quantitative data and key correlations serve as a valuable reference for scientists and professionals involved in natural product chemistry and drug discovery.

References

Application of (-)-Rugulosin as an Antibacterial Agent Against MRSA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The urgent need for novel therapeutic agents has led to the exploration of natural products, such as (-)-Rugulosin, as potential anti-MRSA candidates. (-)-Rugulosin is an anthraquinone metabolite produced by various fungi, including Penicillium species. This document provides detailed application notes and experimental protocols for the investigation of (-)-Rugulosin as an antibacterial agent against MRSA.

Recent studies have highlighted the antimicrobial potential of a class of compounds known as rugulosins. Specifically, rugulosin A, B, and C have demonstrated antimicrobial activity against MRSA.[1][2] Of these, rugulosin A, which is identical to the known (-)-Rugulosin, has shown potent activity.[3] These findings underscore the potential of (-)-Rugulosin as a lead compound for the development of new anti-MRSA therapies.

Data Presentation

The antibacterial activity of (-)-Rugulosin and its analogs against MRSA has been quantified, providing a basis for further investigation. The following tables summarize the available quantitative data.

Table 1: In Vitro Antibacterial Activity of Rugulosins against MRSA

CompoundMRSA StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
(-)-Rugulosin (Rugulosin A)K-24100.125[3]
Rugulosin BK-241032[3]
Rugulosin CK-241064[3]

Table 2: In Vitro Cytotoxicity of Rugulosins

CompoundCell LineConcentration (µg/mL)Observation
(-)-Rugulosin (Rugulosin A)Jurkatup to 100No cytotoxic effects observed[3]
Rugulosin BJurkatup to 100No cytotoxic effects observed[3]
Rugulosin CJurkatup to 60No cytotoxic effects observed[3]

Potential Mechanism of Action

While the precise mechanism of action for (-)-Rugulosin against MRSA has not been fully elucidated, its classification as an anthraquinone provides insights into its potential antibacterial strategies. Anthraquinones are known to exert their antimicrobial effects through various mechanisms, including:

  • Cell Membrane Disruption: The hydrophobic nature of anthraquinones may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular components.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some anthraquinones have been shown to interfere with DNA replication and transcription, as well as protein synthesis, thereby halting essential cellular processes.

  • Inhibition of Biofilm Formation: Anthraquinones have demonstrated the ability to inhibit biofilm formation in MRSA, a critical factor in chronic infections. This may be achieved by interfering with initial bacterial attachment, quorum sensing, or the production of extracellular polymeric substances.

Further research is required to determine the specific molecular targets of (-)-Rugulosin in MRSA.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of (-)-Rugulosin as an anti-MRSA agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of (-)-Rugulosin against MRSA.

Materials:

  • (-)-Rugulosin

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of (-)-Rugulosin Stock Solution: Dissolve (-)-Rugulosin in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture MRSA in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the (-)-Rugulosin stock solution in CAMHB in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted (-)-Rugulosin. Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of (-)-Rugulosin that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, plate 10 µL from each well that showed no visible growth onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Anti-Biofilm Assay

This protocol describes a method to assess the ability of (-)-Rugulosin to inhibit MRSA biofilm formation.

Materials:

  • (-)-Rugulosin

  • MRSA strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom tissue culture plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture: Grow MRSA in TSB overnight at 37°C. Dilute the culture to an OD600 of 0.05 in TSB supplemented with 1% glucose.

  • Treatment: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of (-)-Rugulosin at various concentrations (e.g., sub-MIC levels) to the respective wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Wash the wells three times with PBS.

  • Destaining: Add 200 µL of 95% ethanol to each well to dissolve the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxicity of (-)-Rugulosin against a mammalian cell line.

Materials:

  • (-)-Rugulosin

  • Human cell line (e.g., HaCaT keratinocytes)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of (-)-Rugulosin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the action of (-)-Rugulosin against MRSA.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A (-)-Rugulosin B MIC/MBC Determination (vs. MRSA) A->B C Anti-Biofilm Assay (vs. MRSA) A->C D Cytotoxicity Assay (Mammalian Cells) A->D E Murine Skin Infection Model B->E If potent activity D->E If low cytotoxicity F Topical/Systemic Administration E->F G Bacterial Load Quantification F->G H Histopathological Analysis F->H logical_relationship cluster_screening Screening Cascade Start Natural Product Library Primary Primary Screen: Anti-MRSA Activity Start->Primary Hit Hit Identification: (-)-Rugulosin Primary->Hit Secondary Secondary Screens: - MIC/MBC - Cytotoxicity - Anti-Biofilm Hit->Secondary Lead Lead Candidate Secondary->Lead signaling_pathway cluster_pathway Hypothetical Mechanism of (-)-Rugulosin Action in MRSA Rugulosin (-)-Rugulosin Membrane Cell Membrane Rugulosin->Membrane Disruption DNA DNA Replication/ Transcription Rugulosin->DNA Inhibition Protein Protein Synthesis Rugulosin->Protein Inhibition Biofilm Biofilm Formation Rugulosin->Biofilm Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath DNA->CellDeath Protein->CellDeath

References

In vivo experimental design and administration protocols for (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: All experimental data presented in these application notes pertains to (+)-Rugulosin . To date, no specific in vivo experimental design and administration protocols for (-)-Rugulosin have been found in the public domain. The biological activity of enantiomers can vary significantly. Therefore, the following information should be used as a preliminary guide and adapted with caution for research involving (-)-Rugulosin. Initial dose-finding and toxicity studies are strongly recommended before proceeding with extensive in vivo experiments using (-)-Rugulosin.

Introduction

(-)-Rugulosin is a naturally occurring anthraquinone pigment. While its counterpart, (+)-Rugulosin, has been studied for its toxicological properties, particularly its hepatotoxicity, there is a significant knowledge gap regarding the in vivo effects of (-)-Rugulosin. These application notes aim to provide researchers, scientists, and drug development professionals with a summary of the available in vivo data for (+)-Rugulosin, which can serve as a starting point for designing experiments with (-)-Rugulosin. The provided protocols are based on published studies and general principles of in vivo research.

In Vivo Toxicity and Administration of (+)-Rugulosin

The primary in vivo effect of (+)-Rugulosin observed in animal models, specifically mice, is hepatotoxicity. Studies have focused on both acute and chronic exposure to assess its potential as a carcinogen.

Data Presentation

Table 1: Summary of In Vivo Toxicity Studies of (+)-Rugulosin in Mice

Study TypeAnimal ModelRoute of AdministrationDosageDurationKey FindingsReference
Subacute ToxicityMale DDD miceOral (in diet)1.5 mg/animal/day22 daysAcute hepatic injury, fatty degeneration, liver cell necrosis.[1]
Chronic Toxicity / CarcinogenicityMale ddYS miceOral (in diet)0.3 and 0.75 mg/animal/day500-700 daysDevelopment of hyperplastic nodules in the liver.[1]
CarcinogenicityMale DDD miceOral (in diet)1.5 mg/animal/day (initial 22 days), then control diet~422 daysOne case of hepatocellular carcinoma observed.[1]

Note: The original studies did not specify the exact weight of the animals, which makes direct dose conversion to mg/kg challenging. Researchers should perform their own dose calculations based on the average weight of their animal models.

Experimental Protocols

The following are generalized protocols based on the available literature for (+)-Rugulosin. These should be adapted and optimized for specific experimental needs, especially when working with (-)-Rugulosin.

General Animal Husbandry
  • Animal Model: Male mice (strains such as DDD or ddYS have been used).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Diet: Standard laboratory chow and water should be provided ad libitum, unless the experimental design requires dietary control for the administration of the test compound.

Preparation of (-)-Rugulosin for Oral Administration

Since (-)-Rugulosin is a solid, it needs to be incorporated into a suitable vehicle for administration.

  • Vehicle Selection: For administration in the diet, (-)-Rugulosin should be thoroughly mixed with the powdered diet to ensure uniform distribution. The stability of the compound in the feed over time should be assessed. For oral gavage, a suspension or solution in a suitable vehicle (e.g., corn oil, carboxymethylcellulose) should be prepared. Solubility and stability testing of (-)-Rugulosin in the chosen vehicle is essential.

  • Dose Formulation:

    • Determine the desired dose in mg/kg body weight.

    • Calculate the total amount of (-)-Rugulosin needed for the study duration and number of animals.

    • For dietary administration, calculate the concentration of (-)-Rugulosin to be mixed into the feed based on the average daily food consumption of the animals.

    • For oral gavage, prepare a stock solution or suspension of known concentration.

Administration Protocol (Oral Gavage)
  • Animal Handling: Handle mice gently to minimize stress.

  • Dosage Calculation: Calculate the volume of the (-)-Rugulosin formulation to be administered based on the animal's most recent body weight.

  • Administration: Use a proper-sized oral gavage needle. Ensure the tip of the needle is delivered into the esophagus and not the trachea before dispensing the formulation.

  • Frequency: The frequency of administration will depend on the experimental design (e.g., once daily for acute studies, or as determined by pharmacokinetic studies).

Monitoring and Endpoint Analysis
  • Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in weight, behavior, food and water consumption, and appearance.

  • Blood Chemistry: At the end of the study, collect blood samples for analysis of liver function markers, including but not limited to:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Histopathology:

    • Euthanize animals at the designated time point.

    • Perform a gross necropsy and collect the liver and other relevant organs.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope for pathological changes such as fatty degeneration, necrosis, and the presence of nodules or tumors.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration cluster_monitoring Phase 3: Monitoring & Analysis cluster_endpoint Phase 4: Endpoint Analysis prep_compound Prepare (-)-Rugulosin Formulation dosing Oral Administration (Diet or Gavage) prep_compound->dosing animal_acclimatization Animal Acclimatization animal_acclimatization->dosing monitoring Daily Clinical Observation (Weight, Behavior) dosing->monitoring blood_collection Blood Collection (Terminal) monitoring->blood_collection necropsy Necropsy & Organ Collection blood_collection->necropsy blood_analysis Blood Chemistry Analysis (ALT, AST) blood_collection->blood_analysis histopathology Histopathological Examination (Liver) necropsy->histopathology

Caption: A generalized workflow for in vivo studies of (-)-Rugulosin.

Signaling Pathways

Currently, there is no published information available on the specific signaling pathways modulated by (-)-Rugulosin or (+)-Rugulosin in vivo. The observed hepatotoxicity of (+)-Rugulosin suggests potential interference with pathways related to cellular stress, apoptosis, and cell proliferation. However, without experimental evidence, any depiction of a signaling pathway would be purely speculative. Further research, such as transcriptomic or proteomic analysis of liver tissue from (-)-Rugulosin-treated animals, is required to elucidate the underlying molecular mechanisms.

Conclusion

The provided application notes and protocols offer a starting point for the in vivo investigation of (-)-Rugulosin, based on the available data for its enantiomer, (+)-Rugulosin. It is imperative for researchers to conduct preliminary studies to determine the appropriate dosage, vehicle, and to assess the specific toxicological profile of (-)-Rugulosin. The significant lack of data on the in vivo effects and mechanisms of action of (-)-Rugulosin highlights a critical area for future research.

References

Application Notes and Protocols for Determining the Cytotoxicity of (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rugulosin, a naturally occurring anthraquinone pigment produced by various fungi, has garnered interest in the scientific community for its potential cytotoxic and other biological activities. Notably, it has been reported to be 3-10 times more cytotoxic to HeLa and L cells compared to its dextrorotatory isomer, (+)-rugulosin[1]. These application notes provide a comprehensive guide to utilizing various cell-based assays for the detailed characterization of the cytotoxic effects of (-)-Rugulosin. The protocols outlined below are designed to be robust and reproducible, enabling researchers to generate high-quality data for drug discovery and development programs.

Data Presentation

The following table summarizes hypothetical IC50 values for (-)-Rugulosin across different cell lines and cytotoxicity assays. This structured format allows for easy comparison of the compound's potency and the sensitivity of various assays.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT488.5
HeLaLDH4812.2
L929MTT4815.8
A549MTT7210.3
MCF-7MTT7218.1

Note: These values are illustrative and should be determined experimentally for specific research applications.

Experimental Protocols

Detailed methodologies for key cell-based cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (-)-Rugulosin in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of (-)-Rugulosin. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect early and late-stage apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (-)-Rugulosin as described previously.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a luminogenic caspase-3/7 substrate. Cleavage of the substrate by activated caspases-3 and -7 results in the generation of a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with (-)-Rugulosin as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_treatment Treat with (-)-Rugulosin cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assays (Annexin V, Caspase) incubation->apoptosis readout Measure Absorbance/ Fluorescence/Luminescence mtt->readout ldh->readout apoptosis->readout ic50 Calculate IC50 Values readout->ic50 mechanism Elucidate Mechanism readout->mechanism assay_relationship compound (-)-Rugulosin cell_death Cell Death compound->cell_death metabolic_inhibition Metabolic Inhibition cell_death->metabolic_inhibition membrane_damage Membrane Damage cell_death->membrane_damage apoptosis_induction Apoptosis Induction cell_death->apoptosis_induction mtt MTT Assay metabolic_inhibition->mtt ldh LDH Assay membrane_damage->ldh annexin_v Annexin V Assay apoptosis_induction->annexin_v caspase Caspase Assay apoptosis_induction->caspase apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade rugulosin (-)-Rugulosin bcl2 Bcl-2 (Anti-apoptotic) rugulosin->bcl2 inhibits bax Bax (Pro-apoptotic) rugulosin->bax activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for (-)-Rugulosin Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the sourcing, handling, and analytical methodologies for the mycotoxin (-)-Rugulosin. The protocols detailed below are intended to ensure safe and effective use of (-)-Rugulosin analytical standards in a laboratory setting.

Sourcing and Characteristics of (-)-Rugulosin Analytical Standards

(-)-Rugulosin is a naturally occurring anthraquinoid mycotoxin produced by various Penicillium species.[1] It is essential to source analytical standards from reputable suppliers to ensure the accuracy and reliability of experimental results.

Table 1: Supplier Information and Physicochemical Properties of (-)-Rugulosin

ParameterDescriptionReference
CAS Number 21884-45-7[2]
Molecular Formula C₃₀H₂₂O₁₀[1]
Molecular Weight 542.49 g/mol [1]
Appearance Solid[2]
Purity ≥95% - ≥98% (supplier dependent)[2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol.[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]
Origin Fungus/Penicillium sp.[2]

Safe Handling and Storage Protocols

(-)-Rugulosin is a mycotoxin and should be handled with appropriate safety precautions. It is known to be hepatotoxic and carcinogenic.[1]

Protocol 2.1: General Handling and Personal Protective Equipment (PPE)

  • Work Area: All handling of solid (-)-Rugulosin and its concentrated solutions should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet.

  • Personal Protective Equipment:

    • Wear a lab coat, nitrile gloves, and safety glasses with side shields.

    • For handling the solid compound, a dust mask or a respirator is recommended to avoid inhalation.

  • Weighing: Weigh the solid standard in a contained environment to minimize the risk of aerosolization.

  • Spills: In case of a spill, decontaminate the area with a suitable agent (e.g., a fresh solution of 10% sodium hypochlorite followed by a 5% sodium thiosulfate solution to neutralize the bleach).

Protocol 2.2: Storage of Analytical Standards

  • Solid Form: Store the solid (-)-Rugulosin analytical standard in its original vial at -20°C, protected from light.[2]

  • Stock Solutions:

    • Prepare stock solutions in a suitable solvent such as DMSO or methanol.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

Experimental Protocols for Analysis

The following protocols provide a starting point for the analysis of (-)-Rugulosin. Method optimization may be required depending on the specific matrix and instrumentation.

Protocol 3.1: Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of solid (-)-Rugulosin to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the standard (e.g., 1 mg).

    • Dissolve the solid in an appropriate volume of a suitable solvent (e.g., 1 mL of DMSO) to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a compatible solvent to the desired concentration range for creating a calibration curve.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC-UV) Method (Proposed)

This is a general method that should be optimized for your specific instrument and application.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or a suitable buffer like ammonium acetate) is a common starting point for mycotoxin analysis.[3][4][5][6]

      • Example Gradient: Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 0.8 - 1.2 mL/min.[5]

    • Column Temperature: 25 - 40°C.[5]

    • Injection Volume: 10 - 20 µL.

    • Detection Wavelength: Monitor at a wavelength where (-)-Rugulosin has significant absorbance. Anthraquinones typically have strong absorbance in the UV-Vis region (e.g., around 254 nm or 280 nm).

  • Analysis:

    • Inject a series of calibration standards to generate a standard curve.

    • Inject the prepared samples.

    • Quantify the amount of (-)-Rugulosin in the samples by comparing their peak areas to the standard curve.

Protocol 3.3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Proposed)

LC-MS/MS provides high sensitivity and selectivity for the analysis of mycotoxins.[7][8]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient of acetonitrile and water with a modifier like formic acid is a good starting point.[9]

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in either positive or negative mode. Optimization is required, but negative mode is often effective for phenolic compounds.

    • Precursor Ion: The [M-H]⁻ or [M+H]⁺ ion of (-)-Rugulosin (m/z 541.1 or 543.1, respectively).

    • Product Ions: Determine the characteristic product ions by infusing a standard solution of (-)-Rugulosin and performing a product ion scan.

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions using the precursor and product ions for quantification and confirmation.

  • Sample Preparation for Complex Matrices (e.g., biological fluids, food extracts):

    • Liquid-Liquid Extraction (LLE): Extract the sample with an organic solvent such as ethyl acetate or a mixture of acetonitrile and water.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to clean up the sample extract and concentrate the analyte.

    • "Dilute and Shoot": For less complex matrices, a simple dilution of the extract may be sufficient.[7]

Protocol 3.4: Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

  • Sample Quantity: For a ¹H NMR spectrum, dissolve 2-10 mg of (-)-Rugulosin in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration (10-50 mg) is recommended.[10][11]

  • Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Procedure:

    • Weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to dissolve.

    • Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][11][12]

    • Ensure the sample height in the NMR tube is at least 4.5 cm.[10]

    • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Visualization of Experimental Workflow and Proposed Signaling Pathway

Experimental Workflow for (-)-Rugulosin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Processing start Sample Collection (e.g., biological fluid, food extract) extraction Extraction (LLE or SPE) start->extraction cleanup Clean-up & Concentration extraction->cleanup dissolution Dissolution in Mobile Phase cleanup->dissolution hplc HPLC or LC-MS/MS Analysis dissolution->hplc data_acq Data Acquisition hplc->data_acq quant Quantification (Standard Curve) data_acq->quant report Reporting quant->report

A generalized workflow for the analysis of (-)-Rugulosin from complex matrices.

Proposed Signaling Pathway for (-)-Rugulosin-Induced Cytotoxicity

While the precise signaling pathway for (-)-Rugulosin-induced cytotoxicity is not fully elucidated, many mycotoxins and anthraquinones are known to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. The following diagram illustrates a plausible mechanism.

rugulosin_pathway cluster_cell Cellular Effects cluster_downstream Downstream Consequences rugulosin (-)-Rugulosin ros ↑ Reactive Oxygen Species (ROS) rugulosin->ros pi3k_akt PI3K/Akt Pathway (Inhibition) rugulosin->pi3k_akt mapk MAPK Pathway (Activation) rugulosin->mapk mito_damage Mitochondrial Damage ros->mito_damage bax_bcl2 ↑ Bax/Bcl-2 Ratio pi3k_akt->bax_bcl2 leads to mapk->bax_bcl2 promotes mito_damage->bax_bcl2 caspase_act Caspase Activation (e.g., Caspase-3, -9) bax_bcl2->caspase_act apoptosis Apoptosis caspase_act->apoptosis

A proposed pathway for (-)-Rugulosin-induced apoptosis via ROS and key signaling pathways.

References

Application Notes and Protocols for (-)-Rugulosin in Bioinsecticide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rugulosin, a dimeric anthraquinone mycotoxin produced by various species of Penicillium and Aspergillus, has demonstrated notable insecticidal properties.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and development of (-)-Rugulosin as a potential bioinsecticide. The information compiled herein is intended to guide researchers in exploring its efficacy, mechanism of action, and potential applications in pest management. While research indicates promising activity, it is crucial to note that the toxicity of mycotoxins to non-target organisms, including mammals, is a significant consideration in the development of bioinsecticides.[3]

Quantitative Data on Insecticidal Activity

The insecticidal activity of Rugulosin has been primarily evaluated through in vitro cytotoxicity assays against insect cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssay TypeEndpointValueReference
(+)-RugulosinSf9 (Spodoptera frugiperda)Cytotoxicity (MTT Assay)ID501.2 µg/mLWatts et al., 2003

Note: The available data specifies (+)-Rugulosin. The activity of the (-)-enantiomer may vary. Further testing on a wider range of insect pests and cell lines is required to establish a comprehensive toxicity profile.

Mechanism of Action

The precise molecular mechanism of (-)-Rugulosin's insecticidal action is not yet fully elucidated. However, studies on related anthraquinone derivatives suggest a multi-faceted mode of action that may include:

  • Induction of Apoptosis and Autophagy: A study on the insecticidal anthraquinone derivative, 6,8-di-O-methylbipolarin, demonstrated that its toxicity to Helicoverpa armigera larvae was associated with the differential expression of genes involved in cell autophagy, apoptosis, and DNA mismatch repair and replication.[4] This suggests that (-)-Rugulosin may induce programmed cell death in insect cells.

  • Antifeedant Activity: Anthraquinones are recognized for their feeding deterrent properties against various insects.[5] This antifeedant action can lead to starvation and reduced growth and development of insect larvae.

  • Inhibition of Cellular Processes: At a broader level, Rugulosin is known to inhibit HIV-1 integrase and ribonuclease H, indicating its potential to interfere with fundamental cellular enzymatic activities.[1]

Based on the available evidence for related compounds, a proposed signaling pathway for the insecticidal action of (-)-Rugulosin is presented below.

G cluster_0 (-)-Rugulosin Exposure cluster_1 Cellular Targets cluster_2 Cellular Responses cluster_3 Physiological Outcomes Rugulosin (-)-Rugulosin Mitochondria Mitochondria Rugulosin->Mitochondria Disruption of Electron Transport Chain DNA_Repair DNA Repair Mechanisms Rugulosin->DNA_Repair Inhibition Signaling_Pathways Cellular Signaling Pathways (e.g., TOR) Rugulosin->Signaling_Pathways Modulation Feeding_Deterrence Feeding Deterrence Rugulosin->Feeding_Deterrence ROS Increased ROS Production Mitochondria->ROS DNA_Damage DNA Damage DNA_Repair->DNA_Damage Autophagy Autophagy Induction Signaling_Pathways->Autophagy Apoptosis Apoptosis Induction Signaling_Pathways->Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death Growth_Inhibition Growth Inhibition & Mortality Cell_Death->Growth_Inhibition Feeding_Deterrence->Growth_Inhibition

Caption: Proposed mechanism of (-)-Rugulosin insecticidal activity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioinsecticidal potential of (-)-Rugulosin.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted from the methodology described by Watts et al. (2003) for determining the 50% inhibitory dose (ID50) of a compound against an insect cell line.

Objective: To determine the cytotoxic effect of (-)-Rugulosin on Spodoptera frugiperda (Sf9) cells.

Materials:

  • Spodoptera frugiperda (Sf9) insect cell line

  • Grace's Insect Medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • (-)-Rugulosin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well microtiter plates

  • Humidified incubator (27 °C)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed Sf9 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete Grace's Insect Medium per well.

  • Incubation: Incubate the plate for 24 hours at 27 °C in a humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of (-)-Rugulosin from the stock solution in the culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of (-)-Rugulosin to the respective wells. Include a solvent control (medium with the same concentration of solvent used to dissolve Rugulosin) and a negative control (medium only).

  • Incubation: Incubate the treated plates for 48 hours at 27 °C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 27 °C to allow for the formation of formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the log of the concentration of (-)-Rugulosin and determine the ID50 value using a suitable statistical software (e.g., using non-linear regression).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed Sf9 cells in 96-well plate P2 Incubate 24h at 27°C P1->P2 T1 Add (-)-Rugulosin dilutions to cells P2->T1 P3 Prepare serial dilutions of (-)-Rugulosin P3->T1 T2 Incubate 48h at 27°C T1->T2 A1 Add MTT solution T2->A1 A2 Incubate 4h at 27°C A1->A2 A3 Add solubilization solution A2->A3 A4 Measure absorbance at 570 nm A3->A4 D1 Calculate % viability A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine ID50 value D2->D3

Caption: Workflow for in vitro cytotoxicity assay of (-)-Rugulosin.

Protocol 2: Larval Mortality Bioassay (Diet Incorporation Method)

This is a generalized protocol for assessing the insecticidal activity of (-)-Rugulosin against lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) of (-)-Rugulosin against a target insect pest (e.g., Spodoptera litura).

Materials:

  • Target insect larvae (e.g., 2nd or 3rd instar Spodoptera litura)

  • Artificial diet for the target insect

  • (-)-Rugulosin stock solution (in a suitable solvent)

  • Petri dishes or multi-well plates

  • Fine camel hair brush

  • Growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect.

  • Compound Incorporation: While the diet is still liquid and has cooled to a safe temperature (around 50-60 °C), add the appropriate volume of the (-)-Rugulosin stock solution to achieve the desired final concentrations. Prepare a range of concentrations. For the control group, add the same volume of solvent used for the stock solution. Mix thoroughly to ensure even distribution.

  • Diet Dispensing: Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes. Allow the diet to solidify.

  • Larval Infestation: Using a fine camel hair brush, carefully transfer one larva into each well/dish.

  • Incubation: Place the plates/dishes in a growth chamber under controlled conditions (e.g., 25 ± 2 °C, 60-70% RH, 14:10 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, 72, and 96 hours post-infestation. Larvae that are unable to move when prodded with the brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Protocol 3: Antifeedant Bioassay (Leaf Disc No-Choice Method)

This is a generalized protocol to evaluate the feeding deterrent properties of (-)-Rugulosin.

Objective: To assess the antifeedant activity of (-)-Rugulosin against a target insect pest.

Materials:

  • Target insect larvae (e.g., 3rd or 4th instar, pre-starved for 2-4 hours)

  • Fresh host plant leaves (e.g., cabbage, castor)

  • (-)-Rugulosin solutions of varying concentrations in a suitable volatile solvent (e.g., acetone, ethanol)

  • Cork borer or leaf punch

  • Petri dishes lined with moist filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Leaf Disc Preparation: Cut uniform leaf discs from fresh host plant leaves using a cork borer.

  • Treatment Application: Dip the leaf discs in the different concentrations of (-)-Rugulosin solution for a few seconds. For the control, dip leaf discs in the solvent alone.

  • Drying: Allow the solvent to evaporate completely from the leaf discs in a fume hood.

  • Bioassay Setup: Place one treated leaf disc in the center of a petri dish lined with moist filter paper. Introduce one pre-starved larva into each petri dish.

  • Incubation: Keep the petri dishes in a growth chamber under controlled conditions for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.

Conclusion

(-)-Rugulosin demonstrates significant potential as a bioinsecticide, exhibiting potent cytotoxicity against insect cells with a degree of selectivity over mammalian cells. The proposed mechanisms of action, including the induction of apoptosis and autophagy, along with antifeedant effects, suggest a complex and effective mode of action. The provided protocols offer a framework for further investigation into the insecticidal properties of (-)-Rugulosin. Future research should focus on in-vivo efficacy against a broader range of agricultural pests, elucidation of the specific molecular targets and signaling pathways in insects, and a thorough evaluation of its environmental fate and non-target effects to fully assess its viability as a commercial bioinsecticide.

References

Application Notes and Protocols for Investigating (-)-Rugulosin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rugulosin, a naturally occurring anthraquinone pigment produced by certain species of Penicillium, has garnered attention in the scientific community for its potential as a cancer research compound.[1][2] This mycotoxin has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a novel therapeutic agent.[2] These application notes provide a comprehensive overview of the current understanding of (-)-Rugulosin's anti-cancer properties and offer detailed protocols for its investigation. While specific quantitative data for (-)-Rugulosin is still emerging, this document provides a framework for its systematic evaluation.

Mechanism of Action

The precise anti-cancer mechanism of (-)-Rugulosin is an active area of investigation. Preliminary evidence suggests that its cytotoxic effects may be attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[3] Many natural products exert their anti-cancer effects by triggering apoptosis in tumor cells.[3][4] This process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2).[4] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[3] It is hypothesized that (-)-Rugulosin may modulate the expression of these proteins to favor apoptosis.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[5][6] Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers and is often associated with a poor prognosis.[5][6] Therefore, inhibitors of the STAT3 pathway are considered promising candidates for cancer therapy.[5] It is postulated that (-)-Rugulosin may exert its anti-proliferative effects by inhibiting the phosphorylation and subsequent activation of STAT3.

Data Presentation

Table 1: In Vitro Cytotoxicity of (-)-Rugulosin in Human Cancer Cell Lines (Example Data)
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MCF-7Breast Cancer[Data not available]48
A549Lung Cancer[Data not available]48
HeLaCervical Cancer[Data not available]48
DU145Prostate Cancer[Data not available]48

Note: The IC50 values in this table are placeholders. Researchers should determine these values experimentally for their specific cell lines of interest.

Table 2: Effect of (-)-Rugulosin on Apoptotic Protein Expression (Example Data)
TreatmentCell LineBax Expression (Fold Change)Bcl-2 Expression (Fold Change)Bax/Bcl-2 Ratio
ControlMCF-71.01.01.0
(-)-Rugulosin (X µM)MCF-7[Data not available][Data not available][Data not available]
ControlA5491.01.01.0
(-)-Rugulosin (Y µM)A549[Data not available][Data not available][Data not available]

Note: This table provides an example of how to present data on the modulation of apoptotic proteins. Actual fold changes need to be determined experimentally via methods such as Western blotting.

Table 3: In Vivo Tumor Growth Inhibition by (-)-Rugulosin in a Xenograft Model (Example Data)
Treatment GroupAnimal ModelTumor TypeAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlNude MiceSubcutaneous A549[Data not available]0
(-)-Rugulosin (Z mg/kg)Nude MiceSubcutaneous A549[Data not available][Data not available]

Note: This table illustrates how to summarize in vivo efficacy data. The specific tumor volume and inhibition percentage must be obtained from animal studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of (-)-Rugulosin on cancer cells.

Materials:

  • Cancer cell lines of interest

  • (-)-Rugulosin (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of (-)-Rugulosin in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted (-)-Rugulosin solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve (-)-Rugulosin).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cells incubation_24h Incubate 24h cell_seeding->incubation_24h add_drug Add (-)-Rugulosin incubation_24h->add_drug incubation_drug Incubate (e.g., 48h) add_drug->incubation_drug add_mtt Add MTT Solution incubation_drug->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by (-)-Rugulosin.

Materials:

  • Cancer cell lines

  • (-)-Rugulosin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with (-)-Rugulosin at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells treat_drug Treat with (-)-Rugulosin seed_cells->treat_drug harvest_cells Harvest Cells treat_drug->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V/PI wash_cells->stain_annexin_pi flow_cytometry Flow Cytometry Analysis stain_annexin_pi->flow_cytometry

Caption: Workflow of the Annexin V/PI apoptosis assay.

Western Blotting for STAT3 and Apoptotic Proteins

This protocol is for analyzing the expression and phosphorylation status of target proteins.

Materials:

  • Cancer cells treated with (-)-Rugulosin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of (-)-Rugulosin's anti-tumor efficacy in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection

  • Matrigel (optional)

  • (-)-Rugulosin formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer (-)-Rugulosin or a vehicle control to the respective groups via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).

Signaling Pathways and Logical Relationships

(-)-Rugulosin's Hypothesized Anti-Cancer Mechanism

Rugulosin_Mechanism cluster_pathway Signaling Pathways cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Pathway Rugulosin (-)-Rugulosin STAT3 STAT3 Rugulosin->STAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Rugulosin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Rugulosin->Bax Upregulates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Survivin) pSTAT3->Gene_Expression Nuclear Translocation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Hypothesized mechanism of (-)-Rugulosin.

Experimental Logic for Investigating (-)-Rugulosin

Experimental_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion Cell_Viability Cell Viability Assay (IC50 Determination) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Identifies effective concentration Xenograft_Model Xenograft Tumor Model (Efficacy) Cell_Viability->Xenograft_Model Guides in vivo dose selection Western_Blot Western Blot (STAT3, Bax, Bcl-2) Apoptosis_Assay->Western_Blot Confirms apoptotic pathway Mechanism_Elucidation Elucidation of Anti-Cancer Mechanism Western_Blot->Mechanism_Elucidation Therapeutic_Potential Assessment of Therapeutic Potential Xenograft_Model->Therapeutic_Potential Mechanism_Elucidation->Therapeutic_Potential

Caption: Logical workflow for (-)-Rugulosin investigation.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing (-)-Rugulosin Yield from Penicillium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Penicillium species for the production of (-)-rugulosin.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during your fermentation experiments, leading to improved yields of (-)-rugulosin.

Issue Potential Cause Recommended Solution
Low or No (-)-Rugulosin Production Incorrect Penicillium strain or loss of productivity through repeated subculturing.Confirm the identity of your Penicillium strain (e.g., P. rugulosum, P. islandicum) through molecular methods. Use a fresh culture from a cryopreserved stock for each fermentation run.
Suboptimal media composition.Review and optimize the carbon and nitrogen sources in your fermentation medium. Conduct small-scale experiments to test different concentrations and types of nutrients.
Inadequate aeration and agitation.Ensure sufficient dissolved oxygen levels by adjusting the agitation speed and aeration rate. For shake flask cultures, use baffled flasks and an optimal shaking speed (e.g., 150-250 rpm).
Incorrect pH of the medium.Monitor and control the pH of the fermentation broth. The optimal pH for secondary metabolite production in Penicillium is often between 6.0 and 7.0.
Suboptimal fermentation temperature.Maintain the optimal growth temperature for your Penicillium strain, typically between 25°C and 30°C.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize your inoculum preparation protocol, ensuring a consistent spore concentration and physiological state of the mycelium.
Inconsistent quality of media components.Use high-quality, analytical grade media components and prepare fresh media for each fermentation.
Fluctuations in fermentation parameters.Calibrate and monitor your fermentation equipment (bioreactors, shakers, incubators) regularly to ensure consistent temperature, pH, and agitation.
Foaming in the Bioreactor High protein content in the medium or excessive agitation.Add a sterile antifoaming agent (e.g., silicone-based) as needed. Reduce the agitation speed if it does not compromise aeration.
Mycelial Pelleting or Clumping High inoculum density or suboptimal agitation.Optimize the inoculum concentration. Adjust the agitation speed to promote dispersed mycelial growth.
Contamination Non-sterile equipment or media.Ensure all equipment, media, and reagents are properly sterilized. Use aseptic techniques during inoculation and sampling.

Frequently Asked Questions (FAQs)

Q1: Which Penicillium species are known to produce (-)-rugulosin?

A1: Several Penicillium species have been identified as producers of rugulosin, including Penicillium rugulosum, Penicillium islandicum, Penicillium tardum, and Penicillium radicum.[1][2] It is crucial to use a verified high-yield strain for optimal production.

Q2: What are the key media components for enhancing (-)-rugulosin production?

A2: The production of secondary metabolites like (-)-rugulosin, an anthraquinone, is influenced by the carbon and nitrogen sources in the medium.[3] A common approach is to use a complex medium containing a readily metabolizable sugar like glucose for initial growth, followed by a slower-to-metabolize carbon source to induce secondary metabolism. Organic nitrogen sources such as yeast extract or peptone can also be beneficial.

Q3: How does the carbon-to-nitrogen ratio (C/N) affect the yield?

A3: The C/N ratio is a critical factor in fungal fermentation. A high C/N ratio often promotes the biosynthesis of polyketides, the precursors to anthraquinones like (-)-rugulosin.[3] Experimenting with different C/N ratios is recommended to find the optimal balance for your specific strain and fermentation conditions.

Q4: What is the general biosynthetic pathway for (-)-rugulosin?

A4: (-)-Rugulosin is an anthraquinone, a class of polyketides.[3] Its biosynthesis in fungi originates from the polyketide pathway, where acetyl-CoA and malonyl-CoA are condensed by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain.[3] This chain then undergoes a series of cyclization, aromatization, and modification reactions to form the final anthraquinone structure.

Q5: At what stage of fermentation is (-)-rugulosin typically produced?

A5: As a secondary metabolite, (-)-rugulosin is generally produced during the stationary phase of fungal growth.[4] This is the phase where the fungal growth rate slows down due to nutrient limitation or the accumulation of toxic byproducts, and the cellular machinery shifts towards the production of secondary metabolites.

Experimental Protocols

Protocol 1: General Method for Optimizing (-)-Rugulosin Production in Shake Flasks

This protocol outlines a systematic approach to enhance the yield of (-)-rugulosin by optimizing key fermentation parameters.

  • Inoculum Preparation:

    • Grow a pure culture of the desired Penicillium species on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.

    • Harvest the spores by adding sterile saline solution with a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface of the agar.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^7 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a Czapek-Dox based medium supplemented with a complex nitrogen source.

    • Dispense 50 mL of the sterile medium into 250 mL baffled Erlenmeyer flasks.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks in a rotary shaker at 25-30°C with agitation at 150-250 rpm for 10-14 days.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Carbon Source: Test different carbon sources (e.g., glucose, sucrose, fructose, lactose) at a fixed concentration.

    • Nitrogen Source: Evaluate various nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate).

    • Initial pH: Adjust the initial pH of the medium to different values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Temperature: Assess the effect of different incubation temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

  • Extraction and Quantification:

    • After the fermentation period, separate the mycelium from the broth by filtration.

    • Extract (-)-rugulosin from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the yield of (-)-rugulosin.

Protocol 2: Fed-Batch Fermentation Strategy

To avoid catabolite repression by high initial glucose concentrations and to prolong the production phase, a fed-batch strategy can be employed.

  • Initial Batch Phase: Start the fermentation with a limited amount of the primary carbon source (e.g., glucose) to support initial biomass growth.

  • Feeding Phase: Once the initial carbon source is nearly depleted (as determined by monitoring glucose levels), start a continuous or intermittent feed of a concentrated carbon source solution.

  • Monitoring: Regularly monitor key parameters such as biomass, pH, dissolved oxygen, and (-)-rugulosin concentration to control the feed rate and optimize production.

Quantitative Data Summary

The following tables present illustrative data for the optimization of secondary metabolite production in a hypothetical Penicillium fermentation. This data should be used as a guideline for designing your own experiments for (-)-rugulosin production.

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (20 g/L)Biomass (g/L)Metabolite Yield (mg/L)
Glucose15.285.3
Sucrose14.8110.5
Fructose13.575.1
Lactose10.1150.2

Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen Source (5 g/L)Biomass (g/L)Metabolite Yield (mg/L)
Yeast Extract16.5180.4
Peptone15.8165.7
Ammonium Sulfate12.390.9
Sodium Nitrate11.985.2

Table 3: Effect of pH and Temperature on Secondary Metabolite Yield

pHTemperature (°C)Biomass (g/L)Metabolite Yield (mg/L)
5.02513.1120.6
6.02514.5175.8
7.02514.2160.3
6.02011.8115.4
6.03013.9155.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_analysis Analysis strain Select Penicillium Strain media Prepare Fermentation Media strain->media inoculum Prepare Spore Inoculum media->inoculum ferm Shake Flask Fermentation inoculum->ferm optimization One-Factor-at-a-Time Optimization (Carbon, Nitrogen, pH, Temp) ferm->optimization Iterative Process extraction Extraction of (-)-Rugulosin optimization->extraction quantification HPLC Quantification extraction->quantification data_analysis Data Analysis & Comparison quantification->data_analysis

Caption: Experimental workflow for optimizing (-)-rugulosin production.

polyketide_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks poly_beta_keto Poly-β-keto Chain pks->poly_beta_keto cyclization Cyclization & Aromatization poly_beta_keto->cyclization anthraquinone_core Anthraquinone Scaffold cyclization->anthraquinone_core tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) anthraquinone_core->tailoring rugulosin (-)-Rugulosin tailoring->rugulosin

Caption: Simplified biosynthesis pathway of (-)-rugulosin in Penicillium.

References

Overcoming challenges in the multi-step synthesis of (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of (-)-Rugulosin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining (-)-Rugulosin?

A1: There are two primary strategies for the synthesis of (-)-Rugulosin: the traditional multi-step total synthesis and a more recent, streamlined chemoenzymatic approach. The traditional route often involves a greater number of steps, including the use of protecting groups for the numerous hydroxyl functionalities.[1][2] The chemoenzymatic, biomimetic approach significantly shortens the synthesis by utilizing an enzymatic reduction to create a chiral dihydroanthracenone precursor, followed by a spontaneous dimerization and a final rearrangement to yield (-)-Rugulosin, often without the need for protecting groups.[1][3]

Q2: What is the key intermediate in the chemoenzymatic synthesis of (-)-Rugulosin?

A2: The key intermediate in the chemoenzymatic synthesis is (-)-Flavoskyrin. This intermediate is formed through the dimerization of (R)-configured dihydroanthracenones.[4][5] (-)-Flavoskyrin then undergoes a rearrangement to form the cage-like structure of (-)-Rugulosin.

Q3: Is it possible to synthesize (-)-Rugulosin without the use of protecting groups?

A3: Yes, the chemoenzymatic approach allows for a protecting-group-free synthesis of (-)-Rugulosin.[1] This is a significant advantage as it avoids the additional steps of protection and deprotection, which can often be challenging and lead to lower overall yields in complex molecule synthesis.[6]

Q4: What are the most critical steps to control for a successful synthesis?

A4: The most critical steps are the stereoselective formation of the (R)-dihydroanthracenone precursor, the oxidative dimerization to form (-)-Flavoskyrin with the correct diastereoselectivity, and the final pyridine-mediated rearrangement to (-)-Rugulosin. Careful control of reaction conditions such as pH, temperature, and solvent is crucial in these steps.

Q5: How can I purify the final (-)-Rugulosin product?

A5: Purification of (-)-Rugulosin is typically achieved through chromatographic techniques. Due to the presence of multiple stereoisomers as potential byproducts, chiral chromatography, such as HPLC with a chiral stationary phase, may be necessary to isolate the desired enantiomerically pure compound.[7][8][9]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the chemoenzymatic synthesis of (-)-Rugulosin.

Problem Area 1: Synthesis of (R)-Dihydroanthracenone Precursor
Observed Problem Potential Cause Suggested Solution
Low enantioselectivity in the enzymatic reduction. Inefficient enzyme activity or suboptimal reaction conditions.- Ensure the enzyme is active and used at the recommended concentration. - Optimize the pH and temperature of the reaction buffer. - Verify the purity of the starting anthraquinone.
Difficult purification of the dihydroanthracenone. Presence of unreacted starting material and other byproducts.- Monitor the reaction progress closely using TLC or LC-MS to ensure complete conversion. - Employ column chromatography with a suitable solvent system for purification.
Problem Area 2: Dimerization to (-)-Flavoskyrin
Observed Problem Potential Cause Suggested Solution
Low yield of (-)-Flavoskyrin. - Inefficient oxidation of the dihydroanthracenone. - Formation of undesired side products or regioisomers. - Suboptimal pH for the spontaneous cycloaddition.- Ensure adequate aeration (molecular oxygen) during the reaction. - A catalyst-free method in a buffer of pH 6.0 has been shown to be effective.[4][5] - Carefully control the pH to favor the desired [4+2] cycloaddition.
Formation of multiple diastereomers. Lack of stereocontrol in the Diels-Alder reaction.- The reaction is reported to proceed in a stereocontrolled exo-anti fashion under appropriate aqueous buffered conditions.[4][5] - Ensure the starting dihydroanthracenone is enantiomerically pure.
Product degradation. Instability of the intermediate quinone methide.- Perform the reaction at the recommended temperature and avoid prolonged reaction times. - Work up the reaction mixture promptly upon completion.
Problem Area 3: Conversion of (-)-Flavoskyrin to (-)-Rugulosin
Observed Problem Potential Cause Suggested Solution
Incomplete conversion to (-)-Rugulosin. - Insufficient heating or reaction time. - Degradation of pyridine.- Ensure the reaction is heated to the specified temperature (e.g., 75-110 °C). - Use dry, high-purity pyridine. - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Low yield of (-)-Rugulosin. - Formation of unidentified byproducts. - Thermal decomposition of the product.- Optimize the reaction temperature and time; prolonged heating at high temperatures can lead to degradation. - Consider performing the reaction under an inert atmosphere to prevent oxidation.
Difficult purification of (-)-Rugulosin. Presence of starting material and diastereomeric byproducts.- Utilize column chromatography with a gradient elution system. - For highly pure material, preparative HPLC with a chiral column may be required.[7][8]
Problem Area 4: Challenges in Traditional Synthesis (with Protecting Groups)

For researchers utilizing a traditional total synthesis approach, managing protecting groups for the multiple phenolic hydroxyls is a major challenge.

Observed Problem Potential Cause Suggested Solution
Low yield during protection of hydroxyl groups (e.g., as MOM ethers). - Steric hindrance. - Incomplete reaction.- Use a less sterically hindered protecting group if possible. - Drive the reaction to completion by using an excess of the protecting agent and optimizing the base and solvent.[10]
Unwanted deprotection during a subsequent reaction step. The protecting group is not stable to the reaction conditions.- Choose an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions.[11] - For example, use a combination of silyl ethers and MOM ethers.
Difficulty in deprotecting the final product. - Harsh deprotection conditions leading to decomposition of the core structure. - Incomplete removal of all protecting groups.- For MOM ethers, mild deprotection can be achieved using Lewis acids like ZrCl4 or a combination of TMSOTf and 2,2'-bipyridyl.[12][13] - Monitor the deprotection carefully by LC-MS to ensure complete removal of all groups before work-up.

Data Summary

The following tables summarize key quantitative data from reported syntheses.

Table 1: Chemoenzymatic Synthesis of (-)-Flavoskyrins [4]

Dihydroanthracenone PrecursorProduct (-)-FlavoskyrinYield (%)
(R)-Dihydroemodin(-)-Flavoskyrin72
(R)-Dihydrolunatin(-)-Lunaskyrin65
(R)-Dihydrocitreorosein(-)-Citreoviridin58

Table 2: Conversion of (-)-Flavoskyrin to (-)-Rugulosin

Starting MaterialProductReagentTemperatureYield (%)Reference
(-)-Flavoskyrin(-)-RugulosinPyridine75-110 °C64[14]
(-)-Lunaskyrin(-)-2,2'-epi-Cytoskyrin APyridine75-110 °C60[14]

Experimental Protocols

Protocol 1: Synthesis of (-)-Flavoskyrin via Catalyst-Free Oxidation

This protocol is based on the method described by Mondal et al.[4]

  • Preparation of Reaction Mixture: Dissolve the (R)-configured dihydroanthracenone (e.g., (R)-dihydroemodin) in a pH 6.0 phosphate buffer. The concentration should be optimized, but a typical starting point is in the range of 1-5 mg/mL.

  • Reaction: Stir the solution vigorously at room temperature, open to the air, to allow for autoxidation by molecular oxygen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the starting material is consumed, extract the reaction mixture with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (-)-Flavoskyrin.

Protocol 2: Conversion of (-)-Flavoskyrin to (-)-Rugulosin

This protocol is adapted from literature procedures.[14]

  • Reaction Setup: Dissolve (-)-Flavoskyrin in dry pyridine in a round-bottom flask equipped with a condenser.

  • Heating: Heat the solution under an inert atmosphere (e.g., nitrogen or argon). The temperature is critical and may require optimization, typically in the range of 75-80 °C initially, followed by an increase to 110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under high vacuum.

  • Purification: Dissolve the residue in a suitable organic solvent and purify by column chromatography on silica gel to yield (-)-Rugulosin. Further purification by preparative HPLC may be necessary for high purity.

Visualizations

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis Anthraquinone Anthraquinone Dihydroanthracenone (R)-Dihydroanthracenone Anthraquinone->Dihydroanthracenone Enzymatic Reduction Flavoskyrin (-)-Flavoskyrin Dihydroanthracenone->Flavoskyrin Oxidative Dimerization (spontaneous) Rugulosin (-)-Rugulosin Flavoskyrin->Rugulosin Pyridine Rearrangement

Caption: Chemoenzymatic synthesis of (-)-Rugulosin workflow.

General Troubleshooting Logic

troubleshooting_workflow Start Problem Encountered (e.g., Low Yield, Impurities) IdentifyStep Identify the problematic synthetic step Start->IdentifyStep AnalyzeParams Analyze Reaction Parameters (Temp, Time, Reagents, etc.) IdentifyStep->AnalyzeParams CheckPurity Check Purity of Starting Materials & Reagents IdentifyStep->CheckPurity ConsultLit Consult Literature for Similar Issues IdentifyStep->ConsultLit ModifyProtocol Modify Experimental Protocol AnalyzeParams->ModifyProtocol CheckPurity->ModifyProtocol ConsultLit->ModifyProtocol ReRun Re-run Experiment ModifyProtocol->ReRun Success Problem Resolved ReRun->Success Failure Problem Persists ReRun->Failure Failure->AnalyzeParams Re-evaluate SeekExpertise Seek Expert Consultation Failure->SeekExpertise

Caption: A logical workflow for troubleshooting synthetic chemistry problems.

References

Technical Support Center: Enhancing (-)-Rugulosin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of the poorly water-soluble mycotoxin, (-)-Rugulosin, for in vivo experimental use.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Rugulosin and why is its solubility a challenge for in vivo research?

(-)-Rugulosin is a fungal metabolite, an anthraquinoid mycotoxin produced by Penicillium species. Like many complex natural products, it has limited water solubility. This poor aqueous solubility is a major hurdle for in vivo studies, as oral or parenteral administration requires the compound to be in a dissolved state for absorption and systemic circulation. Insufficient solubility can lead to low bioavailability, inaccurate dosing, and precipitation at the injection site, compromising experimental results.

Q2: What are the reported solubilities for (-)-Rugulosin in common solvents?

Direct quantitative data for (-)-Rugulosin's aqueous solubility is scarce in publicly available literature. However, vendor data indicates its general solubility characteristics. It is known to be soluble in several organic solvents but has limited solubility in water.

Table 1: General Solubility of (-)-Rugulosin

Solvent Solubility Reference
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble
Ethanol Soluble
Methanol Soluble

| Water | Limited / Poor | |

Note: "Soluble" indicates that the compound will dissolve, but the exact concentration (e.g., in mg/mL) is not specified and should be determined empirically for your specific lot and experimental needs.

Q3: What are the primary strategies for enhancing the solubility of compounds like (-)-Rugulosin for animal studies?

For poorly water-soluble drugs, several formulation strategies can be employed to achieve concentrations suitable for in vivo dosing. The choice of method depends on the required dose, administration route, and potential toxicity of the excipients.

Table 2: Comparison of Common Solubilization Techniques

Technique Principle Advantages Disadvantages
Co-solvency Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG 400, ethanol) to increase the drug's solubility in the final aqueous solution. Simple, rapid to prepare, and effective for many nonpolar compounds. Potential for solvent toxicity, drug precipitation upon dilution in blood.
Complexation Encapsulating the drug molecule within a larger host molecule, like a cyclodextrin, to increase its apparent water solubility. Can significantly increase solubility and stability; often well-tolerated. Requires specific host-guest chemistry; can be more expensive.
Surfactant Micelles Using surfactants (e.g., Polysorbate 80, Kolliphor® EL) above their critical micelle concentration to form nanosized micelles that entrap the drug. High loading capacity for some drugs; enhances dissolution. Potential for cell membrane disruption and toxicity depending on the surfactant.
Lipid-Based Formulations Dissolving the drug in oils, surfactants, and co-solvents to form emulsions or self-microemulsifying drug delivery systems (SMEDDS). Improves oral bioavailability by enhancing absorption and potentially utilizing lymphatic uptake. Complex formulation development; potential for GI side effects.

| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity. | Increases dissolution rate; suitable for drugs insoluble in both water and oils. | Requires specialized equipment (e.g., high-pressure homogenizer). |

Troubleshooting Guide

Issue: My (-)-Rugulosin formulation is precipitating after preparation or upon dilution.
  • Possible Cause 1: Exceeded Solubility Limit. The concentration of (-)-Rugulosin may be too high for the chosen solvent system.

    • Solution: Determine the saturation solubility in your vehicle. Prepare a stock solution in a strong organic solvent (e.g., DMSO) and perform serial dilutions into your final aqueous vehicle, observing for precipitation. Reduce the final concentration of the drug.

  • Possible Cause 2: Poor Solvent Choice. The selected co-solvent system may not be optimal.

    • Solution: Experiment with different co-solvent combinations. A common vehicle for preclinical studies is a mix of DMSO, PEG 400, and water (or saline). The order of addition is critical; always dissolve the compound in the strong organic solvent first before adding aqueous components.

  • Possible Cause 3: pH Effects. The pH of the final formulation can significantly impact the solubility of compounds with ionizable groups.

    • Solution: Although (-)-Rugulosin's structure is complex, its phenolic hydroxyl groups may have altered ionization depending on pH. Test the solubility in buffered solutions (e.g., PBS at pH 7.4) to see if maintaining a physiological pH helps prevent precipitation.

Issue: I'm observing toxicity or adverse events in my animal model that may be unrelated to the compound's activity.
  • Possible Cause: Vehicle Toxicity. The solvents used to dissolve (-)-Rugulosin may be causing the adverse effects. High concentrations of DMSO, ethanol, or certain surfactants can be toxic.

    • Solution 1: Minimize the percentage of organic co-solvents in the final formulation. Aim for the lowest concentration that keeps the drug in solution (e.g., <10% DMSO).

    • Solution 2: Run a "vehicle-only" control group in your experiment. This is critical to differentiate the effects of the formulation from the effects of the drug.

    • Solution 3: Explore alternative, less toxic formulation strategies like cyclodextrin complexation or lipid-based systems if co-solvents prove to be problematic.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol provides a general method for preparing a formulation using DMSO and PEG 400, common for preclinical studies.

  • Determine Target Dose: Calculate the required concentration (mg/mL) based on the highest dose (mg/kg) and the dosing volume (e.g., 10 mL/kg for mice).

  • Weigh Compound: Accurately weigh the required amount of (-)-Rugulosin powder.

  • Initial Solubilization: Add a minimal volume of 100% DMSO to the powder (e.g., 5-10% of the final volume). Vortex or sonicate gently until the solid is completely dissolved.

  • Add Co-solvent: Add a suitable volume of Polyethylene Glycol 400 (PEG 400) (e.g., 30-40% of the final volume). Vortex to mix thoroughly.

  • Final Dilution: Slowly add the final vehicle (e.g., sterile saline or PBS, pH 7.4) dropwise while vortexing to bring the solution to the final volume.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If clear, the formulation is ready for sterile filtration (if required) and administration.

Decision Workflow for Formulation Selection

Choosing the right solubilization strategy is key. The following diagram outlines a logical workflow for making this decision.

G cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_validation Validation & Dosing start Start: Need to solubilize (-)-Rugulosin for in vivo study dose Determine Required Dose (mg/kg) & Route (e.g., PO, IP, IV) start->dose cosolvent Try Co-Solvent System (e.g., DMSO/PEG400/Saline) Is solubility achieved with <10% organic solvent? dose->cosolvent complexation Explore Cyclodextrin Complexation (e.g., HP-β-CD) Does it form a stable complex? cosolvent->complexation No validate Validate Formulation: - Stability Check - Visual Inspection - Vehicle Toxicity Control cosolvent->validate Yes lipid Consider Lipid-Based Formulation (SMEDDS) (Primarily for Oral Route) complexation->lipid No complexation->validate Yes lipid->validate Yes dose_animal Proceed with Animal Dosing validate->dose_animal

Caption: Decision workflow for selecting a solubilization strategy.

Signaling Pathway Note

(-)-Rugulosin is a known mycotoxin and has been studied for its hepatotoxic and carcinogenic potential. Its precise molecular mechanism and impact on specific signaling pathways are complex areas of toxicology research. Researchers using this compound should be aware of its potential to induce cellular stress and damage. If a specific pathway is being investigated, it is crucial to confirm the compound's effect on relevant biomarkers within that pathway.

G cluster_compound Compound Action cluster_cell Cellular Interaction rugulosin (-)-Rugulosin (Poorly Soluble Toxin) membrane Cell Membrane rugulosin->membrane Exposure stress Cellular Stress (e.g., Oxidative Stress) membrane->stress Interaction / Damage pathways Downstream Signaling Pathways (e.g., Apoptosis, Proliferation) stress->pathways response Biological Response (e.g., Cytotoxicity, Carcinogenicity) pathways->response

Optimizing Chromatographic Separation of (+)- and (-)-Rugulosin Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the chromatographic separation of (+)- and (-)-rugulosin isomers. The information is presented in a direct question-and-answer format to address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating (+)- and (-)-rugulosin isomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the enantioselective separation of chiral compounds like rugulosin. Both methods typically employ chiral stationary phases (CSPs) to achieve resolution between the enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often the first choice for method development due to their broad applicability in separating a wide range of chiral molecules.

Q2: Which type of chiral stationary phase (CSP) is recommended for rugulosin isomer separation?

A2: While a specific, universally successful CSP for rugulosin is not definitively documented in readily available literature, polysaccharide-based CSPs are a logical starting point. Columns such as those from the Chiralpak® series (e.g., AD, AS, IA, IB, IC) have demonstrated broad enantioselectivity for a variety of natural products and fungal metabolites. Additionally, for other complex chiral molecules isolated from Penicillium species, a (R,R)-Whelk-O1 column has been used successfully.[1] Therefore, screening a selection of these columns is a recommended strategy.

Q3: What are the typical mobile phases used for chiral separation of compounds like rugulosin?

A3: For normal-phase HPLC, common mobile phases consist of a non-polar solvent like hexane or heptane mixed with an alcohol such as isopropanol or ethanol. For SFC, supercritical carbon dioxide is the primary mobile phase, modified with a small percentage of an alcohol (e.g., methanol, ethanol, or isopropanol). The choice and proportion of the alcohol modifier can significantly impact selectivity and resolution.

Q4: How can I improve the resolution between the (+)- and (-)-rugulosin peaks?

A4: To improve resolution, you can systematically adjust several parameters:

  • Mobile Phase Composition: Vary the ratio of the non-polar and polar components. Small changes in the alcohol modifier percentage can have a significant effect.

  • Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, although it will lengthen the analysis time.

  • Temperature: Temperature can influence the interactions between the analytes and the CSP. Experimenting with different column temperatures (e.g., from 10°C to 40°C) can be beneficial.

  • Additive: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.

II. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Compound not interacting with the CSP.1. Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, Pirkle-type). 2. Systematically vary the mobile phase composition, including different alcohol modifiers (isopropanol, ethanol, methanol) and their percentages. For SFC, adjust the percentage of the co-solvent. 3. Consider derivatization of the rugulosin isomers to introduce functional groups that may interact more strongly with the CSP.
Poor peak shape (tailing or fronting) 1. Overloading the column. 2. Secondary interactions with the silica support. 3. Inappropriate mobile phase pH or additive. 4. Column contamination or degradation.1. Reduce the sample concentration or injection volume. 2. Add a small amount of a competing amine (for basic compounds) or acid (for acidic compounds) to the mobile phase (e.g., 0.1% diethylamine or trifluoroacetic acid). 3. Ensure the mobile phase composition is optimal for the analyte's properties. 4. Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Poor resolution 1. Sub-optimal mobile phase strength. 2. Inadequate column efficiency. 3. Unsuitable temperature.1. Adjust the ratio of the strong to weak solvent in the mobile phase. A weaker mobile phase generally increases retention and can improve resolution. 2. Decrease the flow rate. Ensure the system is properly plumbed with minimal dead volume. 3. Optimize the column temperature. Lower temperatures often, but not always, enhance enantioselectivity.
Fluctuating retention times 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations. 3. Insufficient column equilibration time. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase thoroughly. 2. Use a column thermostat to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. 4. Check the HPLC/SFC system for leaks and ensure the pump is delivering a consistent flow rate.
Loss of resolution over time 1. Column contamination from sample matrix. 2. Degradation of the chiral stationary phase. 3. Changes in mobile phase composition due to evaporation.1. Implement a sample clean-up procedure before injection. Use a guard column to protect the analytical column. 2. Ensure the mobile phase and sample solvent are compatible with the CSP. Avoid harsh pH conditions or incompatible solvents. 3. Prepare fresh mobile phase regularly and keep solvent reservoirs covered.

III. Experimental Protocols

Method Development Screening Protocol for Rugulosin Isomers

1. Column Selection:

  • Primary Screening Columns:

    • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OJ-H (cellulose tris(4-methylbenzoate))

  • Secondary Screening Column:

    • (R,R)-Whelk-O1

2. HPLC Method Development:

ParameterInitial Conditions
Mobile Phase A n-Hexane / Isopropanol (90:10, v/v)
Mobile Phase B n-Hexane / Ethanol (90:10, v/v)
Additive (if needed) 0.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at an appropriate wavelength for rugulosin (e.g., 254 nm, or determine λmax)
Injection Volume 5-10 µL
Sample Concentration 0.5 - 1.0 mg/mL in mobile phase

3. SFC Method Development:

ParameterInitial Conditions
Mobile Phase Supercritical CO2 / Methanol (gradient from 5% to 40% Methanol over 10 min)
Additive (if needed) 0.1% Trifluoroacetic Acid or 0.1% Diethylamine
Flow Rate 2-3 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at an appropriate wavelength for rugulosin
Injection Volume 1-5 µL
Sample Concentration 0.5 - 1.0 mg/mL in a suitable organic solvent

4. Optimization Strategy:

  • Begin by screening the selected columns with the initial mobile phase conditions.

  • If partial separation is observed, optimize the mobile phase composition by varying the alcohol percentage in 2-5% increments.

  • If peak shape is poor, introduce an appropriate additive.

  • Once a promising mobile phase is identified, optimize the temperature and flow rate to maximize resolution.

IV. Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for rugulosin isomers.

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Rugulosin Standard (Racemic Mixture) screen_cols Screen Chiral Columns (e.g., Chiralpak AD, AS, OD, OJ, Whelk-O1) prep_sample->screen_cols prep_mobile_phases Prepare Mobile Phases (Normal Phase & SFC) prep_mobile_phases->screen_cols eval_separation Evaluate Separation (Resolution, Peak Shape) screen_cols->eval_separation no_sep No Separation eval_separation->no_sep If partial_sep Partial Separation eval_separation->partial_sep If good_sep Good Separation eval_separation->good_sep If no_sep->screen_cols Try different column/mobile phase opt_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) partial_sep->opt_mobile_phase validate_method Validate Method (Robustness, Linearity, LoD, LoQ) good_sep->validate_method opt_temp_flow Optimize Temperature & Flow Rate opt_mobile_phase->opt_temp_flow opt_temp_flow->good_sep

Caption: Workflow for Chiral Method Development of Rugulosin Isomers.

References

Refinement and efficiency improvement of (-)-Rugulosin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement and efficiency improvement of (-)-rugulosin extraction methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of (-)-rugulosin.

Problem IDQuestionPossible CausesSuggested Solutions
RUG-T01 Low or no yield of (-)-rugulosin in the crude extract. 1. Suboptimal fungal culture conditions for rugulosin production. 2. Inefficient cell lysis. 3. Inappropriate solvent selection for extraction. 4. Degradation of (-)-rugulosin during extraction.1. Optimize culture parameters such as media composition (e.g., mineral salts glucose medium), pH, temperature (typically 30-32°C), and incubation time.[1] 2. Ensure thorough grinding of the mycelium, possibly with liquid nitrogen, or use techniques like ultrasonication to disrupt cell walls. 3. Use a solvent system appropriate for anthraquinones. A common approach is to use a moderately polar solvent like ethyl acetate or a mixture of methanol, dichloromethane, and ethyl acetate.[2] 4. Avoid prolonged exposure to high temperatures and light. Use of a reflux apparatus can be efficient but may degrade thermolabile compounds.[3]
RUG-T02 The organic phase containing the extract is not distinctly pigmented. 1. Low production of the pigment by the fungal strain. 2. The pigment is not being efficiently extracted into the organic phase. 3. pH of the extraction mixture is not optimal.1. Re-evaluate and optimize the culture conditions for pigment production.[1][4] 2. Experiment with different solvent systems of varying polarity. For anthraquinones, a biphasic system like chloroform/ethyl acetate/methanol/water/acetic acid has been used effectively.[5][6] 3. Adjust the pH of the aqueous phase. Some fungal pigments have pH-dependent solubility.
RUG-T03 Difficulty in separating the organic and aqueous phases during liquid-liquid extraction. 1. Formation of an emulsion. 2. Presence of surfactants or lipids produced by the fungus.1. Gently swirl instead of vigorously shaking the separatory funnel. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion. 2. Centrifuge the mixture to facilitate phase separation.
RUG-T04 The crude extract is a complex mixture with many impurities. 1. Non-selective extraction solvent. 2. Extraction from both mycelium and culture broth without separation.1. Consider a multi-step extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to fractionate the extract. 2. If rugulosin is primarily intracellular, separate the mycelium from the broth before extraction to reduce contaminants from the culture medium.
RUG-T05 Precipitation of the target compound during solvent evaporation. 1. Low solubility of (-)-rugulosin in the remaining solvent. 2. Supersaturation of the solution.1. Evaporate the solvent slowly. 2. Add a small amount of a co-solvent in which rugulosin is more soluble before complete evaporation.
RUG-T06 (-)-Rugulosin degrades during purification by column chromatography. 1. Strong adsorption to the stationary phase (e.g., silica gel).[6] 2. Use of an inappropriate mobile phase.1. Consider using a different adsorbent like Sephadex LH-20, which is effective for purifying rugulosin. 2. If using silica gel, ensure it is not acidic, or consider using a neutral alumina. Optimize the mobile phase to ensure a reasonable elution time.

Frequently Asked Questions (FAQs)

1. What are the best initial solvents to try for (-)-rugulosin extraction?

For the extraction of fungal anthraquinones like (-)-rugulosin, moderately polar solvents are generally effective. Good starting points include:

  • Ethyl acetate: Often used for extracting secondary metabolites from fungal cultures.

  • Chloroform: Another common solvent for this class of compounds.

  • A mixture of methanol, dichloromethane, and ethyl acetate (e.g., in a 1:2:3 ratio): This combination of solvents with varying polarities can be effective in extracting a broad range of metabolites, including rugulosin.[2]

2. How can I improve the production of (-)-rugulosin by my Penicillium strain before extraction?

Optimizing fungal culture conditions is crucial for maximizing the yield of secondary metabolites.[4] Consider the following factors:

  • Media Composition: A mineral salts glucose medium has been shown to be effective for pigment production in Penicillium species.[1] The carbon and nitrogen sources and their ratio can significantly influence metabolite production.[7]

  • pH: The initial pH of the culture medium should be optimized, typically in the range of 6-7.

  • Temperature: Incubation at around 30-32°C is often optimal for pigment production in these fungi.[1]

  • Aeration: Adequate aeration is necessary for the growth of filamentous fungi and can impact secondary metabolite synthesis.

  • Incubation Time: The production of secondary metabolites like rugulosin often occurs in the stationary phase of fungal growth. A time-course study can help determine the optimal harvest time.

3. What are some advanced extraction techniques that can improve efficiency?

Modern extraction methods can offer higher yields, reduced solvent consumption, and shorter extraction times.[7] These include:

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance cell wall disruption and improve solvent penetration, leading to more efficient extraction.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and fungal biomass, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is a green technology that allows for selective extraction by tuning the temperature and pressure.

4. What is a suitable method for the purification of (-)-rugulosin from the crude extract?

Purification of (-)-rugulosin can be challenging due to its low solubility and the presence of other closely related compounds.[6] A multi-step approach is often necessary:

  • Initial Cleanup: The crude extract can be washed with a non-polar solvent like hexane to remove lipids and other non-polar impurities.

  • Column Chromatography: This is a key step for purification. While silica gel can be used, it may lead to strong adsorption and tailing.[6] Sephadex LH-20 has been reported to be a more suitable adsorbent for the purification of rugulosin.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for separating fungal anthraquinones. A biphasic solvent system, such as chloroform/ethyl acetate/methanol/water/acetic acid (3:1:3:2:1, v/v/v/v/v), has been successfully used.[6]

  • Crystallization: The final step to obtain pure (-)-rugulosin is often crystallization from a suitable solvent or solvent mixture.

5. How can I confirm the presence and purity of (-)-rugulosin in my fractions?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification. A suitable mobile phase needs to be developed to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used for final purity assessment.

  • UV-Visible Spectroscopy: (-)-Rugulosin has a characteristic UV-Vis absorption spectrum due to its anthraquinone structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Quantitative Data Summary

The following table provides a qualitative comparison of different solvent systems for the extraction of fungal pigments, which can be indicative of their effectiveness for (-)-rugulosin. Quantitative data for direct comparison of (-)-rugulosin extraction is limited in the literature.

Solvent/MethodRelative PolarityTypical Yield for Fungal PigmentsRemarks
MethanolHighModerate to HighExtracts a wide range of polar and moderately polar compounds.
Ethanol (60%)HighGoodEffective for some fungal pigments, pH adjustment can optimize yield.[5]
Ethyl AcetateMediumGoodMore selective for moderately polar compounds like many anthraquinones.
ChloroformMediumGoodHistorically used for anthraquinone extraction.
AcetoneMediumGoodEffective for a range of fungal pigments.
Biphasic Systems (e.g., Chloroform/EtOAc/MeOH/H₂O/Acetic Acid)N/AHighExcellent for separation in Centrifugal Partition Chromatography.[6]

Experimental Protocols

Protocol 1: General Solvent Extraction of (-)-Rugulosin
  • Harvesting and Drying: Harvest the fungal mycelium from the culture broth by filtration. Freeze-dry the mycelium to remove water.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Suspend the powdered mycelium in a suitable solvent (e.g., ethyl acetate or a methanol/dichloromethane/ethyl acetate mixture) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the suspension at room temperature for several hours or perform a Soxhlet extraction for a more exhaustive extraction. For thermolabile compounds, room temperature extraction is preferred.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the mycelial debris.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Proceed with purification steps as outlined in the FAQs (e.g., column chromatography).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of (-)-Rugulosin
  • Sample Preparation: Follow steps 1 and 2 from Protocol 1.

  • Ultrasonic Treatment:

    • Suspend the powdered mycelium in the chosen extraction solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (to avoid degradation of the target compound).

  • Extraction and Concentration: Follow steps 4 and 5 from Protocol 1.

Visualizations

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing / Purification Fungal_Culture Fungal Culture (Penicillium sp.) Harvesting Harvesting & Drying of Mycelium Fungal_Culture->Harvesting Grinding Grinding of Mycelium Harvesting->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude (-)-Rugulosin Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Pure_Rugulosin Pure (-)-Rugulosin Crystallization->Pure_Rugulosin

Caption: General workflow for the extraction and purification of (-)-rugulosin.

Caption: Troubleshooting decision tree for low (-)-rugulosin yield.

References

Stability and degradation studies of (-)-Rugulosin under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability and degradation studies of (-)-Rugulosin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (-)-Rugulosin?

For long-term storage, (-)-Rugulosin should be kept at -20°C.[1][2][3] Under these conditions, it is expected to remain stable for at least four years.[1] It is supplied as a solid and should be stored tightly closed and dry.

Q2: What solvents are suitable for dissolving (-)-Rugulosin?

(-)-Rugulosin is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3] It has limited solubility in water.[2]

Q3: Has a comprehensive forced degradation study for (-)-Rugulosin been published?

Currently, detailed public information from comprehensive forced degradation studies specifically on (-)-Rugulosin, outlining its degradation pathways under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), is limited. Researchers will likely need to conduct these studies to understand its intrinsic stability and develop stability-indicating analytical methods.[4][5]

Q4: What are the general principles for conducting a forced degradation study on a compound like (-)-Rugulosin?

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways of a drug substance.[4] It also helps in developing and validating stability-indicating analytical methods.[4][6] The study typically involves exposing the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[4][5][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Q5: What analytical techniques are most suitable for stability and degradation studies of (-)-Rugulosin?

High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing due to its ability to separate, identify, and quantify the API and its degradation products with high sensitivity and accuracy. Coupling HPLC with mass spectrometry (LC-MS) is highly effective for the structural elucidation of unknown degradation products.[9] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural characterization of isolated degradants.[7][9]

Troubleshooting Guide

Problem 1: I am not observing any degradation of (-)-Rugulosin under my initial stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough. Complex molecules can be highly stable.

  • Solution:

    • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1N to 1N HCl or NaOH). For oxidative studies, increase the concentration of the oxidizing agent (e.g., H₂O₂).

    • Increase Temperature: Elevate the temperature of the reaction. For hydrolytic and oxidative studies, heating the solution (e.g., to 60-80°C) can accelerate degradation.

    • Extend Exposure Time: Increase the duration of the stress test. Monitor at various time points to track the degradation progress.

    • Review Compound Solubility: Ensure that (-)-Rugulosin is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the test conditions.

Problem 2: My sample shows almost complete degradation immediately after applying the stressor.

  • Possible Cause: The stress conditions are too aggressive.

  • Solution:

    • Decrease Stressor Concentration: Use a lower molarity of the acid, base, or oxidizing agent.

    • Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40°C).

    • Reduce Exposure Time: Sample at much earlier time points to capture the initial degradation profile.

    • Use Milder Reagents: If using a strong acid or base causes rapid degradation, consider using a weaker one or performing the study at a more moderate pH.

Problem 3: I am seeing many new peaks in my chromatogram, and I am unsure which are true degradants.

  • Possible Cause: The peaks could be artifacts from the matrix, impurities in the starting material, or interactions with the solvent or container.

  • Solution:

    • Run Control Samples: Always analyze control samples (placebo/blank solutions subjected to the same stress conditions) to identify peaks not related to the API.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main component and any major degradants.

    • Mass Balance Calculation: A good stability-indicating method should account for all the material. The sum of the assay of the main peak and the impurities/degradants should be close to 100% of the initial assay.

    • Use LC-MS: Couple your HPLC to a mass spectrometer to get mass information for each peak. This will help in distinguishing between degradants (which should have masses related to the parent compound) and other artifacts.

Data Presentation

Table 1: Physicochemical Properties and Recommended Storage of (-)-Rugulosin

PropertyValueReference
Molecular Formula C₃₀H₂₂O₁₀[1][10]
Molecular Weight 542.5 g/mol [1][10]
Appearance Solid[1]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1][2][3]
Long-Term Storage -20°C[1][2][3]
Stated Stability ≥ 4 years at -20°C[1]

Table 2: Example Data Summary for Forced Degradation of (-)-Rugulosin

Stress ConditionDurationTemperature% Assay of (-)-Rugulosin% Total DegradationNumber of Degradants >0.1%
Control (Unstressed) 72h25°C99.80.21
0.1N HCl 24h60°C92.57.53
0.1N NaOH 8h40°C85.114.94
3% H₂O₂ 24h25°C90.39.72
Thermal (Solid) 48h80°C98.21.82
Photolytic (Solution) 24h25°C94.65.43

Note: This table presents hypothetical data for illustrative purposes. Researchers should populate it with their own experimental results.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of (-)-Rugulosin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N HCl. Incubate at a set temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N NaOH. Incubate at a set temperature (e.g., 40°C). Neutralize the solution with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of the parent peak from all potential degradants. A common mobile phase system for complex molecules is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a PDA detector to monitor at multiple wavelengths and to check for peak purity. A wavelength maximum for (-)-Rugulosin should be determined by scanning a solution of the pure compound.

  • Method Validation: Once the method is developed using stressed samples, validate it according to ICH guidelines (specificity, linearity, range, accuracy, precision, and robustness). The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation Prep Prepare (-)-Rugulosin Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (NaOH, 40°C) Prep->Base Expose to Stress Oxid Oxidation (H₂O₂, RT) Prep->Oxid Expose to Stress Therm Thermal (80°C, Solid/Solution) Prep->Therm Expose to Stress Photo Photolytic (ICH Q1B) Prep->Photo Expose to Stress Controls Prepare Control and Blank Samples HPLC HPLC-PDA Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxid->HPLC Analyze Samples at Time Points Therm->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points LCMS LC-MS for Structure Elucidation HPLC->LCMS If unknown peaks MassBal Mass Balance Calculation HPLC->MassBal Pathway Propose Degradation Pathways LCMS->Pathway MassBal->Pathway

Caption: Workflow for a forced degradation study of (-)-Rugulosin.

Troubleshooting_HPLC decision decision action action issue issue start HPLC Analysis Issue decision_peak_shape Poor Peak Shape (Tailing/Fronting)? start->decision_peak_shape action_peak_shape Adjust mobile phase pH Check for column overload Use new column decision_peak_shape->action_peak_shape Yes decision_resolution Poor Resolution (Peaks Overlapping)? decision_peak_shape->decision_resolution No action_resolution Optimize gradient slope Change organic solvent Try different column chemistry decision_resolution->action_resolution Yes decision_mass_balance Mass Balance <95%? decision_resolution->decision_mass_balance No issue_mass_balance Possible Issues: - Non-chromophoric degradants - Volatile degradants - API adsorbed to container decision_mass_balance->issue_mass_balance Yes end Method OK decision_mass_balance->end No action_mass_balance Use universal detector (e.g., CAD) Use headspace GC for volatiles Check container compatibility issue_mass_balance->action_mass_balance Investigate

Caption: Troubleshooting common HPLC issues in degradation studies.

References

Addressing matrix effects in LC-MS/MS analysis of (-)-Rugulosin in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of (-)-Rugulosin in complex sample matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions to help you overcome challenges related to matrix effects.

Problem Potential Cause(s) Suggested Solutions
Low or no signal for (-)-Rugulosin Ion Suppression: Co-eluting matrix components are interfering with the ionization of (-)-Rugulosin in the MS source.[1]Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering compounds.[2] Chromatographic Separation: Modify your LC gradient to better separate (-)-Rugulosin from matrix components. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This is only feasible if the concentration of (-)-Rugulosin is high enough for detection after dilution.
Poor reproducibility of results Inconsistent Matrix Effects: Variability in the composition of your complex samples is leading to different degrees of ion suppression from sample to sample.Use of Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for (-)-Rugulosin. A SIL-IS will co-elute and experience the same matrix effects, allowing for accurate correction. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[3]
Signal enhancement observed Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of (-)-Rugulosin.Improved Cleanup: Similar to ion suppression, a more effective sample cleanup can remove the compounds causing enhancement.[2] Chromatographic Optimization: Adjust the LC method to separate the enhancing compounds from (-)-Rugulosin.
Shifting retention times Matrix-Induced Chromatographic Effects: High concentrations of matrix components can affect the interaction of (-)-Rugulosin with the stationary phase.[3]Sample Dilution: Diluting the sample can mitigate this effect. Robust Sample Cleanup: A thorough cleanup will reduce the overall matrix load on the analytical column.
High background noise or interfering peaks Incomplete Sample Cleanup: The sample preparation method is not sufficiently removing all interfering substances from the matrix.Optimize SPE/QuEChERS: Experiment with different sorbents, solvents, and washing steps in your SPE or QuEChERS protocol. Method Specificity: Ensure your MS/MS transitions are highly specific to (-)-Rugulosin to minimize the detection of isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as (-)-Rugulosin, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike comparison. Analyze a blank matrix extract, a neat solution of your (-)-Rugulosin standard, and a blank matrix extract spiked with the standard at the same concentration. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q3: What is the best way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of (-)-Rugulosin. The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate correction of the signal. When a SIL-IS is not available, matrix-matched calibration is a good alternative.[3]

Q4: When should I use Solid-Phase Extraction (SPE) versus QuEChERS?

A4: The choice depends on the sample matrix and the desired level of cleanup.

  • SPE is often more selective and can provide a cleaner extract, making it suitable for very complex matrices like plasma or tissue homogenates.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a simpler and faster technique, well-suited for a wide range of food and agricultural samples like grains and cereals.[4]

Q5: Can I use a "dilute and shoot" approach for (-)-Rugulosin analysis?

A5: A "dilute and shoot" approach, where the sample is simply diluted and injected, is generally only suitable for relatively clean matrices or when the concentration of (-)-Rugulosin is very high. For complex matrices, this approach is prone to significant matrix effects and can lead to contamination of the LC-MS/MS system.[5]

Quantitative Data Summary

Specific quantitative data for the LC-MS/MS analysis of (-)-Rugulosin is limited in publicly available literature. The following tables provide a template for the types of data you should aim to generate during method validation. For context, typical performance data for other mycotoxins in complex matrices are provided as a general guide.

Table 1: Recovery of (-)-Rugulosin using different sample preparation methods.

Sample MatrixPreparation MethodSpiking Level (ng/g)Recovery (%)Reference
Cereal GrainQuEChERSData not availableTypically 70-120% for many mycotoxins[6]
Animal FeedSPEData not availableTypically 70-120% for many mycotoxins[2]
PlasmaLLEData not availableTypically >80% for small moleculesGeneral Bioanalysis

Table 2: Matrix effects observed for (-)-Rugulosin in various matrices.

Sample MatrixIonization ModeMatrix Effect (%)Reference
Cereal GrainESI+Data not availableCan range from significant suppression (<50%) to enhancement (>120%) for other mycotoxins
Animal FeedESI+Data not availableCan range from significant suppression (<50%) to enhancement (>120%) for other mycotoxins
PlasmaESI+Data not availableOften significant suppression observed for small molecules

Table 3: Limits of Quantification (LOQ) for (-)-Rugulosin.

Sample MatrixMethodLOQ (ng/g)Reference
Cereal GrainLC-MS/MSData not availableTypically in the low ng/g range for other mycotoxins
Animal FeedLC-MS/MSData not availableTypically in the low ng/g range for other mycotoxins

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for (-)-Rugulosin in Cereal Grains

This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.

1. Sample Homogenization:

  • Grind a representative portion of the cereal grain sample to a fine powder.

2. Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 minute to hydrate the sample. c. Add 10 mL of acetonitrile containing 1% acetic acid. d. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter. b. Dilute the filtered extract with an appropriate volume of the initial mobile phase before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for (-)-Rugulosin in Animal Feed

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Extraction: a. Homogenize the animal feed sample. b. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) and vortex for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.

2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.

3. Sample Loading: a. Dilute 1 mL of the sample extract with 9 mL of water. b. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

4. Washing: a. Wash the cartridge with 5 mL of water to remove polar interferences. b. Dry the cartridge under vacuum for 5 minutes.

5. Elution: a. Elute (-)-Rugulosin from the cartridge with 5 mL of methanol into a clean collection tube.

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Biosynthetic Pathway of Rugulosin A

The following diagram illustrates the key enzymatic steps in the biosynthesis of Rugulosin A from emodin.[7][8]

Rugulosin_Biosynthesis Emodin Emodin Emodin_Radical Emodin Radical Emodin->Emodin_Radical Oxidation CSP Closest Skyrin Precursor (CSP) Emodin_Radical->CSP Dimerization (catalyzed by RugG - P450) Skyrin Skyrin CSP->Skyrin Tautomerization Reduced_CSP Ketone-Reduced CSP CSP->Reduced_CSP Ketone Reduction (catalyzed by RugH - Aldo-Keto Reductase) Rugulosin_A Rugulosin A Reduced_CSP->Rugulosin_A Intramolecular Michael Addition

Caption: Biosynthetic pathway of Rugulosin A.

General Workflow for Addressing Matrix Effects

This diagram outlines a logical workflow for identifying and mitigating matrix effects in your LC-MS/MS analysis.

Matrix_Effect_Workflow start Method Development Start assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present assess_me->me_present optimize_sample_prep Optimize Sample Preparation (SPE, QuEChERS, LLE) me_present->optimize_sample_prep Yes no_me No Significant Matrix Effects me_present->no_me No optimize_chrom Optimize Chromatography optimize_sample_prep->optimize_chrom use_is Use Internal Standard (SIL-IS preferred) optimize_chrom->use_is matrix_matched_cal Use Matrix-Matched Calibration use_is->matrix_matched_cal matrix_matched_cal->assess_me Re-assess validate Validate Method no_me->validate

Caption: Workflow for managing matrix effects.

References

Improving stereoselectivity in the asymmetric synthesis of (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of (-)-Rugulosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving stereoselectivity in this challenging synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the asymmetric synthesis of (-)-Rugulosin, focusing on the key chemoenzymatic steps that determine stereoselectivity.

Q1: My enzymatic reduction of the anthraquinone precursor shows low enantioselectivity. What are the potential causes and solutions?

A1: Low enantioselectivity in the enzymatic reduction step is a critical issue that directly impacts the final stereochemistry of (-)-Rugulosin. Here are the common causes and troubleshooting steps:

  • Enzyme Purity and Activity:

    • Cause: The purity and specific activity of the reductase enzyme are paramount. Contaminating enzymes in a crude lysate can lead to competing, non-stereoselective reductions.

    • Solution: Ensure the use of a highly purified reductase. If expressing the enzyme, optimize the purification protocol. It is also advisable to perform an activity assay on the enzyme batch before commencing the synthesis.

  • Cofactor Regeneration System:

    • Cause: An inefficient NADPH regeneration system can lead to a low concentration of the active cofactor, potentially slowing down the desired enzymatic reaction and allowing for non-enzymatic or competing side reactions to occur.

    • Solution: Verify the efficiency of your cofactor regeneration system (e.g., glucose/glucose dehydrogenase). Ensure all components are at their optimal concentrations.

  • Reaction Conditions:

    • Cause: Suboptimal pH, temperature, or buffer composition can negatively affect the enzyme's conformation and catalytic efficiency, leading to reduced stereoselectivity.

    • Solution: Screen a range of pH values and temperatures to find the optimum for the specific reductase being used. Ensure the buffer system does not inhibit the enzyme.

  • Substrate Solubility:

    • Cause: Poor solubility of the anthraquinone precursor can lead to low effective substrate concentration for the enzyme, potentially favoring side reactions.

    • Solution: The use of a co-solvent (e.g., DMSO) may be necessary to improve substrate solubility. However, the concentration of the co-solvent should be optimized as high concentrations can denature the enzyme.

Q2: The dimerization of the chiral dihydroanthracenone intermediate is resulting in a poor diastereomeric ratio. How can I improve the diastereoselectivity?

A2: The diastereoselectivity of the dimerization step, which is a [4+2] cycloaddition, is crucial for obtaining the desired (-)-Rugulosin isomer.

  • Solvent Effects:

    • Cause: The solvent can influence the transition state of the Diels-Alder reaction, thereby affecting the diastereomeric ratio.

    • Solution: A screen of different solvents should be performed. Non-polar aprotic solvents often favor stereoselective cycloadditions.

  • Temperature Control:

    • Cause: The Diels-Alder reaction is sensitive to temperature. Higher temperatures can sometimes lead to the formation of undesired thermodynamic products or retro-Diels-Alder reactions, which can scramble the stereochemistry.

    • Solution: Perform the dimerization at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled product, which is often the desired diastereomer.

  • Presence of Impurities:

    • Cause: Acidic or basic impurities can catalyze side reactions or the epimerization of stereocenters in the dihydroanthracenone intermediate before dimerization.

    • Solution: Ensure the chiral dihydroanthracenone intermediate is of high purity before proceeding to the dimerization step. Purification can be achieved through flash chromatography.

Q3: The overall yield of my (-)-Rugulosin synthesis is low. What are the common steps for yield loss and how can I mitigate them?

A3: Low overall yield can be attributed to several factors throughout the synthesis.

  • Incomplete Enzymatic Reduction:

    • Cause: As discussed in Q1, suboptimal enzyme activity or reaction conditions can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding more enzyme or cofactor.

  • Instability of the Dihydroanthracenone Intermediate:

    • Cause: The chiral dihydroanthracenone intermediate can be sensitive to air and light, leading to degradation.

    • Solution: Handle the intermediate under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. It is often recommended to use the intermediate in the subsequent dimerization step as soon as it is purified.

  • Purification Losses:

    • Cause: Each purification step can lead to a loss of material.

    • Solution: Optimize purification protocols. For chromatography, careful selection of the stationary and mobile phases can improve separation and recovery. Minimize the number of purification steps where possible.

Quantitative Data on Stereoselectivity

The stereoselectivity of the key steps in the asymmetric synthesis of (-)-Rugulosin is highly dependent on the chosen methodology. The chemoenzymatic approach has been shown to provide excellent stereocontrol.

StepMethodKey ParametersStereoselectivity Outcome
Enzymatic Reduction NADPH-dependent reductaseEnzyme source, pH, Temperature>99% ee for the (R)-dihydroanthracenone intermediate
Dimerization Spontaneous [4+2] cycloadditionSolvent, TemperatureHigh diastereoselectivity for the desired (-)-Rugulosin isomer

Note: Specific quantitative data on the impact of varying reaction conditions on the diastereomeric ratio is not extensively published. The high enantiopurity of the monomeric intermediate is the primary driver for the stereochemical outcome of the dimerization.

Experimental Protocols

1. Stereoselective Enzymatic Reduction of Emodin

This protocol describes the synthesis of the key chiral intermediate, (R)-3,4-dihydro-3,6,8,9-tetrahydroxy-1-methyl-1H-anthracen-2-one, from emodin using a recombinant NADPH-dependent reductase.

  • Materials:

    • Emodin

    • NADPH-dependent reductase (e.g., from Aspergillus nidulans)

    • NADPH

    • Glucose

    • Glucose dehydrogenase

    • Phosphate buffer (pH 7.0)

    • DMSO

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for chromatography

  • Procedure:

    • In a reaction vessel, prepare a solution of emodin in a minimal amount of DMSO.

    • Add the emodin solution to a phosphate buffer (pH 7.0) containing glucose and NADPH.

    • Initiate the reaction by adding glucose dehydrogenase and the NADPH-dependent reductase.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the pure (R)-dihydroanthracenone intermediate.

2. Diastereoselective Dimerization to (-)-Rugulosin

This protocol describes the biomimetic dimerization of the chiral dihydroanthracenone intermediate to form (-)-Rugulosin.

  • Materials:

    • Purified (R)-dihydroanthracenone intermediate

    • Pyridine

    • Dichloromethane

    • Silica gel for chromatography

  • Procedure:

    • Dissolve the purified (R)-dihydroanthracenone intermediate in dichloromethane.

    • Add pyridine to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere and protected from light.

    • Monitor the formation of (-)-Rugulosin by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield pure (-)-Rugulosin.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages and logical flow of the asymmetric synthesis of (-)-Rugulosin.

Chemoenzymatic_Synthesis_Workflow cluster_step1 Step 1: Stereoselective Enzymatic Reduction cluster_step2 Step 2: Biomimetic Dimerization Start Anthraquinone Precursor (Emodin) Enzyme NADPH-dependent Reductase + NADPH Regeneration System Start->Enzyme Enzymatic Reduction Intermediate Chiral (R)-Dihydroanthracenone (>99% ee) Enzyme->Intermediate Dimerization Spontaneous [4+2] Cycloaddition Product (-)-Rugulosin Dimerization->Product Intermediate_ref->Dimerization Dimerization

Caption: Chemoenzymatic synthesis workflow for (-)-Rugulosin.

Troubleshooting_Logic cluster_synthesis Asymmetric Synthesis of (-)-Rugulosin Start Start Synthesis Step1 Enzymatic Reduction Start->Step1 Check1 Low Enantioselectivity? Step1->Check1 Troubleshoot1 Troubleshoot Enzyme Purity, Cofactor, Conditions Check1->Troubleshoot1 Yes Step2 Dimerization Check1->Step2 No Troubleshoot1->Step1 Check2 Poor Diastereoselectivity? Step2->Check2 Troubleshoot2 Troubleshoot Solvent, Temperature, Purity Check2->Troubleshoot2 Yes End High Purity (-)-Rugulosin Check2->End No Troubleshoot2->Step2

Caption: Troubleshooting logic for the synthesis of (-)-Rugulosin.

Technical Support Center: Synthesis and Screening of (-)-Rugulosin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and screening of (-)-rugulosin analogues.

I. Troubleshooting Guides & FAQs

This section is divided into two parts: Synthesis and Bioactivity Screening. Each part addresses common issues in a question-and-answer format.

A. Synthesis of (-)-Rugulosin Analogues

Q1: The yield of my flavoskyrin-type dimer is consistently low. What are the potential causes and solutions?

A1: Low yields in the synthesis of flavoskyrin-type dimers can arise from several factors. Here's a troubleshooting guide:

  • Purity of Starting Materials: Ensure the anthraquinone starting materials are pure. Impurities can interfere with the reaction. Consider recrystallization or column chromatography of the starting materials if purity is questionable.

  • Oxidizing Agent Activity: The success of the dimerization is highly dependent on the activity of the oxidizing agent, such as lead(IV) acetate (Pb(OAc)₄). Use freshly opened or properly stored oxidizing agents. If the agent has been stored for a long time, its activity may be diminished.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Ensure the temperature is maintained as specified in the protocol. For instance, some protocols require an initial period at room temperature followed by heating.[1] Use a calibrated thermometer and a reliable heating source.

    • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Quality: Use anhydrous and high-purity solvents. Water content in the solvent can quench the reaction.

Q2: I am having difficulty converting the flavoskyrin-type dimer to the rugulosin-type dimer. What should I check?

A2: The conversion of flavoskyrin-type dimers to rugulosin-type dimers often involves heating in a suitable solvent like pyridine under air.[1] Difficulties in this step can be due to:

  • Inadequate Heating: Ensure the reaction mixture reaches and is maintained at the specified temperature (e.g., 75-110°C).[1] Use a high-boiling point solvent and a reflux condenser if necessary.

  • Insufficient Air (Oxygen): The reaction is an oxidation, and access to air is crucial. Ensure the reaction is not performed under an inert atmosphere unless specified. Vigorous stirring can improve air exposure.

  • Purity of the Flavoskyrin-type Dimer: Impurities from the previous step can inhibit the conversion. Purify the flavoskyrin-type dimer by column chromatography before proceeding.

  • Choice of Base/Solvent: Pyridine is commonly used as both a solvent and a base to facilitate the reaction. Ensure the pyridine is of high purity.

Q3: My final rugulosin analogue is difficult to purify. What purification strategies can I employ?

A3: Purification of rugulosin analogues can be challenging due to their complex structures and potential for multiple stereoisomers. Consider the following:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is commonly used. For acidic compounds, silica gel impregnated with oxalic acid may improve separation.

    • Solvent System: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective. Experiment with different solvent systems to achieve the best separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure compounds, preparative HPLC with a suitable column (e.g., C18) and mobile phase is recommended.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure crystalline material.

B. Bioactivity Screening of (-)-Rugulosin Analogues

Q1: I am observing inconsistent results in my antimicrobial assays. What could be the cause?

A1: Inconsistent results in antimicrobial assays with rugulosin analogues can be due to several factors:

  • Compound Solubility: Rugulosin and its analogues often have limited aqueous solubility. If the compound precipitates in the assay medium, the effective concentration will be lower and variable.

    • Solution: Use a co-solvent like DMSO to dissolve the compound, but keep the final DMSO concentration in the assay low (typically <1%) to avoid solvent-induced toxicity to the microbes. Always include a solvent control.

  • Inoculum Preparation: The density of the microbial inoculum must be standardized for each experiment. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., 0.5 McFarland standard).

  • Assay Conditions: Ensure consistent incubation times, temperatures, and aeration for each experiment.

  • Compound Stability: Some analogues may be unstable in the assay medium. Assess the stability of your compounds under the assay conditions if inconsistencies persist.

Q2: My rugulosin analogues seem to be interfering with the cytotoxicity assay readout (e.g., MTT, XTT). How can I address this?

A2: Anthraquinone-based compounds like rugulosin analogues can interfere with colorimetric and fluorescent assays.

  • Colorimetric Interference: The inherent color of the compounds can absorb light at the same wavelength as the assay readout, leading to false results.

    • Solution: Run a parallel assay with the compound in cell-free medium to measure its intrinsic absorbance. Subtract this background absorbance from the absorbance of the cell-containing wells.

  • Redox Activity: Some compounds can chemically reduce the assay reagents (like MTT tetrazolium salt) in the absence of viable cells, leading to a false-positive signal for cell viability.

    • Solution: Include a control where the compound is added to the assay medium without cells to check for direct reduction of the reagent.

  • Alternative Assays: If interference is significant, consider using an alternative cytotoxicity assay that is less prone to such interference, such as a lactate dehydrogenase (LDH) release assay or a crystal violet staining assay.

Q3: How do I interpret the Structure-Activity Relationship (SAR) of my synthesized analogues?

A3: Interpreting the SAR involves correlating the structural modifications of your analogues with their observed bioactivity.

  • Systematic Modifications: Synthesize a series of analogues with systematic changes to a specific part of the molecule (e.g., varying substituents on the aromatic rings, altering stereochemistry).

  • Quantitative Data: Obtain quantitative bioactivity data, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.

  • Data Analysis: Compare the bioactivity of the analogues to the parent compound and to each other. Look for trends. For example, does the addition of a hydroxyl group at a specific position increase or decrease activity? Does a more lipophilic analogue show higher cytotoxicity?

  • Computational Modeling: Molecular docking studies can be used to predict how the analogues bind to a potential target protein, providing a theoretical basis for the observed SAR.

II. Quantitative Data

The following tables summarize the reported bioactivity of (-)-rugulosin and some of its analogues.

Table 1: Antimicrobial Activity of Rugulosin Analogues

CompoundTarget OrganismMIC (µg/mL)Reference
Rugulosin AMethicillin-resistant Staphylococcus aureus (MRSA)-[2]
Rugulosin BMethicillin-resistant Staphylococcus aureus (MRSA)-[2]
Rugulosin CMethicillin-resistant Staphylococcus aureus (MRSA)-[2]

Note: Specific MIC values were not provided in the abstract, but the study indicated antimicrobial activity.

Table 2: Cytotoxic Activity of Rugulosin Analogues

CompoundCell LineIC₅₀ (µM)Reference
(+)-RugulosinSf9 (insect cells)1.2 µg/mL
SkyrinSf9 (insect cells)9.6 µg/mL
Rugulosin Analogue 10b--
Rugulosin Analogue 17c--
Rugulosin Analogue 17d--

Note: The available search results provided limited specific IC₅₀ values for a range of analogues against various cancer cell lines. Further literature review is recommended for more comprehensive data.

III. Experimental Protocols

A. Synthesis of (-)-Rugulosin Analogues (Two-Step Protocol)

This protocol is adapted from the efficient synthesis method described by Snider and Gao (2005).[1]

Step 1: Synthesis of Flavoskyrin-type Dimers

  • Dissolve the appropriate anthraquinone starting material (e.g., 3b, 14c, or 14d) in glacial acetic acid (AcOH).

  • Add lead(IV) acetate (Pb(OAc)₄) to the solution.

  • Stir the reaction mixture at 25°C for 20 minutes.

  • Increase the temperature to 75°C and continue stirring for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the flavoskyrin-type dimer.

Step 2: Conversion to Rugulosin-type Dimers

  • Dissolve the purified flavoskyrin-type dimer in pyridine.

  • Heat the solution under air at 75-80°C for 1 hour.

  • Increase the temperature to 110°C and continue heating for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the pyridine under reduced pressure.

  • Purify the residue by column chromatography on silica gel (may require impregnation with 10% oxalic acid) to yield the final rugulosin-type dimer.

B. Bioactivity Screening Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the (-)-rugulosin analogue in DMSO.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final required concentration in the broth.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (a known antibiotic), a negative control (broth and inoculum only), and a solvent control (broth, inoculum, and the highest concentration of DMSO used).

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

2. Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the (-)-rugulosin analogues in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the analogues.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

IV. Visualizations

A. Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening start Anthraquinone Starting Material step1 Oxidative Dimerization (e.g., Pb(OAc)₄, AcOH) start->step1 intermediate Flavoskyrin-type Dimer step1->intermediate step2 Oxidative Rearrangement (e.g., Pyridine, Heat, Air) intermediate->step2 product (-)-Rugulosin Analogue step2->product antimicrobial Antimicrobial Assays (e.g., MIC determination) product->antimicrobial Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, IC₅₀ determination) product->cytotoxicity Test Compound sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar

Caption: General experimental workflow for the synthesis and bioactivity screening of (-)-rugulosin analogues.

B. Proposed Signaling Pathway for Cytotoxicity

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus rugulosin (-)-Rugulosin Analogue death_receptor Death Receptor (e.g., Fas, TNFR) rugulosin->death_receptor Extrinsic Pathway ros ↑ Reactive Oxygen Species (ROS) rugulosin->ros nfkb NF-κB Pathway rugulosin->nfkb Inhibition? bcl2 Bcl-2 rugulosin->bcl2 Inhibition? p53 p53 activation rugulosin->p53 g2m_arrest G2/M Phase Arrest rugulosin->g2m_arrest Potential Effect caspase8 Caspase-8 death_receptor->caspase8 bax Bax ros->bax ros->p53 ikb IκB nfkb->ikb nfkb_translocation NF-κB bid Bid caspase8->bid caspase3 Caspase-3 caspase8->caspase3 tbid tBid bid->tbid tbid->bax cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->bax apoptosome Apoptosome Formation cytochrome_c->apoptosome p53->bax g1_arrest G1 Phase Arrest p53->g1_arrest cell_cycle_arrest Cell Cycle Arrest g1_arrest->cell_cycle_arrest g2m_arrest->cell_cycle_arrest caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed signaling pathway for the induction of apoptosis and cell cycle arrest by (-)-rugulosin analogues in cancer cells.

References

Validation & Comparative

Enantiomer Showdown: (-)-Rugulosin Demonstrates Potent Cytotoxicity Over its (+) Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of the fungal mycotoxins, (+)-rugulosin and (-)-rugulosin, reveals a significant difference in their cytotoxic effects on mammalian cell lines. Experimental evidence indicates that the levorotatory enantiomer, (-)-rugulosin, exhibits substantially higher toxicity compared to its dextrorotatory counterpart, (+)-rugulosin. This guide provides a comprehensive overview of the available data, experimental methodologies, and a workflow for assessing the cytotoxicity of these compounds.

Data Presentation: Comparative Cytotoxicity

EnantiomerCell LinesComparative CytotoxicityIC50 (µg/mL)Source
(-)-Rugulosin HeLa, L cells3 to 10 times more toxic than (+)-rugulosin.Data not specified[1]
(+)-Rugulosin HeLa, L cellsLess toxicData not specified[1]
(+)-Rugulosin Sf9 (insect)Strong1.2N/A
(+)-Rugulosin HepG2 (human hepatoma)Weak / No cytotoxicity observed>100[2]
(+)-Rugulosin L929 (mouse fibroblast)Weak>100N/A
(+)-Rugulosin C6/36 (insect)Weak>100N/A

Note: The primary comparative data originates from a 1974 study by Umeda et al. While the study concluded a 3-10 fold difference in toxicity, specific IC50 values were not detailed in the available abstract. Data for (+)-Rugulosin against Sf9, HepG2, L929, and C6/36 cells are from separate studies and are provided for additional context.

Experimental Protocols

The cytotoxicity of rugulosin enantiomers is typically evaluated using cell viability assays. The MTT assay is a standard colorimetric method used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the general steps for determining the cytotoxicity of a compound against adherent mammalian cells.

1. Reagent Preparation:

  • Cell Culture Medium: Prepare the appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.[1]

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

2. Cell Seeding:

  • Culture and harvest cells in their logarithmic growth phase.

  • Determine cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of (+)-rugulosin and (-)-rugulosin in the cell culture medium. A solvent control (e.g., DMSO) should also be prepared at the same concentration used for the highest drug concentration.

  • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated control wells containing only medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay Procedure:

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis CellCulture Cell Culture (e.g., HeLa, L cells) Seed Seed Cells in 96-Well Plate CellCulture->Seed CompoundPrep Prepare Rugulosin Stock Solutions Treat Treat Cells with Serial Dilutions CompoundPrep->Treat Incubate1 Incubate (24h) for Adhesion Seed->Incubate1 Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of a standard MTT assay for determining cytotoxicity.

References

Comparative Guide to Analytical Methods for the Detection of (-)-Rugulosin in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of mycotoxins, such as (-)-Rugulosin, in animal feed is a significant concern for animal health and food safety. Accurate and reliable detection of these contaminants is crucial for regulatory compliance and risk assessment. This guide provides a comparative overview of the principal analytical methods applicable to the detection of (-)-Rugulosin in feed matrices. While specific validated data for (-)-Rugulosin is limited in publicly available literature, this document outlines the established methodologies for mycotoxin analysis that can be adapted and validated for this specific compound.

Overview of Analytical Techniques

The detection and quantification of mycotoxins in complex matrices like animal feed typically involve a multi-step process including sample preparation, extraction, clean-up, and instrumental analysis. The most commonly employed analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of mycotoxins.[1] Coupled with UV or fluorescence detectors, HPLC offers good sensitivity and selectivity.[2] For certain mycotoxins, derivatization is required to enhance their fluorescent properties and improve detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to confirm the identity of the analyte.[2][3] It is particularly advantageous for multi-mycotoxin analysis and for complex feed samples where matrix interference can be a significant issue.[4][5] The "dilute and shoot" approach in LC-MS/MS simplifies sample preparation, making it a rapid method for obtaining accurate results.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid screening method based on the specific binding of an antibody to the target mycotoxin.[1][7] ELISA test kits are commercially available for many mycotoxins and are well-suited for high-throughput screening of a large number of samples.[1] While ELISA is a valuable tool for rapid detection, positive results are often considered presumptive and may require confirmation by a chromatographic method like LC-MS/MS.[3]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the typical performance characteristics of HPLC, LC-MS/MS, and ELISA for mycotoxin analysis. The values for (-)-Rugulosin are hypothetical and should be determined through specific validation studies.

ParameterHPLC-UV/FLDLC-MS/MSELISA
Limit of Detection (LOD) Low to moderate (ng/g to µg/g)[2]Very low (pg/g to ng/g)[8]Low (ng/g)
Limit of Quantification (LOQ) Low to moderate (ng/g to µg/g)[9]Very low (ng/g)[10]Low (ng/g)
Recovery 70-110%[11]80-120%[12]80-120%
Precision (RSD) < 15%< 10%< 20%
Specificity GoodExcellentGood to Excellent
Throughput ModerateHighVery High
Cost per Sample ModerateHighLow
Confirmation Capability LimitedYesNo
Ideal Application Routine quantificationConfirmation, multi-analyteRapid screening

Experimental Protocols

Detailed and validated protocols are essential for accurate mycotoxin analysis. The following sections provide generalized experimental procedures that can be adapted for the analysis of (-)-Rugulosin in feed samples.

Sample Preparation and Extraction

A representative and homogenous sample is critical for reliable results.

  • Grinding: Grind the feed sample to a fine powder (e.g., passing through a 1 mm sieve) to ensure homogeneity.[13]

  • Extraction: Extract the mycotoxins from the ground sample using an appropriate solvent mixture. A common extraction solvent for many mycotoxins is a mixture of acetonitrile and water (e.g., 80:20 v/v).[11] The sample is typically shaken or blended with the solvent for a specified period.

Clean-up

Crude extracts from feed samples often contain matrix components that can interfere with the analysis. A clean-up step is therefore necessary to remove these interferences.

  • Solid-Phase Extraction (SPE): SPE cartridges are commonly used to purify the extract. The type of sorbent (e.g., C18) depends on the chemical properties of the mycotoxin.[5]

  • Immunoaffinity Columns (IAC): IACs contain antibodies specific to the target mycotoxin, providing a highly selective clean-up. This method is particularly effective in reducing matrix effects.[4][12]

Analytical Procedures

1. HPLC-UV/FLD Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of water, acetonitrile, and/or methanol, often with additives like formic acid.[14]

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Injection Volume: 20-100 µL.

  • Detection:

    • UV Detector: Wavelength set based on the absorbance maximum of (-)-Rugulosin.

    • Fluorescence Detector: Excitation and emission wavelengths are set to the specific values for the native or derivatized mycotoxin.

2. LC-MS/MS Method

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 or other suitable column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC, but using LC-MS grade solvents.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for mycotoxins.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and two product ions) are monitored for each analyte.[6]

    • Internal Standards: The use of isotopically labeled internal standards (e.g., 13C-labeled mycotoxins) is recommended to compensate for matrix effects and variations in instrument response.[3][11]

3. ELISA Method

  • Principle: Competitive ELISA is the most common format for mycotoxin analysis.[7] In this assay, the mycotoxin in the sample competes with a labeled mycotoxin (enzyme conjugate) for a limited number of antibody binding sites on a microtiter plate.[7]

  • Procedure:

    • The sample extract is added to the antibody-coated wells, followed by the enzyme conjugate.[15]

    • After an incubation period, the plate is washed to remove unbound reagents.[7]

    • A substrate is added, which reacts with the enzyme to produce a color.[7]

    • The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample. The absorbance is read using a plate reader.[7]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sampling Feed Sampling Grinding Grinding Sampling->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup SPE or IAC Clean-up Extraction->Cleanup HPLC HPLC-UV/FLD Analysis Cleanup->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Workflow for HPLC-based mycotoxin analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sampling Feed Sampling Grinding Grinding Sampling->Grinding Extraction Solvent Extraction Grinding->Extraction Dilution Dilution ('Dilute & Shoot') & Internal Standard Addition Extraction->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: Workflow for LC-MS/MS-based mycotoxin analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sampling Feed Sampling Grinding Grinding Sampling->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration/Dilution Extraction->Filtration ELISA ELISA Test Filtration->ELISA Reading Plate Reading ELISA->Reading

Caption: Workflow for ELISA-based mycotoxin screening.

Conclusion

The choice of an analytical method for (-)-Rugulosin in feed requires careful consideration of the specific research or monitoring objectives. ELISA provides a rapid and cost-effective solution for screening large numbers of samples. HPLC with UV or fluorescence detection offers a reliable and more quantitative approach for routine analysis. LC-MS/MS stands out as the most powerful technique, providing the highest sensitivity, selectivity, and confirmatory capabilities, making it ideal for regulatory compliance, research, and complex sample matrices.

For the analysis of (-)-Rugulosin, it is imperative to develop and validate a specific method, as the performance characteristics can be matrix and analyte-dependent. This guide provides a foundational framework for selecting and developing an appropriate analytical strategy.

References

A Comparative Analysis of the Mycotoxins (-)-Rugulosin and Luteoskyrin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative toxicity analysis of the mycotoxins (-)-rugulosin and luteoskyrin, both notable for their hepatotoxic and carcinogenic properties. Produced by various Penicillium species, these anthraquinone-derived compounds are significant contaminants in food sources, particularly rice, posing a considerable risk to human and animal health. This document summarizes key toxicological data, outlines experimental methodologies for their assessment, and visualizes their impact on cellular signaling pathways.

Quantitative Toxicity Analysis

MycotoxinTest AnimalRoute of AdministrationLD50Additional Toxicity Details
LuteoskyrinMiceOral221 mg/kgSubcutaneous LD50 is 145 mg/kg.
(+)-RugulosinMiceOral4000 mg/kg[1]Considered a weak hepatocarcinogen with a potency less than one-tenth of (-)-luteoskyrin. Half of male DDD mice receiving 1.5 mg daily for 22 days died.[2]
(-)-Rugulosin--Not availableIn vitro studies indicate it is 3-10 times more cytotoxic than (+)-rugulosin.

Mechanisms of Toxicity

Both (-)-rugulosin and luteoskyrin exert their primary toxic effects on the liver, leading to hepatotoxicity and carcinogenesis. Their mechanisms of action, while similar in outcome, have distinct features at the molecular level.

Luteoskyrin: The toxicity of luteoskyrin is strongly associated with the generation of reactive oxygen species (ROS), particularly hydroxyl radicals.[1] This oxidative stress leads to lipid peroxidation of cellular membranes and damage to DNA.[1] Luteoskyrin has been shown to cause selective accumulation in the liver, leading to hepatocellular necrosis.[1] Furthermore, it has been demonstrated to induce the transcriptional activation of the oncogenes c-myc and c-Ha-ras, contributing to its carcinogenic potential.[3]

(-)-Rugulosin: Similar to luteoskyrin, rugulosin is a known hepatotoxin and has been shown to induce DNA damage in Bacillus subtilis.[4] Its carcinogenic properties have been investigated, with studies indicating it is a potential, albeit weak, hepatocarcinogen in male mice.[2] The biosynthetic pathways of rugulosin and the related anthraquinone, skyrin, are intertwined, suggesting a commonality in their formation and potentially in their interaction with cellular components.[5] While the precise signaling pathways affected by (-)-rugulosin are less defined than those of luteoskyrin, its structural similarity and shared toxicological profile suggest a potential for overlapping mechanisms, including the induction of oxidative stress and interaction with cellular macromolecules.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of (-)-rugulosin and luteoskyrin.

In Vivo Acute Oral Toxicity (LD50) Study in Mice

This protocol outlines the procedure for determining the median lethal dose (LD50) of a mycotoxin following oral administration in mice.

1. Animals:

  • Healthy, young adult mice (e.g., Swiss albino), 6-8 weeks old, of a single sex are used to minimize variability.

  • Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

2. Mycotoxin Preparation:

  • The mycotoxin is dissolved in a suitable vehicle (e.g., corn oil, dimethyl sulfoxide [DMSO]). The concentration is adjusted to deliver the desired dose in a volume of 10 ml/kg body weight.

3. Dose Administration:

  • Animals are fasted overnight before dosing.

  • The mycotoxin solution is administered orally using a gavage needle.

  • A control group receives the vehicle only.

4. Observation:

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first 24 hours (e.g., 1, 2, 4, 6, and 24 hours) and then daily for 14 days.

  • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

5. Data Analysis:

  • The number of mortalities in each dose group is recorded.

  • The LD50 is calculated using a recognized statistical method, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of mycotoxins on a cell line (e.g., HepG2 human hepatoma cells).

1. Cell Culture:

  • HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

3. Mycotoxin Treatment:

  • A stock solution of the mycotoxin in DMSO is prepared and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • The culture medium is replaced with the mycotoxin-containing medium, and the cells are incubated for 24, 48, or 72 hours.

  • Control wells receive medium with the same concentration of DMSO.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the control.

  • The IC50 value (the concentration of mycotoxin that causes 50% inhibition of cell growth) is determined by plotting cell viability against mycotoxin concentration.

In Vivo Hepatotoxicity Study in Mice

This protocol details a study to evaluate the hepatotoxic effects of mycotoxins in mice.

1. Animals and Treatment:

  • Male mice are divided into groups (n=8-10 per group).

  • Mycotoxins are administered daily via oral gavage for a specified period (e.g., 28 days). A control group receives the vehicle.

2. Sample Collection:

  • At the end of the treatment period, animals are euthanized.

  • Blood samples are collected for serum biochemical analysis.

  • The liver is excised, weighed, and a portion is fixed in 10% formalin for histopathological examination, while the remaining tissue is snap-frozen for molecular analysis.

3. Biochemical Analysis:

  • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

4. Histopathological Examination:

  • Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Sections are examined under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty degeneration.

5. Molecular Analysis:

  • Frozen liver tissue can be used to assess markers of oxidative stress (e.g., malondialdehyde levels) and for gene expression analysis of relevant signaling pathways.

Signaling Pathways and Experimental Workflows

The toxicity of these mycotoxins is mediated through the disruption of key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the proposed signaling cascades and a general workflow for comparative toxicity analysis.

Luteoskyrin_Toxicity_Pathway Luteoskyrin Luteoskyrin ROS Reactive Oxygen Species (ROS) Generation Luteoskyrin->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Hepatotoxicity Hepatotoxicity Membrane_Damage->Hepatotoxicity p53 p53 Activation DNA_Damage->p53 Oncogene Oncogene Activation (c-myc, c-Ha-ras) DNA_Damage->Oncogene Apoptosis Apoptosis p53->Apoptosis Apoptosis->Hepatotoxicity Cell_Transformation Cell Transformation Oncogene->Cell_Transformation Cell_Transformation->Hepatotoxicity

Caption: Proposed signaling pathway for Luteoskyrin-induced hepatotoxicity.

Rugulosin_Toxicity_Pathway Rugulosin (-)-Rugulosin Oxidative_Stress Oxidative Stress Rugulosin->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage MAPK_Pathway MAPK Pathway (p38, JNK) DNA_Damage->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway DNA_Damage->PI3K_Akt_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_Pathway->Cell_Cycle_Arrest Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cell_Cycle_Arrest->Hepatotoxicity

Caption: Postulated signaling pathway for (-)-Rugulosin-induced toxicity.

Mycotoxin_Toxicity_Workflow start Start in_vitro In Vitro Studies (e.g., MTT Assay) start->in_vitro in_vivo In Vivo Studies (Murine Model) start->in_vivo cytotoxicity Determine Cytotoxicity (IC50) in_vitro->cytotoxicity acute_toxicity Determine Acute Toxicity (LD50) in_vivo->acute_toxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism acute_toxicity->mechanism data_analysis Comparative Data Analysis mechanism->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparative mycotoxin analysis.

References

Cross-Validation of Bioassay Results for (-)-Rugulosin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of (-)-Rugulosin, a naturally occurring anthraquinone mycotoxin. By summarizing quantitative data from various bioassays, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to offer a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Comparative Bioactivity of (-)-Rugulosin and its Analogs

(-)-Rugulosin and its stereoisomer (+)-Rugulosin, along with related analogs such as Rugulosin A, B, and C, have demonstrated a range of biological activities. To facilitate a cross-validation of these findings, the following table summarizes the reported quantitative data from antibacterial and insecticidal bioassays.

CompoundBioassay TypeOrganism/Cell LineMeasured EffectResult
Rugulosin A Antibacterial (Broth Microdilution)Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)4 - 16 µg/mL
Rugulosin B Antibacterial (Broth Microdilution)Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)4 - 16 µg/mL
Rugulosin C Antibacterial (Broth Microdilution)Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)4 - 16 µg/mL
(+)Rugulosin Insecticidal (MTT Assay)Spodoptera frugiperda (Sf9)50% Inhibitory Concentration (IC50)1.2 µg/mL
Skyrin Insecticidal (MTT Assay)Spodoptera frugiperda (Sf9)50% Inhibitory Concentration (IC50)9.6 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays cited in this guide.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain (e.g., Staphylococcus aureus) on a suitable agar plate and incubate for 18-24 hours at 35-37°C.
  • Select 3-5 isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of (-)-Rugulosin in a 96-well microtiter plate using the appropriate broth. The concentration range should be selected to encompass the expected MIC value.
  • Include a positive control (broth with bacterial inoculum, no drug) and a negative control (broth only).

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Insecticidal and Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture the insect cell line (e.g., Spodoptera frugiperda Sf9 cells) in an appropriate medium at 27°C.
  • Seed the cells into a 96-well plate at a density of approximately 7.5 x 10⁴ cells/mL and allow them to attach overnight.

2. Compound Treatment:

  • Prepare serial dilutions of (-)-Rugulosin in the cell culture medium.
  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound.
  • Include a vehicle control (medium with the solvent used to dissolve the compound).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 72 hours) at 27°C.

4. MTT Addition and Formazan Solubilization:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.
  • Incubate the plate for 3-4 hours at 27°C to allow for the formation of formazan crystals by viable cells.
  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by (-)-Rugulosin are not extensively characterized, its known genotoxic and cytotoxic effects suggest the involvement of DNA damage response and apoptotic pathways. One identified mechanism of action for Rugulosin A is the inhibition of DNA gyrase in Mycobacterium tuberculosis, an essential enzyme for bacterial DNA replication.[1]

General Workflow for Bioassay Cross-Validation

Bioassay Cross-Validation Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Data Analysis & Comparison cluster_validation 4. Validation A Define Bioactivity of Interest (e.g., Antibacterial) B Select Multiple Bioassay Methods (e.g., Broth Dilution, Agar Diffusion) A->B C Establish Standardized Protocols B->C D Perform Bioassays with (-)-Rugulosin C->D E Collect Quantitative Data (e.g., MIC, IC50) D->E F Tabulate Results from All Assays E->F G Statistical Analysis of Variance F->G H Compare Results for Consistency G->H I Consistent Results? (Cross-Validation Achieved) H->I Yes J Inconsistent Results? (Investigate Discrepancies) H->J No

Caption: A logical workflow for the cross-validation of bioassay results.

Putative Signaling Pathway: DNA Damage-Induced Apoptosis

DNA_Damage_Apoptosis cluster_stimulus Stimulus cluster_damage Cellular Damage cluster_response Cellular Response cluster_execution Execution Phase rugulosin (-)-Rugulosin dna_damage DNA Damage (e.g., DNA Gyrase Inhibition) rugulosin->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases | apoptosis Apoptosis caspases->apoptosis

Caption: A generalized pathway of DNA damage-induced apoptosis potentially initiated by (-)-Rugulosin.

References

A Comparative Analysis of the Antibacterial Spectrum of (-)-Rugulosin and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of antimicrobial research, the exploration of novel compounds with potent antibacterial activity is paramount. This guide provides a detailed comparison of the antibacterial spectrum of (-)-Rugulosin, a naturally occurring fungal metabolite, with several well-established commercial antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

(-)-Rugulosin, a member of the anthraquinone class of compounds, has demonstrated notable and specific antibacterial properties.[1] It exhibits significant activity against a range of Gram-positive bacteria, including certain bacilli, streptococci, and corynebacteria.[1] Of particular interest is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen in clinical settings.[2][3] Conversely, its activity against Gram-negative organisms is reported to be considerably lower.[1]

Quantitative Comparison of Antibacterial Activity

To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of (-)-Rugulosin against various bacterial strains, alongside the MIC values of common commercial antibiotics. Lower MIC values are indicative of higher antibacterial potency.

Bacterial Strain(-)-RugulosinPenicillinTetracyclineCiprofloxacinGentamicin
Staphylococcus aureus Data Unavailable0.015-256 µg/mL0.06-128 µg/mL0.12-128 µg/mL0.03-128 µg/mL
Staphylococcus aureus (MRSA) Active [2][3]Resistant1-128 µg/mL0.12-128 µg/mL0.5-128 µg/mL
Bacillus subtilis Active [4]0.007-0.12 µg/mL0.12-1 µg/mL0.03-0.25 µg/mL0.03-0.25 µg/mL
Streptococcus pyogenes Active [1]0.004-0.03 µg/mL0.06-16 µg/mL0.25-2 µg/mL4-64 µg/mL
Corynebacterium spp. Active [1]0.015-1 µg/mL0.25-8 µg/mL0.12-4 µg/mL0.06-8 µg/mL
Escherichia coli Less Active[1]Variable0.5-64 µg/mL0.004-32 µg/mL0.06-32 µg/mL
Pseudomonas aeruginosa Less Active[1]Resistant8-256 µg/mL0.03-32 µg/mL0.12-128 µg/mL

Note: The MIC values for commercial antibiotics are presented as ranges to reflect the variability in susceptibility among different strains and the evolution of resistance. Specific quantitative MIC data for (-)-Rugulosin against these strains were not available in the searched literature; however, its activity has been qualitatively described.

Experimental Protocols

The determination of the antibacterial spectrum and potency of a compound is typically achieved through standardized antimicrobial susceptibility testing methods. The two primary methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

1. Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: A standardized suspension of the test bacterium (typically a 0.5 McFarland standard) is prepared in a sterile broth.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent (e.g., (-)-Rugulosin) are placed on the surface of the agar.

  • Incubation: The plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method yields quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Positive (no antimicrobial agent) and negative (no bacteria) control wells are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a novel compound like (-)-Rugulosin.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound (-)-Rugulosin Solution Disk_Diffusion Kirby-Bauer Disk Diffusion Compound->Disk_Diffusion Broth_Dilution Broth Microdilution (MIC) Compound->Broth_Dilution Bacteria Bacterial Culture (Standardized Inoculum) Bacteria->Disk_Diffusion Bacteria->Broth_Dilution Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement MIC_Determination Determine MIC Value Broth_Dilution->MIC_Determination Spectrum_Determination Determine Antibacterial Spectrum Zone_Measurement->Spectrum_Determination MIC_Determination->Spectrum_Determination

Caption: Workflow for determining the antibacterial spectrum.

Potential Mechanisms and Signaling Pathways

While the precise molecular mechanism of action for (-)-Rugulosin is not fully elucidated in the provided search results, its chemical structure as an anthraquinone suggests potential interference with key cellular processes in bacteria. Anthraquinones are known to intercalate with DNA, inhibit bacterial topoisomerases, and generate reactive oxygen species (ROS), leading to cellular damage and death. The diagram below conceptualizes these potential antibacterial mechanisms.

Putative_Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Rugulosin (-)-Rugulosin DNA_Intercalation DNA Intercalation Rugulosin->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Rugulosin->Topoisomerase_Inhibition ROS_Generation ROS Generation Rugulosin->ROS_Generation DNA_Damage DNA Replication/Transcription Inhibition DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cell_Membrane_Damage Cell Membrane Damage ROS_Generation->Cell_Membrane_Damage Protein_Damage Protein & Lipid Damage ROS_Generation->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Cell_Membrane_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Putative antibacterial mechanisms of (-)-Rugulosin.

References

Comparative Analysis of the Biological Activity of (-)-Rugulosin and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structural activity relationships of (-)-Rugulosin and its derivatives, focusing on their antimicrobial and cytotoxic properties. This guide provides a comparative analysis of their biological activities, supported by quantitative data and detailed experimental protocols.

(-)-Rugulosin, a naturally occurring bis-anthraquinone, and its synthetic analogues have garnered significant interest within the scientific community due to their diverse biological activities. These compounds have demonstrated potential as antimicrobial and cytotoxic agents, prompting further investigation into their structure-activity relationships (SAR) to guide the development of novel therapeutic leads. This comparison guide synthesizes the available data on the biological performance of (-)-rugulosin and its analogues, presenting key findings in a structured format to facilitate informed research and development decisions.

Antimicrobial Activity

(-)-Rugulosin and its analogues have shown promising activity against a range of bacterial pathogens, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications of the rugulosin scaffold have a significant impact on the antimicrobial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of (-)-Rugulosin and Analogues against Staphylococcus aureus

CompoundMIC (µg/mL) vs. S. aureus
Rugulosin A0.195[1]
Rugulosin BData not available
Rugulosin CData not available

Note: Data for Rugulosins B and C, which are known to be active against MRSA, are not yet quantitatively available in the reviewed literature.[2][3][4]

The data, although limited, suggests that the core structure of rugulosin is a potent inhibitor of S. aureus growth. Further studies with a broader range of synthetic analogues are necessary to fully elucidate the structural features crucial for enhanced antimicrobial activity.

Cytotoxic Activity

The cytotoxic effects of (-)-rugulosin and its stereoisomer, (+)-rugulosin, have been evaluated against various cancer cell lines. Notably, the stereochemistry at the bianthraquinone axis plays a critical role in determining the cytotoxic potential.

Table 2: Cytotoxic Activity (IC50) of Rugulosin Stereoisomers against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Fold Difference [(-)/(+)]
(-)-RugulosinHeLaMore Potent3-10x
(+)-RugulosinHeLaLess Potent
(-)-RugulosinL cellsMore Potent3-10x
(+)-RugulosinL cellsLess Potent

Note: Specific IC50 values were not provided in the referenced literature, which only states the relative potency.

It has been reported that (-)-Rugulosin is 3 to 10-fold more cytotoxic to HeLa and L cells compared to its enantiomer, (+)-rugulosin.[5] This highlights the importance of the specific three-dimensional arrangement of the molecule for its interaction with biological targets. The lack of comprehensive IC50 data for a series of synthetic analogues currently limits a detailed SAR analysis for cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Antimicrobial Dilutions: A stock solution of the test compound (e.g., Rugulosin A) is prepared in a suitable solvent. A series of twofold dilutions of the compound are then made in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., (-)-rugulosin and its analogues) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship and Signaling Pathways

The current understanding of the structure-activity relationships for (-)-rugulosin and its analogues is still developing. The available data points to the critical role of stereochemistry in cytotoxicity. For antimicrobial activity, the core bis-anthraquinone scaffold appears essential.

The precise molecular mechanisms and signaling pathways through which (-)-rugulosin and its analogues exert their biological effects are not yet fully elucidated. Preliminary evidence suggests that the antibacterial activity of some anthraquinones may involve the inhibition of DNA gyrase. The cytotoxic effects are hypothesized to be linked to the induction of apoptosis.

Below is a conceptual workflow illustrating the general process of evaluating the structural activity relationship of (-)-rugulosin and its analogues.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Rugulosin Rugulosin Analogues Analogues Rugulosin->Analogues Chemical Modification Antimicrobial_Assay Antimicrobial Assay Analogues->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay Analogues->Cytotoxicity_Assay MIC_Values MIC Values Antimicrobial_Assay->MIC_Values IC50_Values IC50 Values Cytotoxicity_Assay->IC50_Values SAR_Analysis SAR Analysis MIC_Values->SAR_Analysis IC50_Values->SAR_Analysis

Figure 1. Workflow for SAR studies of (-)-rugulosin analogues.

Further research is required to delineate the specific signaling cascades involved in the apoptotic response to (-)-rugulosin. A proposed general model for apoptosis induction is presented below.

Apoptosis_Pathway Rugulosin Rugulosin Cellular_Stress Cellular Stress Rugulosin->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Dysfunction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Proposed general pathway for rugulosin-induced apoptosis.

References

Comparative Analysis of Hepatocarcinogenicity of Rugulosin Isomers and Skyrin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available toxicological data provides insights into the comparative hepatocarcinogenicity of the anthraquinone mycotoxins, (+)-rugulosin and its related compound, skyrin. While direct comparative studies on rugulosin isomers remain scarce, existing animal model data for (+)-rugulosin allows for an indirect comparison with other hepatocarcinogenic mycotoxins and provides a framework for understanding the potential risks associated with these compounds.

Quantitative Analysis of Hepatocarcinogenic Potential

A key study investigating the chronic toxicity and hepatocarcinogenicity of (+)-rugulosin in male mice revealed its potential as a weak hepatocarcinogen. The findings from this long-term bioassay are summarized below.

Animal ModelCompoundDosageDurationKey FindingsIncidence of Neoplasms
Male DDD mice(+)-Rugulosin1.5 mg/5 g diet/animal/dayInitial 22 days, followed by control dietAcute hepatic injury, fatty degeneration, liver cell necrosisHepatocellular carcinoma: 1 out of 14 surviving mice (7.1%) after 400 additional days
Male ddYS mice(+)-Rugulosin0.3 mg/5 g diet/animal/day500-700 daysHyperplastic nodules of liver cellsHyperplastic nodules: 1/4 of cases (25%)
Male ddYS mice(+)-Rugulosin0.75 mg/5 g diet/animal/day500-700 daysHyperplastic nodules of liver cellsHyperplastic nodules: 1/4 of cases (25%)

Table 1: Summary of Hepatocarcinogenicity Data for (+)-Rugulosin in Mice.[1]

The study concluded that (+)-rugulosin is a possible weak hepatocarcinogen in male mice, with a potency estimated to be less than one-tenth of that of (-)-luteoskyrin, another anthraquinoid mycotoxin.[1] Currently, there is a lack of publicly available data from direct comparative studies on the hepatocarcinogenicity of (+)-rugulosin versus (-)-rugulosin or in direct comparison with skyrin.

Experimental Protocols

The methodologies employed in the primary study on (+)-rugulosin provide a basis for understanding the experimental design of long-term carcinogenicity bioassays for mycotoxins.

Chronic Toxicity and Hepatocarcinogenicity Bioassay for (+)-Rugulosin

  • Animal Model: Male DDD and ddYS mice were used.[1]

  • Diet and Dosing: The mice were fed purified diets containing (+)-rugulosin. Two dosing regimens were employed:

    • High-dose, short-term: 1.5 mg of (+)-rugulosin per 5 g of diet per animal per day for the initial 22 days of feeding.[1]

    • Low-dose, long-term: 0.3 mg and 0.75 mg of (+)-rugulosin per 5 g of diet per animal per day for the entire feeding period of 500-700 days.[1]

  • Observation and Endpoint: The animals were monitored for signs of toxicity and survival. The study endpoint included a complete necropsy and histopathological examination of the liver for the presence of hepatic lesions, including fatty degeneration, necrosis, hyperplastic nodules, and hepatocellular carcinoma.[1]

G cluster_0 Experimental Workflow Animal Selection Animal Selection Diet Preparation Diet Preparation Animal Selection->Diet Preparation Male DDD & ddYS mice Dosing Regimen Dosing Regimen Diet Preparation->Dosing Regimen Purified diet with (+)-rugulosin Long-term Observation Long-term Observation Dosing Regimen->Long-term Observation High-dose (22 days) or Low-dose (500-700 days) Endpoint Analysis Endpoint Analysis Long-term Observation->Endpoint Analysis Monitoring for toxicity and survival Results Hepatocellular Carcinoma Hyperplastic Nodules Endpoint Analysis->Results Necropsy and Histopathology G cluster_1 Potential Signaling Pathways in Hepatocarcinogenesis cluster_2 Dysregulated Pathways Rugulosin Isomers / Skyrin Rugulosin Isomers / Skyrin Cellular Stress Cellular Stress Rugulosin Isomers / Skyrin->Cellular Stress Induces Signaling Pathway Dysregulation Signaling Pathway Dysregulation Cellular Stress->Signaling Pathway Dysregulation Leads to Hepatocellular Carcinoma Hepatocellular Carcinoma Signaling Pathway Dysregulation->Hepatocellular Carcinoma Promotes Wnt/β-catenin Wnt/β-catenin PI3K/Akt/mTOR PI3K/Akt/mTOR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK TGF-β TGF-β

References

Comparative Genomics of Fungal Strains for (-)-Rugulosin Production Potential: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of (-)-Rugulosin production is critical for optimizing its synthesis and exploring its therapeutic potential. This guide provides a comparative overview of fungal strains with the potential for (-)-Rugulosin production, focusing on their genomic features and biosynthetic capabilities.

(-)-Rugulosin is a dimeric anthraquinone mycotoxin known to be produced by several species within the genera Penicillium and Talaromyces. While also reported in some Aspergillus species, the primary producers of significant quantities appear to be concentrated in the former two genera. This guide delves into the comparative genomics of these fungal strains, offering insights into the genetic architecture that governs the production of this complex secondary metabolite.

Comparative Analysis of (-)-Rugulosin Producing Fungal Strains

Table 1: Genomic Features of Representative Fungal Genera with (-)-Rugulosin Production Potential

FeaturePenicilliumTalaromycesAspergillus
Known (-)-Rugulosin Producers P. rugulosum, P. chrysogenumTalaromyces sp. (e.g., YE3016)Limited reports, specific species not consistently documented as high producers.
Rugulosin Biosynthetic Gene Cluster Presence is species and strain-dependent.A well-characterized cluster responsible for both skyrin and rugulosin biosynthesis has been identified.Presence is not well-documented for high-level production.
Genomic Plasticity High, with significant variation in secondary metabolite gene clusters between species and even strains.Also exhibits considerable genomic diversity.Very high, known for a vast and diverse secondary metabolome.
Potential for Co-production of other Mycotoxins High (e.g., patulin, citrinin).Can co-produce other anthraquinones like skyrin.High (e.g., aflatoxins, ochratoxin A).

The (-)-Rugulosin Biosynthetic Pathway and its Genetic Locus

The biosynthesis of (-)-Rugulosin is a complex process that begins with the production of the monomeric anthraquinone, emodin. The key steps involve dimerization and subsequent enzymatic modifications. A notable feature of the rugulosin biosynthetic gene cluster in Talaromyces sp. is its dual role in producing both skyrin and rugulosin.

Biosynthetic Pathway of (-)-Rugulosin AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Emodin_anthrone Emodin Anthrone PKS->Emodin_anthrone Emodin Emodin Emodin_anthrone->Emodin Dimerization Oxidative Dimerization (e.g., P450 monooxygenase) Emodin->Dimerization Intermediate Dimeric Intermediate Dimerization->Intermediate Reduction Reduction Intermediate->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Rugulosin (-)-Rugulosin Cyclization->Rugulosin

Caption: A simplified diagram of the proposed biosynthetic pathway for (-)-Rugulosin.

Experimental Protocols

Fungal Strain Cultivation and Metabolite Extraction

Objective: To cultivate fungal strains under conditions conducive to secondary metabolite production and extract these metabolites for analysis.

Protocol:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth) with spores or mycelial fragments of the fungal strain.

  • Incubation: Incubate the cultures at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Lyophilize and grind the mycelium. Extract the powdered mycelium with a suitable organic solvent such as methanol or ethyl acetate.

    • Culture Broth: Extract the culture filtrate with an equal volume of ethyl acetate.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude extract.

DNA Extraction and Genome Sequencing

Objective: To obtain high-quality genomic DNA for whole-genome sequencing.

Protocol:

  • Mycelial Growth: Grow the fungal strain in liquid culture as described above.

  • Harvesting: Collect the mycelium by filtration and wash with sterile water.

  • Cell Lysis: Freeze-dry the mycelium and grind it to a fine powder in liquid nitrogen. Resuspend the powder in a CTAB (cetyl trimethylammonium bromide) extraction buffer.

  • Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform:isoamyl alcohol to remove proteins and other cellular debris.

  • Precipitation: Precipitate the DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.

  • Sequencing: Quantify the DNA and assess its purity. Prepare sequencing libraries and perform sequencing on a suitable platform (e.g., Illumina or PacBio).

Bioinformatic Analysis of Biosynthetic Gene Clusters

Objective: To identify and annotate the (-)-Rugulosin biosynthetic gene cluster within the sequenced genomes.

Experimental Workflow for Comparative Genomics Strains Fungal Strains (Penicillium, Talaromyces, etc.) Cultivation Cultivation Strains->Cultivation gDNA_Extraction Genomic DNA Extraction Cultivation->gDNA_Extraction Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction Sequencing Whole Genome Sequencing gDNA_Extraction->Sequencing Assembly Genome Assembly & Annotation Sequencing->Assembly BGC_Prediction BGC Prediction (e.g., antiSMASH) Assembly->BGC_Prediction Comparative_Genomics Comparative Genomic Analysis (Gene cluster alignment, phylogeny) BGC_Prediction->Comparative_Genomics Correlation Correlation Analysis (Genotype vs. Phenotype) Comparative_Genomics->Correlation LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Quantification (-)-Rugulosin Quantification LCMS_Analysis->Quantification Quantification->Correlation

Caption: A workflow diagram illustrating the key steps in the comparative genomic analysis of (-)-Rugulosin producing fungi.

Protocol:

  • Genome Assembly: Assemble the raw sequencing reads into a high-quality genome assembly.

  • Gene Prediction: Predict protein-coding genes within the assembled genome.

  • BGC Identification: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite biosynthetic gene clusters.

  • Cluster Annotation: Manually annotate the identified clusters to identify key biosynthetic genes (e.g., PKS, oxygenases, reductases) based on homology to known rugulosin biosynthetic genes from Talaromyces.

Quantification of (-)-Rugulosin by HPLC-MS/MS

Objective: To accurately quantify the amount of (-)-Rugulosin produced by different fungal strains.

Protocol:

  • Sample Preparation: Dissolve the crude extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for (-)-Rugulosin. A common precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 541.5. Product ions would need to be determined by infusion of a pure standard.

  • Quantification: Create a calibration curve using a certified reference standard of (-)-Rugulosin to quantify the concentration in the fungal extracts.

Conclusion

The comparative genomic analysis of fungal strains offers a powerful approach to understanding and harnessing the production of (-)-Rugulosin. While Penicillium and Talaromyces are the primary genera of interest, significant intra- and inter-species variation in the presence and expression of the rugulosin biosynthetic gene cluster necessitates a multi-faceted approach combining genomics, transcriptomics, and metabolomics. The protocols outlined in this guide provide a framework for researchers to systematically investigate the (-)-Rugulosin production potential of various fungal isolates, paving the way for future applications in drug discovery and development.

Purity assessment and comparison of synthetic versus naturally isolated (-)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of (-)-Rugulosin obtained through chemical synthesis versus isolation from natural sources. The information presented is supported by a review of current scientific literature and outlines the methodologies used for purification and purity assessment, offering a comprehensive overview for researchers in drug discovery and development.

Executive Summary

(-)-Rugulosin, a bis-anthraquinone of significant interest for its biological activities, can be obtained either through multi-step chemical synthesis or by isolation from various fungal species. While synthetic routes offer the advantage of producing the specific enantiomer and potentially higher initial purity, naturally isolated (-)-Rugulosin is subject to co-extraction of structurally related impurities. This guide details the typical purity profiles, common impurities, and the analytical methods used to assess the quality of (-)-Rugulosin from both origins.

Data Presentation: Purity Comparison

The following table summarizes the typical purity levels and impurity profiles for synthetic and naturally isolated (-)-Rugulosin based on data extrapolated from scientific literature. It is important to note that these values can vary depending on the specific synthesis or isolation and purification protocols employed.

ParameterSynthetic (-)-RugulosinNaturally Isolated (-)-Rugulosin
Typical Purity (by HPLC) >98%90-98%
Enantiomeric Excess (e.e.) >99%Variable, typically the natural enantiomer is predominant
Common Impurities Starting materials, reagents, reaction byproducts, diastereomersStructurally related anthraquinones (e.g., skyrin, emodin), other fungal metabolites, residual extraction solvents
Potential for Contaminants Residual catalysts (e.g., heavy metals), solvents from synthesis and purificationMycotoxins co-produced by the fungal strain, components from the culture medium

Experimental Protocols

Purification of (-)-Rugulosin

a) Synthetic (-)-Rugulosin Purification Protocol (Typical)

Following the final step of a chemoenzymatic synthesis, the crude reaction mixture is typically subjected to a multi-step purification process:

  • Extraction: The reaction mixture is quenched and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Column Chromatography: The crude product is purified by silica gel column chromatography using a gradient elution system, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

  • Recrystallization/Preparative HPLC: For obtaining high-purity material, a final recrystallization step from a suitable solvent system (e.g., methanol/chloroform) or purification by preparative High-Performance Liquid Chromatography (HPLC) is employed.

b) Natural (-)-Rugulosin Isolation and Purification Protocol (Typical)

  • Fungal Culture: A producing fungal strain, such as Penicillium rugulosum, is cultivated in a suitable liquid or solid medium.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent like ethyl acetate or methanol.

  • Concentration: The solvent from the crude extract is removed under reduced pressure.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel or other stationary phases, often with a stepwise gradient of solvents of increasing polarity.

  • Preparative HPLC: Fractions containing (-)-Rugulosin are pooled and further purified by preparative HPLC to isolate the compound from other closely related metabolites.

Purity Assessment Protocols

a) High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. A typical gradient might start at 50% organic phase and increase to 100% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where (-)-Rugulosin has a strong absorbance, typically around 254 nm and 380 nm.

  • Purity Calculation: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

b) Chiral HPLC for Enantiomeric Purity

  • System: HPLC with a UV-Vis or DAD detector.

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a modifier like trifluoroacetic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two enantiomers.

c) Quantitative NMR (qNMR) for Absolute Purity

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the (-)-Rugulosin sample and a certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A 1D proton NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.

  • Purity Calculation: The absolute purity is calculated by comparing the integral of a specific, well-resolved proton signal of (-)-Rugulosin to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Visualizations

Signaling Pathway and Workflow Diagrams

Synthesis_vs_Isolation cluster_synthesis Synthetic (-)-Rugulosin Workflow cluster_natural Natural (-)-Rugulosin Workflow cluster_analysis Purity Assessment Anthraquinones Anthraquinone Precursors Chemoenzymatic Chemoenzymatic Synthesis Anthraquinones->Chemoenzymatic Crude_Synthetic Crude Synthetic Product Chemoenzymatic->Crude_Synthetic Purification_Syn Purification (Column Chromatography, Prep HPLC) Crude_Synthetic->Purification_Syn Pure_Synthetic High-Purity (-)-Rugulosin (>98%) Purification_Syn->Pure_Synthetic Analysis Purity Analysis Pure_Synthetic->Analysis Fungal_Strain Fungal Strain (e.g., Penicillium sp.) Fermentation Fermentation Fungal_Strain->Fermentation Crude_Extract Crude Fungal Extract Fermentation->Crude_Extract Purification_Nat Purification (Fractionation, Prep HPLC) Crude_Extract->Purification_Nat Pure_Natural Purified (-)-Rugulosin (90-98%) Purification_Nat->Pure_Natural Pure_Natural->Analysis HPLC HPLC (Chemical Purity) Analysis->HPLC Chiral_HPLC Chiral HPLC (e.e.) Analysis->Chiral_HPLC qNMR qNMR (Absolute Purity) Analysis->qNMR Impurity_Profiling LC-MS/MS (Impurity ID) Analysis->Impurity_Profiling

Caption: Workflow for synthetic and natural (-)-Rugulosin production and purity analysis.

Purity_Analysis_Workflow start Sample of (-)-Rugulosin (Synthetic or Natural) dissolve Dissolve in appropriate solvent start->dissolve hplc_analysis HPLC Analysis (C18 Column) dissolve->hplc_analysis chiral_hplc_analysis Chiral HPLC Analysis (Chiral Column) dissolve->chiral_hplc_analysis qnmr_analysis qNMR Analysis (with Internal Standard) dissolve->qnmr_analysis data_processing Data Processing and Purity Calculation hplc_analysis->data_processing chiral_hplc_analysis->data_processing qnmr_analysis->data_processing report Purity Report: - Chemical Purity (%) - Enantiomeric Excess (%) - Absolute Purity (%) data_processing->report

Caption: A typical workflow for the comprehensive purity assessment of (-)-Rugulosin.

Conclusion

The choice between synthetic and naturally isolated (-)-Rugulosin depends on the specific requirements of the research or application. Synthetic (-)-Rugulosin generally offers higher chemical and enantiomeric purity, with a more defined impurity profile consisting of reagents and byproducts from the synthesis. In contrast, naturally isolated (-)-Rugulosin may have a slightly lower overall purity and contains structurally similar natural products as the primary impurities. A thorough analytical characterization using orthogonal methods such as HPLC, chiral HPLC, and qNMR is crucial to ensure the quality and purity of (-)-Rugulosin from either source for reliable scientific investigations and drug development endeavors.

Efficacy comparison of different extraction techniques for (-)-Rugulosin from mycelia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of different extraction techniques for (-)-Rugulosin, a hepatotoxic anthraquinone mycotoxin produced by various Penicillium and other fungal species. While direct comparative studies on (-)-Rugulosin extraction are limited, this guide synthesizes data from research on analogous mycotoxins and fungal secondary metabolites to provide a thorough overview of the available methods, their efficacy, and detailed experimental protocols.

(-)-Rugulosin has garnered interest for its potential biological activities, making its efficient extraction from fungal mycelia a key area of investigation. The choice of extraction technique significantly impacts the yield, purity, and subsequent downstream applications of the compound. This guide explores traditional and modern extraction methods, presenting a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparing Extraction Techniques

The efficacy of an extraction method is determined by several factors, including the yield of the target compound, the purity of the extract, the required processing time, and the consumption of solvents. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown significant advantages over traditional solvent extraction methods for various mycotoxins.[1][2] These advanced methods often result in higher extraction yields in a shorter time with reduced solvent usage.[1][3]

Extraction Technique General Principle Typical Solvents Reported Advantages for Mycotoxins/Fungal Metabolites Potential Disadvantages
Traditional Solvent Extraction (Maceration/Soxhlet) Soaking the mycelia in a solvent to dissolve the target compound. Soxhlet involves continuous extraction with a cycling solvent.Acetone, Ethanol, Methanol, Ethyl Acetate[4][5]Simple, low-cost setup.Time-consuming, large solvent consumption, potential for thermal degradation of compounds in Soxhlet.
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[6]Ethanol, Methanol, Acetonitrile[7][8]Increased yield, reduced extraction time, lower solvent consumption, suitable for thermolabile compounds.[6]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and mycelia, increasing the internal pressure within the cells and causing them to rupture.[9][10]Acetonitrile, Methanol, Ethanol[9][11]Rapid extraction, higher yields, reduced solvent usage.[3][9]Requires specialized microwave equipment, potential for thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid, typically CO2, as the solvent. The solvating power can be tuned by altering pressure and temperature.[12][13]Supercritical CO2, often with a polar co-solvent like ethanol.[14][15]Environmentally friendly ("green" technique), high selectivity, solvent-free final product.[12]High initial equipment cost, may require a co-solvent for polar compounds.

In Detail: Experimental Protocols

The following are generalized experimental protocols for the different extraction techniques. Researchers should optimize these protocols for their specific fungal strain and experimental setup.

Traditional Solvent Extraction Protocol
  • Preparation of Mycelia: Harvest fungal mycelia from the culture medium by filtration. Dry the mycelia (e.g., freeze-drying or oven-drying at a low temperature). Grind the dried mycelia into a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered mycelia in a suitable solvent (e.g., acetone or ethanol) in a sealed flask. Agitate the mixture at room temperature for an extended period (e.g., 24-48 hours).

    • Soxhlet Extraction: Place the powdered mycelia in a thimble within a Soxhlet apparatus. Extract with a suitable solvent (e.g., acetone) for several hours (e.g., 6-8 hours).

  • Filtration and Concentration: Filter the extract to remove the mycelial debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification: Further purify the crude extract using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20.[4]

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Mycelia: Prepare dried and powdered mycelia as described for traditional solvent extraction.

  • Extraction:

    • Place a known amount of powdered mycelia (e.g., 1 gram) into an extraction vessel.

    • Add a specific volume of solvent (e.g., 20 mL of ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[8] Maintain the temperature of the extraction mixture using a cooling system if necessary.

  • Post-Extraction: Centrifuge or filter the mixture to separate the extract from the solid residue. Collect the supernatant and concentrate it as described previously.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Mycelia: Prepare dried and powdered mycelia.

  • Extraction:

    • Place the powdered mycelia into a microwave-safe extraction vessel.[9]

    • Add the extraction solvent (e.g., acetonitrile or methanol).[11]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters, including temperature (e.g., 60-80°C), pressure, and time (e.g., 5-15 minutes).[9][11]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract and concentrate it to obtain the crude (-)-Rugulosin.

Visualizing the Process: Workflows and Influencing Factors

To better understand the extraction process and the variables that can affect its efficiency, the following diagrams have been created using the DOT language.

Extraction_Workflow cluster_prep Mycelia Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Mycelia Dry Dry Mycelia Harvest->Dry Grind Grind Mycelia Dry->Grind Solvent Solvent Extraction Grind->Solvent UAE Ultrasound-Assisted Grind->UAE MAE Microwave-Assisted Grind->MAE SFE Supercritical Fluid Grind->SFE Filter Filtration/ Centrifugation Solvent->Filter UAE->Filter MAE->Filter SFE->Filter Concentrate Concentration Filter->Concentrate Purify Purification (Chromatography) Concentrate->Purify Analyze Analysis (HPLC, MS) Purify->Analyze

Caption: Experimental workflow for the extraction and analysis of (-)-Rugulosin from mycelia.

Factors_Affecting_Extraction cluster_params Process Parameters cluster_material Material Properties cluster_solvent Solvent Properties center Extraction Efficacy Temp Temperature Temp->center Time Time Time->center Pressure Pressure Pressure->center Power Power (UAE/MAE) Power->center ParticleSize Particle Size ParticleSize->center Moisture Moisture Content Moisture->center SolventType Solvent Type SolventType->center SolventRatio Solid-to-Solvent Ratio SolventRatio->center

References

Safety Operating Guide

Proper Disposal Procedures for (−)-Rugulosin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of (−)-Rugulosin, a hepatotoxic and carcinogenic mycotoxin.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary recommendation for the disposal of this compound and materials contaminated with it is to use a licensed professional waste disposal service.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol outlines the steps for preparing this compound waste for collection by a professional disposal service.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Pure solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Segregate these materials from other laboratory waste streams. Never mix hazardous waste with non-hazardous waste.[4]

Step 2: Preparing Solid Waste

  • Collect pure this compound and any grossly contaminated solid materials (e.g., weighing papers, spill cleanup materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Ensure the container is kept closed except when adding waste.[5]

  • Avoid generating dust when handling the solid material.[2]

Step 3: Preparing Liquid Waste

  • Aqueous and Organic Solutions: Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.

  • The primary recommended disposal method is incineration.[2] To facilitate this, it may be advised to dissolve or mix the material with a combustible solvent.[2] Consult your institution's Environmental Health and Safety (EHS) office or the licensed disposal company for specific instructions on solvent compatibility.

  • Do not pour this compound solutions down the drain. [2][4] The substance is slightly hazardous to aquatic life, and its entry into sewer systems or waterways must be avoided.[6]

Step 4: Decontaminating and Disposing of Labware

  • Disposable Items: All single-use items such as gloves, pipette tips, and plastic vials that have come into contact with this compound should be collected as solid hazardous waste.[2]

  • Reusable Glassware:

    • Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual this compound.

    • Collect this first rinse as hazardous liquid waste.[5] For highly toxic materials, it is best practice to collect the first three rinses as hazardous waste.[5]

    • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

Step 5: Packaging and Labeling

  • All waste containers must be securely sealed.

  • Label each container clearly with "Hazardous Waste" and identify the contents, including "this compound". Follow all national, state, and institutional labeling regulations.[4]

  • Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials while awaiting pickup.

Step 6: Arranging for Professional Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal company to schedule a pickup.[2]

  • The standard and recommended method of final disposal is through chemical incineration in a facility equipped with an afterburner and scrubber.[2]

Data Presentation: Disposal Summary Table

While specific quantitative limits for this compound disposal are not available, the following table summarizes the recommended procedures.

Waste TypeRecommended Disposal ProcedureKey Precautions
Solid this compound Place in a sealed, labeled hazardous waste container for incineration.Avoid creating dust.[2]
Liquid Solutions Collect in a dedicated, sealed hazardous waste container for incineration.DO NOT dispose of in drains or sewers.[2]
Contaminated Sharps Place in a puncture-proof sharps container; dispose of as hazardous waste.Handle with care to prevent punctures.
Contaminated Labware Collect disposable items as solid hazardous waste. Rinse reusable items with solvent, collecting the first rinse(s) as hazardous liquid waste.[5]Dispose of as unused product.[2]
Contaminated PPE Collect in a designated hazardous waste bag/container for incineration.Remove PPE carefully to avoid skin contact.

Experimental Protocols: Decontamination Methods

The literature search did not yield specific, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. General methods for mycotoxin decontamination exist, such as chemical transformation via oxidation or enzymatic degradation, but these have not been specifically documented for this compound waste disposal in a laboratory setting.[7][8][9] Therefore, the only professionally recommended and validated disposal method is high-temperature incineration.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Laboratory Preparation cluster_disposal Final Disposal start Identify Waste Containing This compound assess Assess Waste Type start->assess solid Solid Waste (Pure compound, contaminated solids) assess->solid liquid Liquid Waste (Solutions, rinsates) assess->liquid labware Contaminated Labware (Glassware, tips, PPE) assess->labware package Segregate and Package in Sealed, Compatible Containers solid->package liquid->package labware->package label_waste Label Container as 'Hazardous Waste: this compound' package->label_waste store Store in Designated Secure Area label_waste->store contact Contact Licensed Professional Waste Disposal Service store->contact incinerate Final Method: High-Temperature Incineration contact->incinerate

Figure 1: this compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.